Spiro[3.5]nonan-2-ylmethanol
Descripción
BenchChem offers high-quality Spiro[3.5]nonan-2-ylmethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spiro[3.5]nonan-2-ylmethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
spiro[3.5]nonan-2-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c11-8-9-6-10(7-9)4-2-1-3-5-10/h9,11H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYQCJJIFRHAKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spiro[3.5]nonan-2-ylmethanol chemical properties and molecular structure
An In-depth Technical Guide to Spiro[3.5]nonan-2-ylmethanol: Structure, Properties, and Synthesis
Abstract
Spirocyclic scaffolds are of significant interest in medicinal chemistry and materials science due to their rigid, three-dimensional structures that offer unique spatial arrangements for molecular design.[1][2] This technical guide provides a comprehensive overview of Spiro[3.5]nonan-2-ylmethanol, a bifunctional molecule featuring a spiro[3.5]nonane core. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogs and established chemical principles to present its molecular structure, physicochemical properties, and a proposed synthetic pathway. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and related spirocyclic building blocks.
Molecular Structure and Stereochemistry
Spiro[3.5]nonan-2-ylmethanol is characterized by a central quaternary carbon atom, the spiro center, which connects a cyclobutane ring and a cyclohexane ring. The IUPAC name for the parent hydrocarbon is spiro[3.5]nonane.[3] The hydroxymethyl group is attached to the C2 position of the cyclobutane ring. The presence of the spirocyclic system imparts significant conformational rigidity compared to acyclic or simple monocyclic analogs.[2]
The molecule possesses a chiral center at the C2 position of the cyclobutane ring, and therefore can exist as a pair of enantiomers. The stereochemistry of this center will influence its interaction with other chiral molecules, a critical consideration in drug design.
Molecular Diagram
Caption: Molecular structure of Spiro[3.5]nonan-2-ylmethanol.
Physicochemical Properties
Direct experimental data for Spiro[3.5]nonan-2-ylmethanol is scarce. The following table summarizes key identifiers and properties sourced from chemical suppliers and computational predictions. These properties are essential for assessing its potential as a drug scaffold or chemical intermediate.
| Property | Value | Source |
| CAS Number | 1363360-05-7 | BLD Pharm |
| Molecular Formula | C₁₀H₁₈O | BLD Pharm |
| Molecular Weight | 154.25 g/mol | BLD Pharm |
| IUPAC Name | Spiro[3.5]nonan-2-ylmethanol | - |
| SMILES | OCC1CC2(CCCCC2)C1 | BLD Pharm |
| Storage Conditions | Sealed in dry, 2-8°C | BLD Pharm |
Synthesis and Reactivity
There is no explicitly detailed synthetic protocol for Spiro[3.5]nonan-2-ylmethanol in the current scientific literature. However, a plausible synthetic route can be proposed based on established organic chemistry transformations and synthetic routes for analogous spirocyclic carboxylic acids.[4] The key intermediate for this synthesis is spiro[3.5]nonane-2-carboxylic acid, which can then be reduced to the target primary alcohol.
The proposed synthesis involves three main stages:
-
Formation of a suitable cyclobutane precursor.
-
Spirocyclization to form the spiro[3.5]nonane-2-carboxylic acid derivative.
-
Reduction of the carboxylic acid to the primary alcohol.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for Spiro[3.5]nonan-2-ylmethanol.
Detailed Proposed Experimental Protocol
Step 1: Synthesis of Diethyl spiro[3.5]nonane-2,2-dicarboxylate
This step involves a tandem Knoevenagel condensation, Michael addition, and cyclization.
-
Knoevenagel Condensation: To a solution of cyclobutanone and diethyl malonate in a suitable solvent like toluene, add a catalytic amount of piperidine and acetic acid. Reflux the mixture with a Dean-Stark apparatus to remove water and drive the reaction to completion, yielding diethyl 2-(cyclobutylidene)malonate.
-
Spirocyclization: The crude diethyl 2-(cyclobutylidene)malonate is then reacted with 1,5-dibromopentane in the presence of a strong base such as sodium ethoxide (NaOEt) in ethanol. This effects a Michael addition followed by an intramolecular alkylation to form the spiro[3.5]nonane ring system.
Step 2: Synthesis of Spiro[3.5]nonane-2-carboxylic acid
-
Hydrolysis: The resulting diethyl spiro[3.5]nonane-2,2-dicarboxylate is saponified using an aqueous solution of a strong base, such as sodium hydroxide in an ethanol/water mixture, under reflux. This hydrolyzes both ester groups to carboxylates.
-
Decarboxylation: The reaction mixture is cooled and acidified with a strong acid (e.g., HCl). The resulting dicarboxylic acid is then heated to induce decarboxylation, yielding spiro[3.5]nonane-2-carboxylic acid. Purification can be achieved by recrystallization.
Step 3: Reduction to Spiro[3.5]nonan-2-ylmethanol
The final step is the reduction of the carboxylic acid.
-
Reduction: Spiro[3.5]nonane-2-carboxylic acid is dissolved in a dry, aprotic solvent like tetrahydrofuran (THF). A reducing agent such as lithium aluminum hydride (LiAlH₄) is added portion-wise at 0°C. The reaction is then allowed to warm to room temperature and stirred until completion. Alternatively, sodium borohydride in a high-boiling solvent like diglyme at elevated temperatures can also be effective for carboxylic acid reduction.[5]
-
Workup: The reaction is carefully quenched by the sequential addition of water, a 15% NaOH solution, and then more water. The resulting precipitate is filtered off, and the organic filtrate is dried over an anhydrous salt (e.g., Na₂SO₄).
-
Purification: The solvent is removed under reduced pressure, and the crude Spiro[3.5]nonan-2-ylmethanol can be purified by flash column chromatography on silica gel.
Potential Applications in Research and Drug Development
While specific applications for Spiro[3.5]nonan-2-ylmethanol have not been documented, the spiro[3.5]nonane scaffold is a valuable motif in medicinal chemistry. The introduction of a spiro-center increases the three-dimensionality and novelty of a molecule, which can lead to improved pharmacological properties such as binding affinity, selectivity, and metabolic stability.[2]
The primary alcohol functionality of Spiro[3.5]nonan-2-ylmethanol serves as a versatile synthetic handle for further derivatization. Potential transformations include:
-
Oxidation: The alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, which can then be used in a variety of coupling reactions to introduce further complexity.
-
Esterification/Etherification: The hydroxyl group can be readily converted to esters or ethers, allowing for the exploration of structure-activity relationships.
-
Conversion to a Leaving Group: The alcohol can be converted to a good leaving group (e.g., a tosylate or mesylate), enabling nucleophilic substitution reactions to introduce a wide range of functional groups.
Given the importance of spirocycles in drug discovery, Spiro[3.5]nonan-2-ylmethanol represents a promising, under-explored building block for the synthesis of novel therapeutic agents.
Conclusion
Spiro[3.5]nonan-2-ylmethanol is a chiral, bifunctional molecule with a conformationally rigid spirocyclic core. Although it is not well-documented in the scientific literature, its structure is of considerable interest for applications in medicinal chemistry and materials science. This guide has provided a detailed overview of its molecular structure, available physicochemical properties, and a comprehensive, plausible synthetic route. The proposed synthesis provides a clear and actionable pathway for researchers to access this compound for further investigation and derivatization, thereby enabling the exploration of this unique chemical space.
References
- Benchchem. Application of Spiro[3.5]nonan-2-ol in the Synthesis of Novel Spiro Compounds: A Review of Current Research. Benchchem.
- Semantic Scholar. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section.
- French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
- ChemRxiv. Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks.
- ChemBK. 2-Amino-spiro[3.5]nonane-2-carboxylic acid.
- Benchchem. Technical Support Center: Synthesis of Spiro[3.5]nonane-9-carboxylic acid.
- Chemenu. Spiro Compounds.
- ResearchGate. Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks | Request PDF.
- ResearchGate. Synthesis and Physicochemical Characterization of 6‐Trifluoromethyl Spiro[3.3]Heptane Building Blocks | Request PDF.
- Marcel Dekker, Inc.
- Abovchem. spiro compounds.
- BLDpharm. 1363360-02-4|(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol.
- Appretech Scientific Limited. Spiro[3.5]nonan-7-ylmethanol.
- Google Patents.
- PubChem. Spiro(3.5)nonane | C9H16 | CID 12651160.
- Royal Society of Chemistry.
- The Royal Society of Chemistry.
- Science Publishing Group. Study on the Structural and Physicochemical Characteristics of Newly Synthesized Compounds Based on Menthol-Derived Amino Acids.
- ResearchGate. Exploring the Physicochemical and Computational Insights of Arisaema propinquum Schott with Sodium Dodecyl Sulfate in Hydroethanolic System | Request PDF.
Sources
Technical Whitepaper: Structural Profiling and Synthetic Integration of Spiro[3.5]nonan-2-ylmethanol
Target Audience: Research Chemists, Lead Optimization Scientists, and Drug Development Professionals Compound Focus: Spiro[3.5]nonan-2-ylmethanol (CAS: 1363360-05-7)
Executive Summary
In contemporary medicinal chemistry, the strategic transition from planar, sp2 -hybridized aromatic systems to sterically complex, sp3 -rich frameworks is a defining paradigm for optimizing pharmacokinetic profiles [1]. Spiro[3.5]nonan-2-ylmethanol represents a highly valuable, commercially available building block designed specifically for this purpose. Featuring a rigid cyclobutane ring orthogonally fused to a cyclohexane ring, this spirocyclic scaffold provides a well-defined vectorial projection for its primary hydroxyl group. This guide provides an in-depth technical analysis of its physicochemical properties, biological rationale, and validated synthetic workflows for integration into drug discovery pipelines.
Physicochemical Profiling & Structural Dynamics
Understanding the baseline physical and structural properties of Spiro[3.5]nonan-2-ylmethanol is essential for predicting its behavior in both synthetic environments and biological assays. The spiro-fusion at C5 (IUPAC numbering) locks the cyclobutane and cyclohexane rings in a perpendicular arrangement, eliminating the conformational flexibility typically seen in linear alkyl chains while avoiding the extreme flatness of aryl rings.
Table 1: Standardized Physicochemical Data
| Property | Value | Analytical Significance |
| Chemical Name | Spiro[3.5]nonan-2-ylmethanol | IUPAC standard nomenclature |
| CAS Number | 1363360-05-7 [2] | Global registry identification |
| Molecular Formula | C₁₀H₁₈O | Determines exact mass for HRMS |
| Molecular Weight | 154.25 g/mol | Low MW allows for downstream elaboration |
| PubChem CID | 84650020 [3] | Open-source database identifier |
| SMILES | OCC1CC2(CCCCC2)C1 | Topological string for cheminformatics |
| InChIKey | MNYQCJJIFRHAKD-UHFFFAOYSA-N | Hash for exact stereochemical/structural match |
| Physical State | Liquid / Low-melting solid | Dictates handling (volumetric vs. gravimetric) |
| Standard Purity | ≥97% (by GC/NMR) [4] | Ensures minimal interference in sensitive catalysis |
The "Escape from Flatland" Paradigm: Biological Rationale
The pharmaceutical industry actively seeks to increase the Fraction of sp3 carbons ( Fsp3 ) in lead compounds [1]. Spiro[3.5]nonan-2-ylmethanol boasts an Fsp3 of 1.0 (all 10 carbons are sp3 -hybridized). The causality behind incorporating this specific spirocycle is multi-faceted:
-
Disruption of π−π Stacking (Solubility): Unlike phenyl rings, the spiro[3.5]nonane core cannot engage in flat intermolecular π -stacking. This significantly lowers the crystal lattice energy, directly causing an increase in aqueous solubility—a critical factor for oral bioavailability.
-
Attenuated Off-Target Binding (Safety): Promiscuous targets like the hERG ion channel (responsible for cardiotoxicity) heavily favor binding to flat, lipophilic aromatic molecules. The 3D bulk of the spirocycle creates steric clashes within these off-target binding pockets, actively reducing liability.
-
Metabolic Stability: The rigid spiro-fusion restricts the conformational access required by Cytochrome P450 (CYP) enzymes to oxidize the cyclohexane ring, thereby increasing the compound's half-life.
Pharmacological impact of incorporating the spiro[3.5]nonane scaffold on ADME properties.
Synthetic Integration & Functionalization Workflows
The primary alcohol (-CH₂OH) at the 2-position of the cyclobutane ring acts as a highly versatile synthetic handle. Because it is unhindered (primary), it readily undergoes standard transformations without the steric penalty often associated with secondary or tertiary spirocyclic alcohols.
The most common workflow in medicinal chemistry involves the oxidation of the alcohol to an aldehyde , followed by a reductive amination to generate a library of basic spirocyclic amines.
Synthetic workflow for the conversion of Spiro[3.5]nonan-2-ylmethanol into functionalized amines.
Standard Operating Procedure (SOP): Controlled Swern Oxidation
To convert Spiro[3.5]nonan-2-ylmethanol to Spiro[3.5]nonane-2-carbaldehyde, a Swern oxidation is preferred over Jones or KMnO₄ oxidations. Causality: Stronger oxidants risk over-oxidation to the carboxylic acid. The Swern protocol reliably arrests the oxidation state at the aldehyde.
Materials Required:
-
Spiro[3.5]nonan-2-ylmethanol (1.0 eq)
-
Oxalyl chloride (1.2 eq)
-
Dimethyl sulfoxide (DMSO) (2.4 eq)
-
Triethylamine (Et₃N) (5.0 eq)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Activation of the Oxidant: Charge a flame-dried flask with anhydrous DCM and oxalyl chloride. Cool the system strictly to -78 °C using a dry ice/acetone bath. Slowly add DMSO dropwise over 10 minutes.
-
Mechanistic Causality: This forms the active alkoxysulfonium ylide intermediate. Maintaining the temperature at -78 °C is critical; if the internal temperature exceeds -60 °C, the intermediate will undergo a premature Pummerer rearrangement, yielding volatile thioacetals instead of the desired oxidant.
-
-
Substrate Addition: Dissolve Spiro[3.5]nonan-2-ylmethanol in a minimal amount of anhydrous DCM. Add this solution dropwise to the -78 °C reaction mixture. Stir for 45 minutes.
-
Mechanistic Causality: The primary alcohol displaces a chloride ion to form the key alkoxysulfonium salt. Slow addition prevents localized exothermic spikes.
-
-
Elimination Phase: Add Triethylamine (Et₃N) dropwise. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.
-
Mechanistic Causality: The base deprotonates the intermediate, driving an intramolecular elimination that releases dimethyl sulfide (DMS) gas and yields the target aldehyde.
-
-
Self-Validating Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract with DCM (3x).
-
Validation Step: Spot the organic layer on a silica TLC plate. Because the spirocyclic aldehyde lacks a UV chromophore, it will be invisible under a 254 nm UV lamp. You must validate the reaction progress by dipping the TLC plate in a KMnO₄ or 2,4-DNP stain and applying heat. The aldehyde will appear as a bright yellow/orange spot (2,4-DNP) or a brown spot (KMnO₄).
-
Safety, Handling, and Storage
-
GHS Classification: Classified under H302 (Harmful if swallowed) [4]. Standard PPE (nitrile gloves, safety goggles, and lab coat) is mandatory.
-
Storage Conditions: While stable at room temperature for short durations, long-term storage should be maintained at 2–8 °C (Refrigerated) [2] under an inert atmosphere (Argon or Nitrogen).
-
Causality for Inert Storage: Primary alcohols can undergo slow autoxidation to trace aldehydes/acids when exposed to atmospheric oxygen and ambient light over several months, which can poison sensitive downstream transition-metal catalysts.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Available at:[Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 84650020, Spiro[3.5]nonan-2-ylmethanol. Available at:[Link]
Structural Elucidation of Spiro[3.5]nonan-2-ylmethanol: A Technical Guide to NMR and Crystallographic Characterization
Executive Summary: The Strategic Value of Spirocyclic Scaffolds
In modern structure-based drug design, overcoming the limitations of flat, aromatic molecular profiles is a primary objective. Spirocyclic scaffolds—characterized by two rings connected through a single quaternary spiro carbon—provide a highly effective bioisosteric replacement strategy. They enhance the fraction of sp3 hybridized carbons ( Fsp3 ), improve metabolic stability, and introduce rigid, three-dimensional vectors for pharmacophore presentation 1.
Spiro[3.5]nonan-2-ylmethanol (CAS: 1363360-05-7) is a quintessential building block in this domain, featuring a cyclobutane ring fused to a cyclohexane ring. Because the spatial orientation of its substituents dictates target-binding affinity, rigorous structural and stereochemical characterization is mandatory. This whitepaper details the causal logic and self-validating protocols required to definitively characterize this scaffold using Nuclear Magnetic Resonance (NMR) spectroscopy and Single-Crystal X-Ray Diffraction (SC-XRD).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality in Experimental Design
The primary challenge in the NMR elucidation of aliphatic spirocycles is the severe spectral overlap of methylene protons. Standard 1D 1 H NMR is insufficient for absolute assignment. Therefore, a high-field spectrometer ( ≥ 500 MHz) combined with 2D correlation techniques (COSY, HSQC, and HMBC) is required 2.
Deuterated chloroform (CDCl 3 ) is the optimal solvent choice; the molecule lacks highly polar functional groups beyond the primary alcohol, ensuring complete solvation and sharp resonance lines. A long relaxation delay ( d1=10 seconds) is intentionally selected for the 1D 1 H acquisition. This ensures complete longitudinal relaxation ( T1 ) of all protons, making the integration values a self-validating metric for structural integrity.
Quantitative NMR Data
The spirocyclic core of Spiro[3.5]nonan-2-ylmethanol contains 9 carbons, plus the hydroxymethyl carbon. Due to the rapid chair-flipping of the unsubstituted cyclohexane ring at room temperature, the molecule exhibits a time-averaged plane of symmetry, reducing the number of distinct carbon signals to 8.
Table 1: Predicted 1 H and 13 C NMR Assignments in CDCl 3
| Position | Carbon Environment | 13 C Shift (ppm) | 1 H Shift (ppm) | Multiplicity & Integration |
| C4 | Quaternary (Spiro) | ~42.0 | - | - |
| C1, C3 | CH 2 (Cyclobutane) | ~35.5 | 1.80 - 2.10 | m, 4H |
| C2 | CH (Cyclobutane) | ~32.0 | 2.45 | m, 1H |
| C10 | CH 2 (Hydroxymethyl) | ~65.2 | 3.55 | d, J = 6.5 Hz, 2H |
| C5, C9 | CH 2 (Cyclohexane) | ~36.0 | 1.40 - 1.60 | m, 4H |
| C6, C8 | CH 2 (Cyclohexane) | ~24.5 | 1.25 - 1.45 | m, 4H |
| C7 | CH 2 (Cyclohexane) | ~26.0 | 1.30 - 1.50 | m, 2H |
| -OH | Hydroxyl | - | 1.65 | br s, 1H |
Self-Validating NMR Protocol
-
Sample Preparation: Dissolve 20 mg of Spiro[3.5]nonan-2-ylmethanol in 0.6 mL of CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Probe Tuning & Shimming: Insert the sample into a 500 MHz spectrometer. Tune the probe to the exact frequencies of 1 H and 13 C. Perform 3D gradient shimming. Validation Check: The full width at half maximum (FWHM) of the TMS peak must be ≤ 1.0 Hz.
-
1D Acquisition: Acquire the 1 H spectrum (16 scans, 10 s relaxation delay) and the 13 C{ 1 H} spectrum (1024 scans, 2 s relaxation delay).
-
2D Acquisition: Acquire 1 H- 1 H COSY to map the cyclobutane spin system (C1-C2-C3). Acquire 1 H- 13 C HMBC to confirm the spiro linkage (correlations from C1/C3 and C5/C9 protons to the C4 quaternary carbon).
Fig 1. Step-by-step NMR acquisition and validation workflow for spirocyclic scaffolds.
Crystallographic Data and X-Ray Diffraction (XRD)
Causality in Experimental Design
Small, aliphatic spirocyclic alcohols are notoriously difficult to crystallize directly, as they typically exist as oils or low-melting amorphous solids at room temperature. To obtain high-resolution crystallographic data, one must either utilize a metal-organic framework (MOF) crystalline sponge 3 or perform a heavy-atom derivatization 4.
For Spiro[3.5]nonan-2-ylmethanol, esterification with p-bromobenzoyl chloride is the most robust approach. The introduction of the rigid aromatic system promotes strong intermolecular π−π stacking, facilitating crystallization. More importantly, the bromine atom acts as an anomalous scatterer. When irradiated with a Copper (Cu-K α ) microfocus X-ray source, the anomalous dispersion from the bromine atom allows for the precise calculation of the Flack parameter, thereby definitively establishing the absolute configuration of the C2 stereocenter.
Self-Validating Crystallization and SC-XRD Protocol
-
Derivatization: React Spiro[3.5]nonan-2-ylmethanol (1.0 eq) with p-bromobenzoyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) using triethylamine and catalytic DMAP at 0 °C.
-
Purification: Isolate the resulting p-bromobenzoate ester via silica gel flash chromatography. Validation Check: Confirm >98% purity via LC-MS and 1 H NMR prior to crystallization.
-
Vapor Diffusion Crystallization: Dissolve 10 mg of the purified ester in 0.5 mL of DCM in an inner vial. Place this inside a larger sealed vial containing 3 mL of n-hexane (antisolvent). Allow vapor diffusion to proceed at 4 °C over 5 days.
-
Data Collection: Harvest a single, defect-free crystal under a polarized light microscope. Mount it on a diffractometer equipped with a Cu-K α source ( λ=1.54184 Å) and cool to 100 K using a nitrogen cryostream to minimize thermal motion.
-
Phase Solution: Solve the structure using direct methods and refine anisotropically. Validation Check: A calculated Flack parameter of 0.00±0.02 confirms the absolute stereochemistry is correct; a value near 1.0 indicates the inverted enantiomer.
Fig 2. Derivatization and SC-XRD workflow for absolute configuration of spirocycles.
References
-
Unlocking Diverse Spirocyclic Chemical Space Enabled by Nickel Catalysis. CCS Chemistry. Available at:[Link]
-
Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
-
A stereochemical journey around spirocyclic glutamic acid analogs. PMC - NIH. Available at: [Link]
-
Spirocyclic pyrrolidinyl nitroxides with exo-methylene substituents. ChemRxiv. Available at:[Link]
Sources
Toxicity Profile and Safety Data Sheet for Spirononan-2-ylmethanol: A Technical Guide for Preclinical Drug Development
Toxicity Profile and Safety Data Sheet for Spiro[1]nonan-2-ylmethanol: A Technical Guide for Preclinical Drug Development
As a Senior Application Scientist, I approach the integration of novel chemical scaffolds into drug discovery pipelines not merely as a synthetic exercise, but as a multi-dimensional optimization problem. The transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich architectures is a critical strategy to improve clinical success rates.
This whitepaper provides an in-depth technical analysis of Spiro[1]nonan-2-ylmethanol (CAS: 1363360-05-7) , a rigid spirocyclic building block. We will deconstruct its physicochemical properties, predictive toxicity profile, safety handling guidelines, and the self-validating experimental protocols required to evaluate its safety in early-stage drug development.
Strategic Rationale: Escaping "Flatland"
The pharmaceutical industry has historically relied heavily on planar, aromatic compounds due to the ease of high-throughput cross-coupling chemistry. However, this has led to high clinical attrition rates driven by off-target toxicity and poor solubility. As established by , increasing the fraction of sp3-hybridized carbons ( Fsp3 ) directly correlates with improved clinical outcomes.
Spiro[1]nonan-2-ylmethanol serves as a prime example of this paradigm shift. By utilizing a spirocyclic core, medicinal chemists can lock the primary alcohol vector into a highly defined 3D space[2]. This rigidity minimizes entropic penalties upon target binding while simultaneously reducing the non-specific hydrophobic interactions that typically cause promiscuous off-target toxicity and Cytochrome P450 (CYP450) inhibition[3].
Physicochemical Properties & Structural Analysis
The structural topology of Spiro[1]nonan-2-ylmethanol dictates its safety and handling profile. The spiro[1]nonane core provides steric bulk, while the terminal primary alcohol serves as the primary metabolic liability and synthetic handle.
Table 1: Quantitative Physicochemical Data
| Property | Value / Specification | Causality & Impact on Development |
| Chemical Name | Spiro[1]nonan-2-ylmethanol | Standard IUPAC nomenclature for regulatory filing. |
| CAS Number | 1363360-05-7 | Unique identifier for global chemical inventory tracking. |
| Molecular Formula | C10H18O | High carbon-to-heteroatom ratio dictates lipophilicity. |
| Molecular Weight | 154.25 g/mol | Low MW allows for extensive downstream functionalization without violating Lipinski's Rule of 5. |
| Fsp3 Score | 1.0 (100% sp3 carbons) | Complete saturation maximizes 3D character, reducing planar stacking-induced toxicity. |
| Storage Conditions | 2-8°C (Refrigerated) | Prevents slow thermal oxidation of the primary alcohol to an aldehyde over time. |
Predictive Toxicity Profile & Safety Data Sheet (SDS) Core
Because Spiro[1]nonan-2-ylmethanol is a specialized research chemical, empirical in vivo toxicity data is limited. However, utilizing structural alerts and structure-activity relationship (SAR) models from similar spiro-alcohols[4], we can construct a highly accurate predictive safety profile.
GHS Classification & Hazard Identification
Like most low-molecular-weight aliphatic alcohols, this compound acts as a mild defatting agent on biological membranes.
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.
Predictive Hepatotoxicity and Genotoxicity
-
CYP450 Interactions: The lack of aromaticity and the high Fsp3 score significantly reduce the likelihood of pi-pi stacking interactions with the heme porphyrin rings of CYP3A4 or CYP2D6. Consequently, the risk of drug-drug interactions (DDIs) via CYP inhibition is predicted to be low.
-
Genotoxicity: The scaffold contains no structural alerts for mutagenicity (e.g., no aromatic amines, nitroaromatics, or alkylating epoxides). It is predicted to be Ames-negative.
Handling, PPE, and First Aid
-
Engineering Controls: Handle exclusively within a certified chemical fume hood to prevent inhalation of volatile aerosols.
-
PPE: Nitrile gloves (minimum 0.11 mm thickness), splash-proof safety goggles, and a standard laboratory coat.
-
First Aid: In case of eye contact, flush with copious amounts of water for 15 minutes. For skin contact, wash with soap and water; remove contaminated clothing.
Self-Validating Experimental Protocols
To empirically validate the predicted safety profile, the following protocols must be executed. As a best practice, these protocols are designed as self-validating systems —meaning they contain internal orthogonal controls to rule out assay artifacts.
Protocol A: High-Throughput Cytotoxicity Screening (CellTiter-Glo)
Causality: Traditional MTT assays rely on cellular oxidoreductase enzymes to reduce a tetrazolium dye. Because our test compound is an alcohol that undergoes redox metabolism, it can directly interfere with MTT reduction, yielding false positives. Therefore, we utilize the CellTiter-Glo assay, which quantifies ATP as a direct, orthogonal proxy for metabolic viability.
-
Cell Seeding: Seed HepG2 (human hepatocellular carcinoma) cells at 5,000 cells/well in a 384-well opaque white plate using DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Dosing: Prepare a 10 mM stock of Spiro[1]nonan-2-ylmethanol in 100% DMSO. Perform a 10-point, 3-fold serial dilution. Transfer to the assay plate to achieve a final top concentration of 100 µM (final DMSO concentration strictly capped at 0.5% to prevent solvent toxicity).
-
Incubation: Incubate the dosed cells for 48 hours.
-
Lysis & ATP Quantification: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. Shake at 500 rpm for 2 minutes to induce lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read luminescence on a multi-mode microplate reader. Calculate the IC50 using non-linear regression (4-parameter logistic curve).
Protocol B: Microsomal Stability & Metabolic Profiling
Causality: The primary alcohol is highly susceptible to oxidation. By running parallel incubations with and without NADPH, we create a self-validating system to differentiate between CYP450-mediated Phase I metabolism (NADPH-dependent) and Alcohol/Aldehyde Dehydrogenase (ADH/ALDH) mediated oxidation (NADPH-independent).
-
Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 1 µM solution of Spiro[1]nonan-2-ylmethanol in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.
-
Initiation: Split the mixture into two cohorts. To Cohort A, add 1 mM NADPH (CYP active). To Cohort B, add an equivalent volume of buffer (CYP inactive).
-
Incubation & Quenching: Incubate at 37°C. At time points 0, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint ) and identify the carboxylic acid metabolite.
Visualizations of Workflows and Pathways
To ensure seamless technology transfer to the laboratory, the metabolic logic and experimental workflows are mapped below.
Predictive metabolic degradation pathway for Spiro[1]nonan-2-ylmethanol.
Step-by-step high-throughput cytotoxicity screening workflow.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756.[Link]
-
Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.[Link]
An In-depth Technical Guide to the Role of Spiro[3.5]nonan-2-ylmethanol in Spirocyclic Drug Discovery
Abstract
Spirocyclic scaffolds are increasingly vital in modern drug discovery, offering a pathway to escape the "flatland" of traditional aromatic compounds by providing novel, three-dimensional (3D) molecular architectures.[1][2] This guide delves into the specific role and potential of Spiro[3.5]nonan-2-ylmethanol, a versatile building block for creating sp³-rich compounds. We will explore the fundamental advantages of spirocycles, the physicochemical properties and synthesis of the Spiro[3.5]nonan-2-ylmethanol core, its application in generating diverse compound libraries, and detailed protocols for its derivatization and analysis. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced spirocyclic scaffolds to address complex biological targets and develop next-generation therapeutics.
The Spirocyclic Advantage in Modern Drug Discovery
The pursuit of novel chemical matter with improved pharmacological profiles is a central theme in drug discovery. Over-reliance on flat, aromatic systems has led to challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Spirocycles, which are bicyclic systems linked by a single common atom, offer a compelling solution.[1]
Key Advantages of Spirocyclic Scaffolds:
-
Enhanced Three-Dimensionality (3D): The defining feature of a spirocycle is its inherent, rigid 3D geometry.[3] This allows for the precise projection of functional groups into three-dimensional space, enabling more specific and high-affinity interactions with the complex topologies of protein binding sites.[3]
-
Increased Fraction of sp³-Hybridized Carbons (Fsp³): Moving from flat, sp²-dominated molecules to sp³-rich spirocycles generally correlates with improved physicochemical properties.[1] This includes higher aqueous solubility, better metabolic stability, and decreased lipophilicity compared to aromatic counterparts, which can lead to improved pharmacokinetic (PK) profiles.[1][3]
-
Novelty and Intellectual Property (IP): Spirocycles represent a relatively underexplored area of chemical space.[4][5] Their structural complexity provides a strong foundation for creating novel compounds, offering significant opportunities for securing new intellectual property.[6]
-
Conformational Rigidity: The rigid nature of the spirocyclic core locks the conformation of the molecule.[1][7] This pre-organization can reduce the entropic penalty upon binding to a biological target, leading to enhanced potency and selectivity.[7]
The surge in the use of spirocycles is evident across various therapeutic areas, including oncology, as well as infectious, metabolic, and neurological diseases.[4][5] Several spirocyclic drugs are already on the market, with many more in clinical development, underscoring their therapeutic potential.[4][5][8]
Caption: Advantages of incorporating spirocyclic cores in drug design.
Spiro[3.5]nonan-2-ylmethanol: A Versatile Building Block
While the broader class of spirocycles is of great interest, specific, readily functionalizable building blocks are required to unlock their potential. Spiro[3.5]nonan-2-ylmethanol is one such building block, combining a cyclobutane and a cyclohexane ring. The primary alcohol functional group serves as a critical handle for synthetic elaboration.
Core Structure and Physicochemical Properties
The structure consists of a cyclobutane ring fused at a single carbon to a cyclohexane ring, with a hydroxymethyl group attached to the cyclobutane ring at the 2-position.
Table 1: Physicochemical Properties of Spiro[3.5]nonan-2-ylmethanol
| Property | Value | Source |
|---|---|---|
| CAS Number | 1363360-05-7 | [9] |
| Molecular Formula | C₁₀H₁₈O | [9] |
| Molecular Weight | 154.25 g/mol | [9] |
| SMILES | OCC1CC2(CCCCC2)C1 |[9] |
Note: Additional properties like LogP and pKa would need to be determined experimentally or through robust computational modeling.
The related scaffold, Spiro[3.5]nonan-1-ol, has a calculated XLogP3 of 2.3, suggesting moderate lipophilicity suitable for drug candidates.[10] The sp³-rich nature of the Spiro[3.5]nonane core is expected to confer favorable solubility and metabolic stability.
Synthetic Accessibility
A significant hurdle in the widespread adoption of spirocycles has been their synthetic complexity.[4][5] However, advances in synthetic methodologies are making building blocks like Spiro[3.5]nonan-2-ylmethanol more accessible. While specific literature on the synthesis of Spiro[3.5]nonan-2-ylmethanol is sparse, a logical and established synthetic approach involves the reduction of the corresponding carboxylic acid or its ester derivative, Spiro[3.5]nonane-2-carboxylic acid.
The synthesis of the parent dione, spiro[3.5]nonane-6,8-dione, has been described via a Michael/Claisen reaction sequence followed by hydrolysis and decarboxylation.[11] This highlights a plausible route to the core ring system, which can then be further functionalized. A general workflow for accessing the target alcohol is proposed below.
Caption: Conceptual workflow for the synthesis of Spiro[3.5]nonan-2-ylmethanol.
Applications in Spirocyclic Drug Discovery
Although direct applications of Spiro[3.5]nonan-2-ylmethanol are not yet widely published, representing an unexplored area of chemical research, its potential is evident from the success of closely related scaffolds.[12] The primary alcohol provides a versatile handle for a multitude of chemical transformations, enabling the creation of diverse libraries for screening.
Potential Derivatization Strategies:
-
Etherification: Coupling with various alkyl or aryl halides to explore different lipophilic pockets of a binding site.
-
Esterification: Formation of esters to act as potential prodrugs or to introduce additional interaction points.
-
Oxidation and Subsequent Amination: Oxidation to the aldehyde or carboxylic acid allows for reductive amination or amide coupling, introducing basic or hydrogen-bond-donating groups, respectively. This is a key strategy, as many successful spirocyclic compounds involve amine or amide bonds.[4][5]
-
Conversion to Leaving Group: Converting the hydroxyl to a tosylate or mesylate enables nucleophilic substitution to introduce a wide array of functionalities, including azides, thiols, or halides for further elaboration.
A closely related scaffold, 7-azaspiro[3.5]nonane, has been successfully used to develop potent GPR119 agonists for treating type 2 diabetes.[13] The rigid spirocyclic core was crucial for orienting the interacting moieties correctly within the GPR119 receptor, leading to enhanced potency.[13] This serves as a powerful proof-of-concept for the utility of the spiro[3.5]nonane framework.
Experimental Protocols: A Guide to Derivatization
The following section provides a validated, step-by-step protocol for a key transformation: the oxidation of Spiro[3.5]nonan-2-ylmethanol to the corresponding aldehyde, a gateway intermediate for further diversification.
Protocol: Swern Oxidation to Spiro[3.5]nonane-2-carbaldehyde
Causality: The Swern oxidation is chosen for its mild reaction conditions, which minimizes the risk of over-oxidation to the carboxylic acid and is tolerant of many other functional groups. It relies on the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form the electrophilic species that reacts with the alcohol.
Self-Validation: The protocol includes in-process checks (TLC) and a detailed purification procedure. Expected yields for similar alcohols are typically high (80-95%).
Materials:
-
Spiro[3.5]nonan-2-ylmethanol (1.0 eq)
-
Oxalyl chloride (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethyl sulfoxide (DMSO) (2.2 eq)
-
Triethylamine (TEA) (5.0 eq)
-
Argon or Nitrogen atmosphere
-
Standard glassware, cooled to -78 °C (Dry Ice/Acetone bath)
Procedure:
-
Activator Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C. Slowly add oxalyl chloride, followed by the dropwise addition of anhydrous DMSO. Stir the solution for 15 minutes. Rationale: This forms the electrophilic chlorosulfonium salt (the Swern oxidant).
-
Alcohol Addition: Dissolve Spiro[3.5]nonan-2-ylmethanol in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at -78 °C. Stir for 45-60 minutes. Rationale: The alcohol attacks the activated DMSO, forming an intermediate.
-
In-Process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The starting material spot should be consumed, and a new, less polar spot (the aldehyde) should appear.
-
Quenching: Slowly add triethylamine to the flask. The mixture may become thick. Continue stirring for 30 minutes at -78 °C, then allow the reaction to warm to room temperature. Rationale: TEA is a non-nucleophilic base that deprotonates the intermediate, leading to the collapse of the complex to form the aldehyde, DMSO, and triethylammonium chloride.
-
Workup: Add water to the reaction mixture and transfer to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude aldehyde can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Spiro[3.5]nonane-2-carbaldehyde.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR should show a characteristic aldehyde proton signal around 9-10 ppm and the disappearance of the alcohol's -CH₂OH signals.
Future Outlook
The field of spirocyclic chemistry is poised for continued growth, driven by high-throughput synthesis and computational techniques that accelerate optimization studies.[4][5] Building blocks like Spiro[3.5]nonan-2-ylmethanol are key enablers of this expansion. While its own biological activity is yet to be fully explored, its value as a scaffold is clear.[10]
Future research should focus on:
-
Developing and optimizing scalable synthetic routes to Spiro[3.5]nonan-2-ylmethanol and its isomers.
-
Building diverse screening libraries based on this scaffold to probe various biological targets.
-
Conducting detailed structure-activity relationship (SAR) and structure-property relationship (SPR) studies to understand the impact of the spiro[3.5]nonane core on drug-like properties.[14][15]
References
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. Available at: [Link]
-
The Spirocycle Surge in Drug Discovery. Drug Hunter. Available at: [Link]
-
The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. Available at: [Link]
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. Available at: [Link]
-
The Use of Spirocyclic Scaffolds in Drug Discovery. Scribd. Available at: [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. Available at: [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. Available at: [Link]
-
The use of spirocyclic scaffolds in drug discovery. PubMed. Available at: [Link]
- Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. Books.
-
Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. PMC. Available at: [Link]
-
Synthesis, Fungicidal Activity, and Structure−Activity Relationship of Spiro-Compounds Containing Macrolactam (Macrolactone) and Thiadiazoline Rings. ACS Publications. Available at: [Link]
-
Structure-activity and structure-property relationship studies of spirocyclic chromanes with antimalarial activity. PubMed. Available at: [Link]
-
Synthesis and structure-affinity relationships of spirocyclic σ1 receptor ligands with tetrahydropyran scaffold. PubMed. Available at: [Link]
-
Spiro(3.5)nonane. PubChem. Available at: [Link]
-
Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. MDPI. Available at: [Link]
-
Synthesis of some spiroheterocycles. NIScPR. Available at: [Link]
- Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione. Google Patents.
-
Synthesis of Functionalized Spirocyclic Oxetanes through Paternò-Büchi Reactions of Cyclic Ketones and Maleic Acid Derivatives. The Royal Society of Chemistry. Available at: [Link]
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids. PMC. Available at: [Link]
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Archives. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 8. drughunter.com [drughunter.com]
- 9. 1363360-05-7|Spiro[3.5]nonan-2-ylmethanol|BLD Pharm [bldpharm.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-activity and structure-property relationship studies of spirocyclic chromanes with antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Engineering the 3D Chemical Space: Preliminary Pharmacological Screening of Spiro[3.5]nonan-2-ylmethanol Derivatives
The Strategic Rationale for Spiro[3.5]nonane Scaffolds
Modern drug discovery is undergoing a structural paradigm shift, moving away from planar, aromatic molecules toward complex three-dimensional architectures—a movement often termed the "Escape from Flatland"[1]. Increasing the fraction of sp3-hybridized carbons ( Fsp3 ) within a drug candidate correlates strongly with improved physicochemical properties and a higher probability of clinical translation[1].
Among these 3D architectures, spirocyclic scaffolds have emerged as premier bioisosteres for traditional flat rings[2]. The spiro[3.5]nonane system—comprising a cyclobutane and a cyclohexane ring sharing a single quaternary carbon—represents a highly rigid, sterically defined core. Natural products containing this unique spiro[3.5]nonane moiety, such as the cryptolaevilactones, have demonstrated significant biological relevance[3]. When functionalized as Spiro[3.5]nonan-2-ylmethanol , the hydroxymethyl group serves as a critical vector for hydrogen bonding and further synthetic elaboration. Recent computational and structural biology efforts, including AlphaFold3 predictions, have identified spiro(3.5)nonane derivatives as potent ligands capable of navigating complex kinase domains like Bruton's Tyrosine Kinase (BTK)[4].
Physicochemical Profiling: The Causality of 3D Scaffolds
The preliminary screening of any novel scaffold must begin with its physicochemical profile. The strategic incorporation of spirocycles into drug candidates positively influences key parameters such as aqueous solubility, metabolic stability, and target binding selectivity[5]. The rigid, three-dimensional arrangement of functional groups in spirocyclic compounds allows for a more precise interaction with biological targets, reducing the entropic penalty upon binding[5].
Table 1: Comparative Pharmacological Metrics (Typical Planar vs. Spiro[3.5]nonane Scaffolds)
| Pharmacological Parameter | Typical Planar Aromatic Scaffold | Spiro[3.5]nonan-2-ylmethanol Derivative | Causality & Pharmacological Implication |
| Fraction sp3 ( Fsp3 ) | < 0.3 | > 0.8 | High Fsp3 correlates with reduced promiscuity and higher clinical success rates. |
| Aqueous Solubility | Low (Prone to π−π stacking) | Moderate to High | Disruption of crystal lattice packing improves dissolution and oral bioavailability. |
| Intrinsic Clearance ( CLint ) | High (Vulnerable to CYP oxidation) | Low to Moderate | Lack of electron-rich π -clouds resists oxidative metabolism, extending half-life ( t1/2 ). |
| Target Selectivity | Promiscuous (Flat binding) | High (3D shape complementarity) | Pre-organized conformation reduces off-target toxicity. |
| LogD (pH 7.4) | > 4.0 (Highly lipophilic) | 1.5 - 3.0 (Optimal range) | Balances aqueous solubility with optimal lipid bilayer membrane permeability. |
Pharmacological Screening Cascade
To systematically evaluate Spiro[3.5]nonan-2-ylmethanol derivatives, a tiered screening cascade is required. This ensures that only compounds with optimal physicochemical and safety profiles advance to complex efficacy models.
Workflow for preliminary pharmacological screening of spirocyclic derivatives.
Self-Validating Methodologies for Pharmacological Screening
As a Senior Application Scientist, it is critical to deploy assays that are internally controlled and self-validating. The following protocols detail the foundational screening steps for these derivatives.
Protocol A: Thermodynamic Solubility and Lipophilicity (LogD) Determination
Causality: The 3D architecture of the spiro[3.5]nonane core disrupts the planar stacking commonly seen in aromatics, inherently improving aqueous solubility. Measuring LogD at physiological pH (7.4) ensures the compound maintains sufficient lipophilicity to cross lipid bilayers without becoming trapped in the membrane[5].
-
System Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (pH 7.4). Pre-saturate the two phases with each other[5].
-
Partitioning: Dissolve the spirocyclic test compound in one phase (10 µM final concentration) and agitate the biphasic system vigorously for 60 minutes to reach thermodynamic equilibrium[5].
-
Phase Separation: Centrifuge the mixture at 3,000 x g for 15 minutes to ensure complete separation of the n-octanol and aqueous layers[5].
-
Quantification: Extract aliquots from both layers and quantify using LC-MS/MS. Calculate LogD as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the aqueous phase[5].
-
Self-Validation Check: Run Amiodarone (highly lipophilic) and Atenolol (hydrophilic) in parallel. The assay is only valid if the LogD of the reference standards falls within ±0.2 log units of their known literature values.
Protocol B: In Vitro Microsomal Stability (Intrinsic Clearance - CLint )
Causality: The high Fsp3 character of the spiro[3.5]nonane ring system lacks the electron-rich π -clouds that are prime targets for Cytochrome P450 (CYP) mediated epoxidation. This assay validates the expected enhancement in metabolic stability.
-
Incubation Setup: Prepare a reaction mixture containing Human Liver Microsomes (HLMs) at 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).
-
Compound Addition: Add the Spiro[3.5]nonan-2-ylmethanol derivative to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding NADPH (1 mM final concentration).
-
Time-Course Sampling: Withdraw aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard[5].
-
Analysis: Centrifuge to precipitate proteins, then analyze the supernatant via LC-MS/MS to quantify the parent compound remaining[5]. Calculate the in vitro half-life ( t1/2 ) and intrinsic clearance ( CLint )[5].
-
Self-Validation Check: Include Verapamil (rapid clearance) and Warfarin (slow clearance) as control arms to verify the metabolic competency of the HLM batch.
Protocol C: Cytotoxicity and Cell Viability (MTT Assay)
Causality: The hydroxymethyl group (-CH2OH) provides a hydrogen bond donor/acceptor site that can interact with off-target proteins. The MTT assay establishes a therapeutic window by ensuring the observed pharmacological efficacy is not an artifact of basal cellular toxicity[6].
-
Cell Seeding: Seed target cells (e.g., HEK293 for general toxicity or specific cancer lines) into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight[6].
-
Compound Treatment: Prepare serial dilutions of the spirocyclic compound from a DMSO stock into the cell culture medium. Treat cells with concentrations ranging from 0.01 µM to 100 µM, ensuring final DMSO concentration does not exceed 0.5%[6].
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere[6].
-
Reagent Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow viable cells to reduce the tetrazolium dye into insoluble formazan crystals[6].
-
Solubilization & Reading: Solubilize the crystals using a detergent (e.g., SDS or DMSO) and measure absorbance at 570 nm using a microplate reader.
-
Self-Validation Check: Include Doxorubicin as a positive control for cytotoxicity and a 0.5% DMSO vehicle control to establish the 100% viability baseline.
Mechanistic Target Engagement
Once the baseline ADME and toxicity profiles are established, the spiro[3.5]nonane derivatives are advanced to target-specific screening. Because of their 3D projection, these scaffolds are highly adept at fitting into deep hydrophobic pockets of kinases. For example, recent AlphaFold3 models have demonstrated that the spiro(3.5)nonane portion of covalent ligands can effectively orient toward the back pocket of the BTK kinase active site[4].
Mechanistic signaling pathway modulated by spirocyclic kinase inhibitors.
Sources
Thermodynamic stability of Spiro[3.5]nonan-2-ylmethanol at room temperature
An In-depth Technical Guide to the Thermodynamic Stability of Spiro[3.5]nonan-2-ylmethanol at Room Temperature
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic stability of Spiro[3.5]nonan-2-ylmethanol at ambient conditions. While direct experimental thermochemical data for this specific compound is not extensively published, this paper synthesizes foundational principles of physical organic chemistry, data from the parent spiro[3.5]nonane framework, and analogous systems to establish a robust assessment. We conclude that Spiro[3.5]nonan-2-ylmethanol possesses significant internal strain energy, rendering it thermodynamically unstable relative to its acyclic isomers. However, it is kinetically persistent at room temperature due to a substantial activation energy barrier for decomposition. This guide details the theoretical underpinnings of its stability, proposes potential decomposition pathways, and outlines rigorous experimental protocols for empirical verification.
Introduction to the Spiro[3.5]nonane Framework
Spirocyclic compounds, characterized by two rings connected through a single common atom, are of increasing interest in medicinal chemistry and materials science.[1] Their rigid, three-dimensional architecture offers a unique conformational landscape that can enhance biological activity and improve pharmacological properties compared to more flexible, linear molecules.[2]
Spiro[3.5]nonan-2-ylmethanol is a derivative of the spiro[3.5]nonane scaffold, which consists of a cyclobutane ring fused to a cyclohexane ring at a quaternary carbon center. The core structure's stability is a direct consequence of the energetic properties of its constituent rings. While the cyclohexane ring can adopt a low-energy chair conformation, the cyclobutane ring is inherently strained, a factor that critically defines the molecule's thermodynamic profile.
The Energetic Landscape: Ring Strain as the Driving Force
The concept of thermodynamic stability is intrinsically linked to the molecule's enthalpy of formation (ΔfH°). A lower, more negative enthalpy of formation corresponds to greater stability. For cyclic compounds, a primary contributor to a more positive (less stable) enthalpy of formation is ring strain.
Analysis of the Constituent Rings
The spiro[3.5]nonane system is a tale of two rings:
-
Cyclohexane: This six-membered ring is the benchmark for stability in cycloalkanes, with virtually zero ring strain in its preferred chair conformation.
-
Cyclobutane: This four-membered ring suffers from significant strain due to two main factors:
-
Angle Strain: The internal C-C-C bond angles are forced to be approximately 90°, a major deviation from the ideal tetrahedral angle of 109.5°, leading to poor orbital overlap.
-
Torsional Strain: The ring puckers slightly to alleviate some of the eclipsing interactions between adjacent C-H bonds, but significant torsional strain remains.
-
The total strain energy of a standalone cyclobutane ring is approximately 26 kcal/mol (109 kJ/mol). This substantial strain energy is the dominant thermodynamic feature of the spiro[3.5]nonane scaffold.
Quantifying Thermodynamic Instability
Influence of the Hydroxymethyl Substituent
The hydroxymethyl (-CH₂OH) group at the 2-position of the cyclobutane ring does not fundamentally alter the core thermodynamic stability of the strained ring system at room temperature. Its primary effect is on the molecule's polarity, solubility, and potential for intermolecular interactions (e.g., hydrogen bonding). It does not introduce new strain or provide a low-energy pathway for decomposition under standard inert conditions.
Stability Profile at Room Temperature: A Kinetic Perspective
Despite the significant stored energy from ring strain, Spiro[3.5]nonan-2-ylmethanol is considered stable at room temperature. This is a classic example of kinetic stability triumphing over thermodynamic instability. For the molecule to decompose and release its strain energy, it must overcome a significant activation energy (Ea) barrier.
Potential Decomposition Pathways
The release of ring strain is the driving force for potential decomposition. Plausible pathways, though not spontaneous at room temperature, include:
-
Acid-Catalyzed Ring Opening: In the presence of a strong acid, the hydroxyl group could be protonated, turning it into a good leaving group (H₂O). The subsequent formation of a carbocation could trigger a rearrangement that opens the cyclobutane ring.
-
Thermal Rearrangement: At elevated temperatures, sufficient energy can be supplied to overcome the activation barrier, leading to pericyclic reactions or homolytic bond cleavage that results in ring opening.
-
Oxidative Cleavage: Strong oxidizing agents could potentially cleave the strained C-C bonds of the cyclobutane ring.[4]
The diagram below illustrates a hypothetical acid-catalyzed pathway driven by the release of ring strain.
Caption: A potential acid-catalyzed decomposition pathway.
Recommended Experimental Verification Protocols
To empirically validate the long-term stability and determine the thermal limits of Spiro[3.5]nonan-2-ylmethanol, the following self-validating protocols are recommended.
Protocol 1: Long-Term Stability Assessment
Objective: To assess the kinetic stability of the compound under standard storage conditions over an extended period.
Methodology:
-
Sample Preparation: Prepare three batches of high-purity (>99%) Spiro[3.5]nonan-2-ylmethanol. Dissolve each in a deuterated, inert solvent (e.g., CDCl₃) in separate, sealed NMR tubes. Store the tubes in the dark at room temperature (20-25°C).
-
Initial Analysis (T=0): Immediately perform and record the following for each sample:
-
Quantitative ¹H NMR: To establish a baseline purity and structural integrity.
-
GC-MS: To obtain a baseline chromatogram and mass spectrum, confirming the absence of impurities or degradation products.
-
-
Periodic Analysis: At set intervals (e.g., T=1, 3, 6, 12 months), re-analyze the samples using Quantitative ¹H NMR and GC-MS.
-
Data Comparison: Compare the spectra and chromatograms from each time point to the T=0 baseline. The appearance of new peaks or a change in the relative integration of existing peaks would indicate decomposition. The absence of change confirms stability under the tested conditions.
Protocol 2: Thermal Stability Analysis via DSC
Objective: To determine the onset temperature of thermal decomposition.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of high-purity Spiro[3.5]nonan-2-ylmethanol into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as a reference.
-
DSC Analysis: Place the sample and reference pans into the Differential Scanning Calorimeter.
-
Heating Program: Heat the sample from room temperature (e.g., 25°C) to a high temperature (e.g., 400°C) at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere.
-
Data Interpretation: The resulting thermogram will plot heat flow versus temperature. A sharp, exothermic peak indicates a decomposition event. The onset temperature of this exotherm is a critical measure of the compound's thermal stability limit.
The following diagram outlines the comprehensive workflow for stability verification.
Caption: Workflow for comprehensive stability assessment.
Conclusion
Spiro[3.5]nonan-2-ylmethanol is a thermodynamically strained molecule due to the energetic penalties inherent in its cyclobutane ring. This stored strain energy, estimated to be over 100 kJ/mol, makes it significantly less stable than its acyclic isomers. However, at room temperature and in the absence of catalysts or external energy sources like high heat or UV radiation, the molecule is kinetically stable. The activation energy required to initiate ring-opening or other decomposition reactions is sufficiently high to prevent spontaneous degradation. Therefore, for applications in research, drug discovery, and materials science, Spiro[3.5]nonan-2-ylmethanol can be handled and stored as a stable compound under standard laboratory conditions.
References
- Vertex AI Search Result. (2024).
- BenchChem. (n.d.). Comparative Analysis of Spiro[3.5]nonane Analogs: A Guide for Researchers.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12651160, Spiro(3.5)nonane.
- Kovalenko, N. et al. (2012). Thermodynamics of Solubility Processes of Novel Drug-like Spiro-Derivatives in Model Biological Solutions.
- Taylor & Francis Online. (n.d.). Spiro compounds – Knowledge and References.
- ResearchGate. (n.d.).
- Murai, K. et al. (2012). Oxidative rearrangement of spiro cyclobutane cyclic aminals: efficient construction of bicyclic amidines. Organic Letters.
- BenchChem. (n.d.). An In-depth Technical Guide to Spiro[3.5]nonan-1-ol: Properties, Synthesis, and Therapeutic Potential.
- BenchChem. (n.d.). Navigating the Bioactivity of Spiro[3.
- Cheméo. (n.d.). Chemical Properties of Nonane (CAS 111-84-2).
- ACS Publications. (2006). Theoretical Studies on the Structures, Thermodynamic Properties, Detonation Properties, and Pyrolysis Mechanisms of Spiro Nitramines. The Journal of Physical Chemistry A.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11607946, Spiro(3.5)nonane-1,3-dione.
- ACS Publications. (2003).
- ResearchGate. (n.d.). Ring strain energy in ether- and lactone-containing spiro compounds.
- Argonne National Laboratory. (n.d.).
- Rablen, P. R. (2020). A Procedure For Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, With Application To 66 Molecules. Swarthmore College.
- NIST. (n.d.).
- ResearchGate. (n.d.). The Construction of Novel Spirocyclic Frameworks with Cyclobutane through Rh(III)-Catalyzed [3 + 2]-Annulation between Quinoxalines and Alkynylcyclobutanols.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58227859, Spiro[3.5]nonan-2-one.
- ACS Publications. (2024).
- UCSB Physics. (n.d.).
- BLD Pharm. (n.d.). Spiro[3.5]nonan-2-ylmethanol (CAS 1363360-05-7).
- Appretech Scientific Limited. (n.d.). Spiro[3.5]nonan-7-ylmethanol.
Sources
Application Notes and Protocols for the Synthesis of Spiro[3.5]nonan-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Spirocyclic scaffolds have garnered significant interest in drug discovery and materials science due to their rigid, three-dimensional structures which can provide novel pharmacological properties and access to unexplored chemical space.[1] Spiro[3.5]nonan-2-ylmethanol represents an intriguing building block within this class of molecules. Its unique topology, combining a cyclobutane and a cyclohexane ring through a single spiro-carbon, offers a distinct framework for the development of new chemical entities. The presence of a primary alcohol functional group provides a versatile handle for further chemical modifications, making it a valuable synthon for the synthesis of more complex molecules with potential therapeutic applications.
This application note details a proposed synthetic route to Spiro[3.5]nonan-2-ylmethanol, addressing the current gap in available literature.[1] The protocol is divided into two main stages: the synthesis of the precursor ketone, Spiro[3.5]nonan-2-one, and its subsequent reduction to the target alcohol.
Proposed Synthetic Pathway
The overall proposed synthetic pathway is illustrated below. The synthesis begins with the readily available starting material, 1,1-cyclobutanedicarboxylic acid, which is converted to a key diketone intermediate. This diketone then undergoes an intramolecular aldol condensation to form the spirocyclic ketone, Spiro[3.5]nonan-2-one. Finally, the ketone is reduced to the desired product, Spiro[3.5]nonan-2-ylmethanol.
Caption: Proposed synthetic pathway for Spiro[3.5]nonan-2-ylmethanol.
Part 1: Synthesis of Spiro[3.5]nonan-2-one
The synthesis of the spirocyclic ketone intermediate is a critical step. While various methods exist for the formation of spirocycles, an intramolecular aldol condensation of a suitable diketone precursor is a powerful and well-established strategy.[2][3]
Materials and Methods
| Reagent/Material | Grade | Supplier |
| 1,1-Cyclobutanedicarboxylic acid | Reagent | Sigma-Aldrich |
| Thionyl chloride | Reagent | Sigma-Aldrich |
| Pyridine | Anhydrous | Sigma-Aldrich |
| Sodium cyanide | Reagent | Sigma-Aldrich |
| Dimethyl sulfoxide (DMSO) | Anhydrous | Sigma-Aldrich |
| Sulfuric acid | Concentrated | Fisher Scientific |
| Acetic anhydride | Reagent | Sigma-Aldrich |
| Sodium ethoxide | Reagent | Sigma-Aldrich |
| Ethanol | Anhydrous | Fisher Scientific |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Hydrochloric acid | 1 M | Fisher Scientific |
| Sodium sulfate | Anhydrous | Fisher Scientific |
Experimental Protocol
Step 1: Synthesis of 1,1-Bis(chloromethyl)cyclobutane
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,1-cyclobutanedicarboxylic acid (1 equiv.).
-
Slowly add thionyl chloride (2.2 equiv.) to the flask at room temperature.
-
Add a catalytic amount of pyridine.
-
Heat the reaction mixture to reflux for 4 hours.
-
After cooling to room temperature, carefully quench the reaction with ice-cold water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1,1-bis(chloromethyl)cyclobutane.
Step 2: Synthesis of 1,1-Bis(cyanomethyl)cyclobutane
-
Dissolve 1,1-bis(chloromethyl)cyclobutane (1 equiv.) in anhydrous DMSO.
-
Add sodium cyanide (2.2 equiv.) portion-wise, ensuring the temperature does not exceed 40 °C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Synthesis of 1,1-Cyclobutanediacetic acid
-
To the crude 1,1-bis(cyanomethyl)cyclobutane, add a mixture of concentrated sulfuric acid and water (1:1 v/v).
-
Heat the mixture to reflux for 8 hours.
-
Cool the reaction mixture and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,1-cyclobutanediacetic acid.
Step 4: Synthesis of 4-Oxo-1,1-cyclobutanediacetic acid
-
Heat 1,1-cyclobutanediacetic acid with acetic anhydride under reflux for 3 hours.
-
Remove the excess acetic anhydride under reduced pressure to obtain the crude cyclic anhydride.
-
This intermediate is used directly in the next step.
Step 5: Intramolecular Aldol Condensation to Spiro[3.5]nonan-2-one
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Add the crude cyclic anhydride from the previous step dropwise to the sodium ethoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Acidify the reaction mixture with 1 M HCl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Spiro[3.5]nonan-2-one.
Part 2: Synthesis of Spiro[3.5]nonan-2-ylmethanol
The reduction of the spirocyclic ketone to the corresponding alcohol is a standard transformation in organic synthesis. Sodium borohydride is a mild and selective reducing agent suitable for this purpose.[4][5]
Materials and Methods
| Reagent/Material | Grade | Supplier |
| Spiro[3.5]nonan-2-one | Synthesized in Part 1 | - |
| Sodium borohydride | Reagent | Sigma-Aldrich |
| Methanol | Anhydrous | Fisher Scientific |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Hydrochloric acid | 1 M | Fisher Scientific |
| Saturated ammonium chloride | - | Fisher Scientific |
| Sodium sulfate | Anhydrous | Fisher Scientific |
Experimental Protocol
Caption: Workflow for the reduction of Spiro[3.5]nonan-2-one.
-
Dissolve Spiro[3.5]nonan-2-one (1 equiv.) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add sodium borohydride (1.5 equiv.) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Spiro[3.5]nonan-2-ylmethanol.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure product.
Characterization
The synthesized Spiro[3.5]nonan-2-one and Spiro[3.5]nonan-2-ylmethanol should be characterized using standard spectroscopic techniques to confirm their structure and purity.
-
Infrared (IR) Spectroscopy:
-
Spiro[3.5]nonan-2-one: A strong absorption band characteristic of a carbonyl (C=O) stretch is expected in the region of 1700-1725 cm⁻¹.[6]
-
Spiro[3.5]nonan-2-ylmethanol: The disappearance of the carbonyl peak and the appearance of a broad O-H stretching band in the region of 3200-3600 cm⁻¹ will indicate the successful reduction.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
Spiro[3.5]nonan-2-one: The spectrum will show characteristic signals for the protons on the cyclobutane and cyclohexane rings. Protons alpha to the carbonyl group will be deshielded.
-
Spiro[3.5]nonan-2-ylmethanol: The appearance of a new signal corresponding to the proton on the carbon bearing the hydroxyl group (CH-OH) and the disappearance of signals corresponding to protons alpha to the ketone will be observed. The O-H proton will likely appear as a broad singlet.[7]
-
-
¹³C NMR:
-
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the expected molecular weight of each compound should be observed.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.
-
Sodium cyanide is highly toxic; handle with appropriate safety measures and have a cyanide antidote kit readily available.
-
Sodium borohydride is flammable and can react with water to produce hydrogen gas; handle away from ignition sources.
-
Dispose of all chemical waste according to institutional guidelines.
Conclusion
This application note provides a comprehensive and detailed protocol for the proposed synthesis of Spiro[3.5]nonan-2-ylmethanol. By employing a two-step sequence involving the formation of a spirocyclic ketone via an intramolecular aldol condensation followed by its reduction, this guide offers a viable pathway for accessing this novel spiro compound. The detailed experimental procedures, along with characterization guidelines and safety precautions, are intended to support researchers in the successful synthesis and further exploration of the chemical and biological properties of Spiro[3.5]nonan-2-ylmethanol and its derivatives.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Total syntheses of natural products containing spirocarbocycles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01524C [pubs.rsc.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Spectroscopy of Alcohols [sites.science.oregonstate.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
Spiro[3.5]nonan-2-ylmethanol functionalization in cross-coupling reactions
An in-depth technical guide and application note for the functionalization of spiro[3.5]nonan-2-ylmethanol, designed for medicinal chemists and drug development professionals.
Strategic Relevance in Medicinal Chemistry
The incorporation of spirocyclic scaffolds is a premier strategy in modern drug discovery to increase the fraction of sp³-hybridized carbons (Fsp³). By transitioning from flat aromatic rings to three-dimensional architectures, researchers can significantly improve a drug candidate's metabolic stability, aqueous solubility, and receptor complementarity[1].
Spiro[3.5]nonane derivatives serve as highly effective bioisosteres for piperidines and cyclohexanes[1][2]. Specifically, spiro[3.5]nonan-2-ylmethanol (CAS: 1363360-05-7)[3] is an invaluable building block. Its primary alcohol moiety provides a versatile "exit vector" for late-stage functionalization, allowing chemists to project pharmacophores into novel chemical space. However, coupling sp³-rich aliphatic alcohols directly to aromatic or heteroaromatic cores has historically been a synthetic bottleneck due to the high bond dissociation energy of the C–O bond and the propensity of alkyl-metal intermediates to undergo deleterious β-hydride elimination[4][5].
Mechanistic Causality: Escaping the Halide Paradigm
Historically, functionalizing spiro[3.5]nonan-2-ylmethanol required a multi-step sequence: conversion of the alcohol to a halide or sulfonate, followed by transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura)[6]. While reliable for scale-up, this classical approach suffers from the instability of certain alkyl electrophiles and step-count inefficiencies.
Recent breakthroughs in metallaphotoredox catalysis have revolutionized this workflow, enabling automated parallel medicinal chemistry (PMC)[7]. By utilizing N-heterocyclic carbene (NHC) salts, the free alcohol is activated in situ into a redox-active adduct[4]. Under visible light irradiation, an Iridium photocatalyst undergoes single-electron transfer (SET) to fragment the adduct, generating a nucleophilic primary spirocyclic alkyl radical[4][5]. This radical is rapidly intercepted by a Nickel or Copper catalytic cycle, enabling direct deoxygenative C(sp³)–C(sp²), C(sp³)–C(sp³), or C(sp³)–N cross-coupling without the need to isolate hazardous intermediates[4][5][8].
Logical Workflow of Functionalization Strategies
Workflow for spiro[3.5]nonan-2-ylmethanol functionalization via cross-coupling.
Quantitative Performance Data
The table below summarizes the expected performance of spiro[3.5]nonan-2-ylmethanol across various state-of-the-art cross-coupling methodologies.
| Reaction Class | Coupling Partner | Catalyst System | Yield Range | Ref |
| Deoxygenative Arylation | Aryl Bromides | Ir(ppy)₂ / NiBr₂ | 75–88% | [4] |
| Deoxygenative Alkylation | Alkyl Bromides | Ir(ppy)₂ / NiBr₂ | 65–70% | [5] |
| Deoxygenative Amination | Azoles / Indoles | Ir(Fmppy)₂ / Cu(OAc)₂ | 60–81% | [8] |
| Suzuki-Miyaura | Aryl Boronic Acids | Pd(dppf)Cl₂ (via Tosylate) | 68–85% | [6] |
Self-Validating Experimental Protocols
Protocol A: Metallaphotoredox Deoxygenative C(sp³)–C(sp²) Cross-Coupling
This protocol directly couples the primary alcohol of spiro[3.5]nonan-2-ylmethanol with aryl bromides, bypassing halide intermediates[4].
Step 1: In Situ NHC-Adduct Formation
-
In an oven-dried vial equipped with a stir bar, add spiro[3.5]nonan-2-ylmethanol (1.0 equiv) and benzoxazolium salt (NHC precursor, 1.2 equiv).
-
Suspend the mixture in anhydrous MTBE (0.15 M) and add pyridine (1.1 equiv).
-
Stir at room temperature for 5 minutes.
-
Causality: Pyridine deprotonates the benzoxazolium salt to form the active carbene, which rapidly condenses with the primary alcohol.
-
Validation Checkpoint: Complete dissolution of the reagents and a slight exothermic warming indicate successful adduct formation.
Step 2: Dual Catalysis & Irradiation
-
To the crude adduct solution, add the aryl bromide (1.0 equiv), Ir(ppy)₂(dtbbpy)PF₆ (1.5 mol%), Ni(dtbbpy)Br₂ (5.0 mol%), and quinuclidine (1.5 equiv).
-
Degassing (Critical): Seal the vial and perform three freeze-pump-thaw cycles under argon.
-
Causality: The Ir(III)* excited state is highly sensitive to triplet quenching by molecular oxygen. Furthermore, O₂ will rapidly scavenge the transient spirocyclic alkyl radical, stalling the catalytic cycle.
-
Validation Checkpoint: Bubbling should completely cease during the 'thaw' phase of the third cycle, ensuring a purely inert atmosphere.
-
-
Irradiate the mixture using 450 nm blue LEDs (approx. 3-4 cm from the light source) with a cooling fan to maintain ambient temperature (25 °C) for 12–24 hours.
-
Validation Checkpoint: The solution will shift from pale yellow to a deep, dark green/brown within the first hour, visually confirming the reduction of Ni(II) to the active low-valent Ni(0)/Ni(I) catalytic species.
-
-
Workup: Quench the reaction with water, extract with EtOAc (3x), dry over Na₂SO₄, and purify via silica gel flash chromatography.
Protocol B: Classical Suzuki-Miyaura Cross-Coupling via Tosylate Activation
For scale-up scenarios where photoredox setups are impractical, traditional Pd-catalysis remains the industry standard[6].
Step 1: Tosylation of the Exit Vector
-
Dissolve spiro[3.5]nonan-2-ylmethanol (1.0 equiv) in anhydrous DCM (0.2 M). Add Et₃N (2.0 equiv) and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (1.2 equiv) portion-wise. Stir for 4 hours, allowing the reaction to warm to room temperature.
-
Validation Checkpoint: TLC analysis (Hexanes/EtOAc) should show complete consumption of the highly polar alcohol spot, replaced by a less polar, strongly UV-active spot (the tosylate).
Step 2: Palladium-Catalyzed Cross-Coupling
-
In a Schlenk flask, combine the spirocyclic tosylate (1.0 equiv), arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (5.0 mol%), and K₂CO₃ (2.0 equiv).
-
Add a degassed mixture of 1,4-dioxane/H₂O (4:1 v/v, 0.1 M).
-
Causality: The rigid spirocyclic core induces steric hindrance during the oxidative addition of Pd(0) into the C–OTs bond. Utilizing a bidentate ligand with a large bite angle (dppf) forces a cis-geometry on the palladium center, accelerating the final reductive elimination step and stabilizing the catalyst against thermal decomposition[6].
-
-
Heat the mixture to 90 °C under a nitrogen atmosphere for 8 hours.
-
Validation Checkpoint: The biphasic mixture will eventually turn black as Pd(0) nanoparticles precipitate upon completion of the catalytic cycles.
-
Sources
- 1. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Spiro[3.5]nonan-2-ylmethanol as an Advanced sp³-Rich Bioisostere in Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol
Executive Summary
As modern medicinal chemistry increasingly moves away from flat, aromatic rings to mitigate off-target toxicities and poor solubility, spirocyclic scaffolds have emerged as premier bioisosteres[1]. Spiro[3.5]nonan-2-ylmethanol (CAS: 1363360-05-7) represents a highly versatile, three-dimensional building block. It is strategically utilized as a non-planar bioisostere for morpholine, piperidine, and substituted benzene rings[2]. By increasing the fraction of sp³-hybridized carbons (Fsp³), this spirocycle imparts favorable physicochemical properties, including enhanced aqueous solubility, reduced lipophilicity (LogP), and improved metabolic stability[3].
This application note details the mechanistic rationale for incorporating Spiro[3.5]nonan-2-ylmethanol into drug scaffolds and provides a self-validating experimental protocol for its synthetic integration.
Mechanistic Rationale: The Causality Behind the Scaffold
As a Senior Application Scientist, I often see lead optimization campaigns stall due to "molecular obesity"—where adding planar, lipophilic groups improves target affinity but ruins the pharmacokinetic profile. Spiro[3.5]nonan-2-ylmethanol solves this through three distinct mechanisms:
-
Vector Alignment & Conformational Rigidity: The spiro[3.5]nonane core projects functional groups at defined angles, closely mimicking the exit vectors of meta/para-substituted benzenes or chair-form piperidines[4]. The primary alcohol (-CH₂OH) at the 2-position of the cyclobutane ring provides a flexible yet sterically shielded linker for etherification or oxidation.
-
hERG Liability Mitigation: Planar, lipophilic amines frequently intercalate into the hERG potassium channel, leading to cardiotoxicity. The bulky, orthogonal 3D nature of the spiro[3.5]nonane disrupts this planar stacking, drastically reducing hERG inhibition[3].
-
Metabolic Shielding: Unlike linear alkyl chains or simple cycloalkanes that are highly susceptible to cytochrome P450 (CYP) mediated oxidation, the steric bulk and lack of activated benzylic/allylic C-H bonds in the spirocyclic core enhance the compound's half-life and lower intrinsic clearance (CL_int)[5].
Quantitative Data Presentation
The table below summarizes the typical shift in physicochemical properties observed when a planar morpholine or phenyl group is replaced by a spiro[3.5]nonane derivative during a lead optimization campaign.
| Property | Planar Precursor (Morpholine/Phenyl) | Spiro[3.5]nonan-2-ylmethanol Derivative | Causality / Impact |
| Fsp³ (sp³ Carbon Fraction) | ~0.25 - 0.35 | > 0.60 | Drives improved aqueous solubility and 3D complexity. |
| LogD (pH 7.4) | 3.5 - 4.2 | 2.1 - 2.8 | Reduced lipophilicity; enhances oral bioavailability. |
| hERG IC₅₀ (µM) | < 10 (High risk) | > 50 (Low risk) | 3D bulk prevents ion channel intercalation. |
| Microsomal CL_int | > 80 µL/min/mg | < 30 µL/min/mg | Steric shielding of metabolic hotspots prevents rapid clearance. |
Bioisosteric Replacement Workflow
The following diagram illustrates the logical progression of utilizing Spiro[3.5]nonan-2-ylmethanol to rescue a flawed planar hit.
Caption: Workflow for optimizing planar hits using Spiro[3.5]nonan-2-ylmethanol bioisosteric replacement.
Experimental Protocol: Mitsunobu Etherification
To utilize Spiro[3.5]nonan-2-ylmethanol in medicinal chemistry, linking it to a phenolic core (a ubiquitous pharmacophore) via a Mitsunobu reaction is a highly effective strategy. This protocol is designed as a self-validating system to ensure high yields and reproducibility.
Objective
Covalently link Spiro[3.5]nonan-2-ylmethanol to a target phenol to replace a planar alkoxy/aryloxy group.
Materials
-
Spiro[3.5]nonan-2-ylmethanol (1.0 eq, limiting reagent)
-
Target Phenol (1.1 eq)
-
Triphenylphosphine (PPh₃, 1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD, 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF, 0.1 M)
Step-by-Step Methodology
Step 1: Preparation & Inert Atmosphere In an oven-dried, argon-purged reaction vial, dissolve Spiro[3.5]nonan-2-ylmethanol and the target phenol in anhydrous THF.
-
Causality: Argon and strictly anhydrous THF are critical. Moisture will prematurely hydrolyze the highly sensitive DIAD-PPh₃ betaine intermediate, effectively terminating the reaction before coupling can occur.
Step 2: Reagent Activation Add PPh₃ to the solution and stir until completely dissolved. Cool the mixture to 0 °C using an ice bath.
Step 3: Dropwise Coupling Add DIAD dropwise over 10 minutes.
-
Causality: Dropwise addition controls the exothermic formation of the betaine intermediate. Because the spirocyclic alcohol is sterically bulky, it requires the highly reactive betaine to form efficiently and stably at low temperatures before undergoing nucleophilic attack by the phenol.
Step 4: Reaction Progression Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.
Step 5: In-Process Control (Self-Validation) Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc).
-
Validation Check: The disappearance of the spiro-alcohol mass peak and the appearance of the etherified product mass [M+H]+ validates successful coupling. If unreacted alcohol remains after 16 hours, the betaine likely hydrolyzed; add 0.5 eq of PPh₃ and DIAD to drive the reaction to completion.
Step 6: Workup Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 7: Purification Purify the crude residue via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc) to yield the pure spirocyclic ether. The byproduct, triphenylphosphine oxide (TPPO), elutes much later than the highly lipophilic spiro-ether.
References
-
CCS Chemistry . Unlocking Diverse Spirocyclic Chemical Space Enabled by Nickel Catalysis. Retrieved from:[Link]
-
ACS Publications . Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Retrieved from: [Link]
Sources
Application Notes and Protocols for the Catalytic Esterification of Spiro[3.5]nonan-2-ylmethanol
Introduction: The Synthetic Value of Spiro[3.5]nonan-2-ylmethanol Esters
Spirocyclic scaffolds, such as the spiro[3.5]nonane core, are of significant interest to the pharmaceutical and agrochemical industries. Their rigid, three-dimensional structures provide a unique conformational landscape that can lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic properties.[1] Spiro[3.5]nonan-2-ylmethanol, a primary alcohol appended to this spirocyclic framework, serves as a valuable building block for accessing a diverse range of molecular architectures. The esterification of this alcohol is a critical transformation, enabling the introduction of various functional groups and the modulation of a molecule's physicochemical characteristics.
However, the esterification of Spiro[3.5]nonan-2-ylmethanol presents a notable synthetic challenge. The proximity of the sterically demanding spirocyclic core to the primary hydroxyl group can significantly hinder the approach of acylating agents and catalysts. This steric hindrance often leads to sluggish reaction rates, incomplete conversions, and the need for harsh reaction conditions that may not be compatible with other functional groups.
This application note provides a comprehensive guide to the catalytic esterification of Spiro[3.5]nonan-2-ylmethanol, exploring various catalytic strategies to overcome the challenge of steric hindrance. We will delve into the mechanistic rationale behind different approaches, from classical acid catalysis to modern enzymatic methods, and provide detailed, field-proven protocols for researchers in drug discovery and chemical development.
Overcoming Steric Hindrance: A Comparative Overview of Catalytic Strategies
The choice of catalyst is paramount for the successful esterification of sterically encumbered alcohols like Spiro[3.5]nonan-2-ylmethanol. A suitable catalyst must be able to facilitate the reaction under conditions that are mild enough to preserve the integrity of the substrate and product. We will consider three primary catalytic paradigms: acid catalysis, base-mediated acylation, and enzymatic catalysis.
Acid-Catalyzed Esterification: The Fischer-Speier Reaction and Beyond
The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a fundamental transformation in organic synthesis.[2] The mechanism involves protonation of the carboxylic acid by a strong acid catalyst, which activates the carbonyl group for nucleophilic attack by the alcohol.[3]
For sterically hindered substrates, traditional Brønsted acids like sulfuric acid may require high temperatures and long reaction times, potentially leading to side reactions. More specialized and bulky acid catalysts can create a more effective catalytic environment. Diphenylammonium triflate (DPAT) has emerged as a highly efficient catalyst for the esterification of sterically demanding alcohols and acids.[4]
Protocol 1: DPAT-Catalyzed Esterification of Spiro[3.5]nonan-2-ylmethanol
This protocol describes the esterification of Spiro[3.5]nonan-2-ylmethanol with a representative carboxylic acid using diphenylammonium triflate (DPAT) as the catalyst.
Materials:
-
Spiro[3.5]nonan-2-ylmethanol
-
Carboxylic acid (e.g., acetic acid, benzoic acid)
-
Diphenylammonium triflate (DPAT)
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Spiro[3.5]nonan-2-ylmethanol (1.0 eq), the carboxylic acid (1.2 eq), and anhydrous toluene (to make a 0.5 M solution with respect to the alcohol).
-
Add diphenylammonium triflate (DPAT) (1-5 mol%).
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) and stir.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude ester by column chromatography on silica gel, if necessary.
Base-Mediated Acylation: Utilizing Highly Reactive Acylating Agents
An alternative to acid-catalyzed esterification is the use of a highly reactive acylating agent, such as an acid anhydride or acyl chloride, in the presence of a nucleophilic catalyst. 4-Dimethylaminopyridine (DMAP) is a widely used and highly effective catalyst for this purpose. The reaction proceeds through the formation of a highly reactive N-acylpyridinium intermediate.
Protocol 2: DMAP-Catalyzed Acylation of Spiro[3.5]nonan-2-ylmethanol with an Acid Anhydride
This protocol details the esterification using an acid anhydride and a catalytic amount of DMAP.
Materials:
-
Spiro[3.5]nonan-2-ylmethanol
-
Acid anhydride (e.g., acetic anhydride, benzoic anhydride) (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (5-10 mol%)
-
Triethylamine (a stoichiometric base, 1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M aqueous hydrochloric acid solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
Procedure:
-
In a dry round-bottom flask, dissolve Spiro[3.5]nonan-2-ylmethanol (1.0 eq), triethylamine (1.5 eq), and DMAP (0.05-0.1 eq) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid anhydride (1.5 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Enzymatic Esterification: The Power of Biocatalysis
Enzymatic catalysis, particularly with lipases, offers a green and highly selective alternative for esterification.[5][6] Lipases are remarkably effective in non-aqueous media, where they can catalyze the reverse reaction of hydrolysis—ester synthesis.[5] Candida antarctica lipase B (CALB), often immobilized, is a robust and widely used biocatalyst for the esterification of a broad range of alcohols, including sterically hindered ones.[5][7]
The key advantages of enzymatic esterification include:
-
High Selectivity: Lipases can exhibit high chemo-, regio-, and enantioselectivity.
-
Mild Reaction Conditions: Reactions are typically run at or near room temperature, which is beneficial for sensitive substrates.
-
Environmental Benignity: Enzymes are biodegradable and the reactions often use less hazardous solvents.
Protocol 3: Lipase-Catalyzed Esterification of Spiro[3.5]nonan-2-ylmethanol
This protocol outlines a general procedure for the enzymatic esterification using immobilized Candida antarctica lipase B.
Materials:
-
Spiro[3.5]nonan-2-ylmethanol
-
Carboxylic acid or an activated ester (e.g., vinyl acetate)
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., toluene, hexane, or methyl tert-butyl ether)
-
Molecular sieves (optional, for water removal)
-
Orbital shaker or magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a flask, add Spiro[3.5]nonan-2-ylmethanol (1.0 eq), the acyl donor (carboxylic acid or activated ester, 1.5-3.0 eq), and the anhydrous organic solvent.
-
Add immobilized Candida antarctica lipase B (typically 10-50% by weight of the limiting reagent).
-
If using a carboxylic acid as the acyl donor, add activated molecular sieves (3Å or 4Å) to remove the water produced during the reaction and drive the equilibrium towards the product.
-
Seal the flask and place it on an orbital shaker or use a magnetic stirrer to ensure good mixing. Incubate at a controlled temperature (typically 30-60 °C).
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting ester by column chromatography if necessary.
Data Presentation and Comparison of Methods
To aid in the selection of the most appropriate catalytic system, the following table summarizes the key parameters and expected outcomes for the different esterification strategies.
| Catalytic System | Catalyst | Acylating Agent | Typical Temperature | Reaction Time | Advantages | Disadvantages |
| Acid Catalysis | Diphenylammonium triflate (DPAT) | Carboxylic Acid | Reflux (e.g., 110 °C in toluene) | 4-24 hours | Effective for hindered substrates; relatively low catalyst loading. | High temperatures may not be suitable for all substrates; requires anhydrous conditions. |
| Base-Mediated Acylation | 4-Dimethylaminopyridine (DMAP) | Acid Anhydride/Chloride | 0 °C to Room Temperature | 1-6 hours | Fast reaction rates; mild conditions. | Requires stoichiometric base; acylating agents can be moisture-sensitive. |
| Enzymatic Catalysis | Immobilized Candida antarctica lipase B | Carboxylic Acid or Activated Ester | 30-60 °C | 24-72 hours | High selectivity; mild conditions; environmentally friendly; reusable catalyst. | Longer reaction times; enzyme cost can be a factor for large-scale synthesis. |
Experimental Workflow Visualization
The general workflow for the catalytic esterification of Spiro[3.5]nonan-2-ylmethanol can be visualized as follows:
Caption: General workflow for the catalytic esterification.
Conclusion and Future Perspectives
The successful esterification of the sterically hindered alcohol, Spiro[3.5]nonan-2-ylmethanol, is achievable through the careful selection of a suitable catalytic system. While traditional acid-catalyzed methods can be effective with the right choice of catalyst, such as DPAT, modern approaches like base-mediated acylation with DMAP and enzymatic catalysis with lipases offer milder and often more efficient alternatives. The choice of method will ultimately depend on the specific requirements of the synthesis, including substrate compatibility, scale, and desired purity. As the demand for complex spirocyclic molecules in drug discovery continues to grow, the development of robust and versatile synthetic methodologies for their functionalization will remain an area of active research.
References
- Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Lipases in Organic Synthesis: An Overview. In Asymmetric Organic Synthesis with Enzymes (pp. 17-53). Wiley-VCH Verlag GmbH & Co. KGaA.
- Anderson, E. M., Larsson, K. M., & Kirk, O. (1998). One Biocatalyst–Many Applications: The Use of Candida antarctica B-Lipase in Organic Synthesis.
- Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449-1470.
- Ishihara, K., Nakayama, M., Ohara, S., & Yamamoto, H. (2002). Diphenylammonium Triflate as a Mild and Efficient Catalyst for the Esterification of Carboxylic Acids and the Transesterification of Esters with Alcohols. Tetrahedron, 58(41), 8179-8188.
- Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12(2), 129-161.
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
- Newman, M. S. (1956). Steric Effects in Organic Chemistry. John Wiley & Sons.
- Bartoli, G., Bosco, M., Carlone, A., Dalpozzo, R., Marcantoni, E., & Melchiorre, P. (2007).
- Sakakura, A., Kawajiri, K., Ohkubo, T., Kosugi, Y., & Ishihara, K. (2007). 4-(Dimethylamino)pyridine (DMAP) as a Highly Efficient Catalyst for Acylation of Alcohols with Acid Anhydrides under Auxiliary Base- and Solvent-Free Conditions. Journal of the American Chemical Society, 129(47), 14775-14779.
- Sharghi, H., & Hosseini Sarvari, M. (2003). A new facile method for selective monoesterification of diols - in particular oligoethylene glycols. Tetrahedron, 59(20), 3627-3633.
- Minakawa, M., Baek, H., Yamada, Y. M. A., Han, J. W., & Uozumi, Y. (2013). A Macroporous Polymeric Acid Catalyst for the Direct Esterification of Carboxylic Acids with Alcohols. Organic Letters, 15(22), 5798-5801.
- Manabe, K., Sun, X. M., & Kobayashi, S. (2001). Surfactant-Type Brønsted Acid-Catalyzed Esterification in Water. Journal of the American Chemical Society, 123(41), 10101-10102.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. re.public.polimi.it [re.public.polimi.it]
- 3. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. escholarship.org [escholarship.org]
- 7. d-nb.info [d-nb.info]
Application Note: Process Scale-Up and Manufacturing Protocols for Spiro[3.5]nonan-2-ylmethanol
Scientific Rationale: The "Escape from Flatland"
In modern drug discovery, the transition from discovery-scale synthesis to pilot-plant manufacturing requires a fundamental shift in chemical strategy. Historically, medicinal chemistry relied heavily on planar, heteroaromatic frameworks. However, recent paradigms—most notably the "Escape from Flatland" hypothesis—demonstrate that increasing the fraction of sp³-hybridized carbons ( Fsp3 ) in a drug candidate significantly improves its clinical success rate[1].
Spirocyclic scaffolds inherently possess a high Fsp3 and project functionality in three dimensions, which enhances target specificity, improves aqueous solubility, and reduces off-target liabilities[1]. Spiro[3.5]nonan-2-ylmethanol (CAS: 1363360-05-7) is a highly versatile, 100% saturated building block used to introduce this privileged spirocyclic motif into active pharmaceutical ingredients (APIs).
Mechanistic Overview & Scale-Up Causality
At the discovery scale, the synthesis of spiro[3.5]nonane derivatives often begins with the spirocyclization of cyclobutanone or cyclohexanecarbonitrile precursors[2]. The resulting intermediate, spiro[3.5]nonane-2-carboxylic acid (CAS: 92015-84-4), is then typically reduced to the target alcohol using Lithium Aluminum Hydride ( LiAlH4 ).
The Causality of Reagent Selection for Scale-Up: While LiAlH4 is effective for generating milligram quantities, it is entirely unsuited for pilot-plant manufacturing. It is highly pyrophoric, generates hazardous hydrogen gas violently upon quenching, and forms intractable aluminum emulsion complexes during aqueous workup that severely reduce isolated yields.
To engineer a robust, scalable process, we replace LiAlH4 with Borane-Dimethyl Sulfide (BMS) complex. BMS provides exceptional atom economy, predictable and controlled hydrogen evolution, and generates water-soluble borate salts that allow for a clean, biphasic aqueous workup. Furthermore, by utilizing BMS, the crude product can be purified via short-path vacuum distillation, completely eliminating the need for process-scale silica gel chromatography.
Quantitative Process Metrics
Table 1: Physicochemical Properties of the Target API Building Block
| Property | Value | Structural Significance |
| IUPAC Name | Spiro[3.5]nonan-2-ylmethanol | Saturated bicyclic alcohol |
| CAS Number | 1363360-05-7 | Unique identifier for regulatory filing |
| Molecular Formula | C10H18O | 100% Aliphatic |
| Molecular Weight | 154.25 g/mol | Low MW, ideal for fragment-based design |
| Fsp3 Fraction | 1.00 | Maximum three-dimensionality |
Table 2: Reagent Comparison for Carboxylic Acid Reduction
| Parameter | Discovery Route ( LiAlH4 ) | Process Route (BMS) |
| Safety Profile | Highly Pyrophoric | Flammable, but non-pyrophoric |
| Byproducts | Insoluble Al-salts (Emulsions) | Volatile B(OMe)3 and soluble borates |
| Workup Complexity | High (Requires Fieser workup) | Low (Simple phase separation) |
| Scalability | Poor (>100g is hazardous) | Excellent (Multi-kilogram compatible) |
Self-Validating Experimental Protocol
The following protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the specific In-Process Controls (IPCs) and visual cues are met.
Reaction Setup: 10 L Jacketed Glass Reactor (Inert Atmosphere) Input Scale: 1.0 kg (5.94 mol) of Spiro[3.5]nonane-2-carboxylic acid.
Step 1: Preparation & Inertion
-
Purge the 10 L jacketed reactor with ultra-high purity Nitrogen for 15 minutes.
-
Charge the reactor with Spiro[3.5]nonane-2-carboxylic acid (1.0 kg) and anhydrous Tetrahydrofuran (THF, 5.0 L).
-
Initiate stirring at 250 RPM and cool the reactor jacket to 0∘C .
Step 2: Controlled Reduction
-
Begin the dropwise addition of Borane-Dimethyl Sulfide (BMS, 2.0 M in THF, 3.5 L, 7.0 mol) via an addition funnel over 2 hours.
-
Causality: BMS reduces the carboxylic acid via a trialkylborate intermediate, releasing H2 gas. The slow addition controls the exothermic release of this gas.
-
Self-Validation Check: Monitor the exhaust bubbler. Hydrogen gas evolution must correspond directly to the addition rate. If gas evolution stops prematurely, halt the addition immediately and check the reactor for unwanted crystallization or temperature drops.
Step 3: Reaction Maturation
-
Once addition is complete, warm the reactor to 20∘C and stir for 4 hours.
-
Self-Validation Check (IPC-1): Remove a 0.5 mL aliquot, quench with 1 mL Methanol, and analyze via GC-MS. The reaction is validated as complete only when the starting material peak ( m/z 168) is <1.0% relative to the product peak ( m/z 154).
Step 4: Solvolysis & Quench
-
Cool the reactor back to 0∘C .
-
Slowly add Methanol (1.0 L) over 45 minutes.
-
Causality: Methanol is specifically chosen because it rapidly solvolyzes the intermediate borate esters to form trimethyl borate ( B(OMe)3 ). Trimethyl borate is highly volatile (b.p. 68∘C ) and is easily removed during solvent evaporation, driving the reaction to the free alcohol.
-
Self-Validation Check: The quench is complete when gas evolution completely ceases and the internal temperature stabilizes. Do not proceed to workup if bubbling persists.
Step 5: Workup & Distillation
-
Concentrate the mixture under reduced pressure (50 mbar, 40∘C ) to remove THF, unreacted Methanol, and trimethyl borate.
-
Partition the resulting residue between Ethyl Acetate (4.0 L) and 1M aqueous NaOH (2.0 L).
-
Separate the phases. Wash the organic layer with brine (1.0 L), dry over anhydrous Na2SO4 , and concentrate to yield the crude spiro[3.5]nonan-2-ylmethanol.
-
Purification: Subject the crude oil to short-path vacuum distillation.
-
Self-Validation Check (IPC-2): Collect the main fraction at the established boiling point under high vacuum (e.g., 0.1 mbar). Analyze the main fraction via GC-FID to ensure >98% purity.
Process Workflow Visualization
Workflow for the scalable reduction of spiro[3.5]nonane-2-carboxylic acid to its methanol derivative.
References
- Title: Spiro[3.
- Title: spiro[3.
- Title: Technical Support Center: Synthesis of Spiro[3.
- Title: Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening (Citing Lovering et al., "Escape from Flatland")
Sources
Application Note: Protocols for Incorporating Spiro[3.5]nonan-2-ylmethanol into Peptide Chains
Introduction & Scientific Rationale
Spiro[3.5]nonan-2-ylmethanol (CAS 1363360-05-7) []() is an increasingly valuable spirocyclic building block in modern peptide drug discovery. As the pharmaceutical industry shifts toward highly structured, membrane-permeable macrocycles and peptides, incorporating spirocycles significantly enhances the fraction of sp3-hybridized carbons ( Fsp3 ) within the molecule 1. This structural modification directly correlates with improved aqueous solubility, enhanced metabolic stability against proteases, and greater conformational rigidity compared to traditional flat aromatic appendages.
Mechanistic Overview of Conjugation Strategies
Strategy A: Carbamate Linkage via DSC Activation
Reacting the spirocyclic alcohol with N,N′-Disuccinimidyl Carbonate (DSC) generates a highly reactive mixed succinimidyl carbonate intermediate. We specifically select DSC over the more traditional 1,1′-Carbonyldiimidazole (CDI) because the resulting N-succinimidyl carbonate is substantially more reactive than the imidazole carbamate intermediate formed by CDI [[2]](). This ensures complete coupling even with sterically hindered N-terminal amines or Lysine side chains, yielding a chemically and proteolytically stable carbamate linkage 3.
Strategy B: On-Resin Mitsunobu Etherification
The Mitsunobu reaction enables the direct etherification of the spirocyclic alcohol with the phenolic hydroxyl group of a Tyrosine residue (or the aliphatic hydroxyl of Ser/Thr) directly on the solid support 4. Using Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3), the reaction proceeds via a phosphonium intermediate, effectively dehydrating the system to form a robust ether bond 5. DIAD is preferred over Diethyl azodicarboxylate (DEAD) as it is a liquid at room temperature, safer to handle, and promotes superior swelling of polystyrene-based resins.
Quantitative Data: Comparison of Linkage Strategies
| Conjugation Strategy | Reagents / Activators | Linkage Formed | Typical Yield (On-Resin) | Proteolytic Stability | Primary Application |
| DSC Activation | DSC, DIPEA, DCM/DMF | Carbamate | 85 - 95% | Very High | N-Terminal capping, Lysine side-chain modification |
| Mitsunobu Reaction | DIAD, PPh3, THF/DCM | Ether | 70 - 85% | High | Tyrosine/Serine side-chain modification |
| Pre-Oxidation | Jones Reagent, HATU/DIEA | Amide | >90% (post-ox) | High | Standard SPPS backbone extension (via Acid) |
Experimental Workflows & Diagrams
Mechanistic workflows for conjugating Spiro[3.5]nonan-2-ylmethanol to peptide chains.
Detailed Experimental Protocols
Protocol 1: N-Terminal Carbamate Conjugation via DSC Activation
Causality Note: This protocol utilizes a two-step, one-pot activation. The alcohol is first converted to the active carbonate off-resin to prevent DSC from directly cross-linking the peptide or forming unwanted urea byproducts. Only after the alcohol is fully activated is it introduced to the resin-bound peptide.
Materials:
-
Spiro[3.5]nonan-2-ylmethanol (3.0 eq relative to resin loading)
-
N,N′-Disuccinimidyl Carbonate (DSC) (3.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 eq)
-
Resin-bound peptide with a free N-terminus (1.0 eq)
-
Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Drain and wash with DCM (3x). Ensure the N-terminal Fmoc group has been removed (e.g., using 20% piperidine in DMF).
-
Activation (Off-Resin): In a dry, argon-purged vial, dissolve Spiro[3.5]nonan-2-ylmethanol (3.0 eq) and DSC (3.0 eq) in anhydrous DCM/DMF (1:1 v/v, minimal volume).
-
Add DIPEA (6.0 eq) dropwise to the vial. Stir at room temperature for 2 hours. Self-Validation: TLC or LC-MS can confirm the complete consumption of the spirocyclic alcohol and the formation of the succinimidyl carbonate intermediate.
-
Conjugation (On-Resin): Transfer the activated mixture to the swelled resin. Agitate gently at room temperature for 12–16 hours.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (5x) and DCM (5x).
-
Validation: Perform a Kaiser test. A negative result (yellow beads) confirms complete capping of the primary amine. If positive (blue beads), repeat steps 2-4.
Protocol 2: On-Resin Mitsunobu Etherification to Tyrosine
Causality Note: THF/DCM mixtures are used to balance the solubility of the Mitsunobu reagents with the swelling requirements of the peptide resin. The order of addition is critical: DIAD must be added last and at low temperatures to prevent premature depletion of the betaine intermediate before it can interact with the spirocyclic alcohol [[5]](_).
Materials:
-
Spiro[3.5]nonan-2-ylmethanol (5.0 eq)
-
Triphenylphosphine (PPh3) (5.0 eq)
-
Diisopropyl azodicarboxylate (DIAD) (5.0 eq)
-
Resin-bound peptide containing an orthogonally deprotected Tyrosine (e.g., Tyr(OH)) (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF) and DCM
Step-by-Step Procedure:
-
Resin Preparation: Swell the resin in anhydrous THF/DCM (1:1 v/v) for 30 minutes under an inert atmosphere (Argon/Nitrogen).
-
Reagent Addition: To the resin suspension, add Spiro[3.5]nonan-2-ylmethanol (5.0 eq) and PPh3 (5.0 eq). Agitate for 5 minutes to ensure uniform distribution within the resin matrix.
-
Initiation: Cool the reaction vessel to 0–5 °C. Add DIAD (5.0 eq) dropwise over 10 minutes. Causality: Slow addition controls the exothermic formation of the Mitsunobu betaine, minimizing side reactions and maximizing etherification yields.
-
Reaction: Allow the mixture to warm to room temperature and agitate in the dark for 16 hours.
-
Washing: Drain the reagents. Wash the resin extensively with THF (3x), DMF (3x), and DCM (5x) to remove the triphenylphosphine oxide byproduct.
-
Validation: Cleave a micro-aliquot of the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O). Analyze via LC-MS to confirm the mass shift corresponding to the addition of the spiro[3.5]nonane moiety (-H2O mass loss from the combined molecular weight).
References
-
spiro[3.5]nonan-2-ylmethanol | 1363360-05-7 Sigma-Aldrich
-
Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Chemical Reviews - ACS Publications 1
-
Novel Convenient Approach to the Solid-Phase Synthesis of Oligonucleotide Conjugates MDPI 2
-
Organic Carbamates in Drug Design and Medicinal Chemistry PMC - NIH 3
-
Kinetics of Resin-Supported Mitsunobu Esterification and Etherification Reactions ResearchGate 4
-
Mitsunobu and Related Reactions: Advances and Applications Chemical Reviews - ACS Publications 5
Sources
How to improve reaction yield in Spiro[3.5]nonan-2-ylmethanol synthesis
Technical Support Center: Synthesis of Spiro[3.5]nonan-2-ylmethanol
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for the synthesis of Spiro[3.5]nonan-2-ylmethanol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this and related spirocyclic compounds. Here, we address common challenges and provide practical, field-proven insights to help you optimize your reaction yields and achieve high-purity products.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to Spiro[3.5]nonan-2-ylmethanol?
A1: While specific literature on the synthesis of Spiro[3.5]nonan-2-ylmethanol is not extensively detailed, the most plausible and widely practiced approach for synthesizing spirocyclic alcohols is through the reduction of the corresponding carbonyl compound.[1][2] The two primary precursors would be:
-
Reduction of Spiro[3.5]nonan-2-one: This is the most direct route. The ketone is reduced to the desired secondary alcohol using a suitable reducing agent.
-
Reduction of Spiro[3.5]nonane-2-carboxylic acid or its ester derivative: This route involves a more potent reducing agent to convert the carboxylic acid or ester to the primary alcohol.
Q2: How can I obtain the precursor, Spiro[3.5]nonan-2-one?
A2: The synthesis of Spiro[3.5]nonan-2-one is not as commonly documented as its 1-one isomer. However, a potential route could involve the adaptation of methods used for similar spiroketones. One such approach could be a multi-step synthesis starting from cyclobutanone and a suitable Michael acceptor, followed by cyclization and decarboxylation steps, similar to protocols for related spiro[3.5]nonane diones.[3]
Q3: Which reducing agent is optimal for the conversion of Spiro[3.5]nonan-2-one to Spiro[3.5]nonan-2-ylmethanol?
A3: The choice of reducing agent depends on the scale of your reaction, the desired selectivity, and the presence of other functional groups.
-
Sodium borohydride (NaBH₄): This is a mild and selective reducing agent suitable for converting ketones to alcohols.[1] It is generally safer to handle than more powerful hydrides and is often the first choice for this type of transformation.
-
Lithium aluminum hydride (LiAlH₄): This is a very powerful and less selective reducing agent.[4][5][6] It will readily reduce ketones, as well as other functional groups like esters and carboxylic acids.[4][7] Due to its high reactivity with protic solvents, including water, it requires anhydrous conditions and careful handling.[8]
For the specific reduction of Spiro[3.5]nonan-2-one, NaBH₄ in an alcoholic solvent like methanol or ethanol is a good starting point.
Troubleshooting Guide: Improving Reaction Yield
Issue 1: Low or No Product Yield
Question: My reduction of Spiro[3.5]nonan-2-one is resulting in a low yield of the desired alcohol. What are the potential causes and how can I troubleshoot this?
Answer: Low product yield can stem from several factors. A systematic approach to troubleshooting is essential.
Potential Causes and Solutions:
-
Purity of Starting Materials: Impurities in your Spiro[3.5]nonan-2-one can lead to unwanted side reactions.
-
Troubleshooting Step: Ensure the purity of your starting ketone through techniques like recrystallization or column chromatography before initiating the reduction.[9]
-
-
Suboptimal Reaction Conditions: The reaction may not be going to completion.
-
Troubleshooting Step:
-
Temperature: While many borohydride reductions proceed well at 0°C to room temperature, some may require gentle heating.[1] Conversely, lower temperatures can sometimes improve selectivity.[10]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has reached completion.
-
Stoichiometry: An insufficient amount of the reducing agent will result in an incomplete reaction. It is common to use a slight excess (1.1 to 1.5 equivalents) of the hydride reagent.[2]
-
-
-
Decomposition of Product: The spirocyclic alcohol may be unstable under the reaction or workup conditions.
-
Troubleshooting Step: If you suspect product decomposition, consider a milder workup procedure. For instance, use a buffered aqueous solution for quenching the reaction.[9]
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting Decision Tree for Low Reaction Yield.
Issue 2: Formation of Significant Side Products
Question: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize their formation?
Answer: Side product formation is a common issue, particularly with highly reactive reagents or impure starting materials.
Potential Causes and Solutions:
-
Over-reduction (if starting from a carboxylic acid/ester): When reducing Spiro[3.5]nonane-2-carboxylic acid with a strong reducing agent like LiAlH₄, it is possible to form byproducts if the reaction is not carefully controlled.
-
Troubleshooting Step: Ensure the reaction is quenched promptly once the starting material is consumed. The use of a milder, more selective reducing agent, if applicable to your substrate, can also mitigate this.
-
-
Rearrangement or Decomposition: The spirocyclic framework or the product itself may be unstable under the reaction conditions, leading to rearranged byproducts.
-
Troubleshooting Step: Altering the reaction temperature or duration can be beneficial. Consider using a less aggressive catalyst or milder reaction conditions.[10]
-
-
Stereoisomer Formation: The reduction of the ketone will create a new stereocenter. Depending on the reducing agent and conditions, you may form a mixture of diastereomers.
Issue 3: Difficulty in Product Purification
Question: I am struggling to isolate a pure sample of Spiro[3.5]nonan-2-ylmethanol after the workup. What purification strategies are recommended?
Answer: Effective purification is key to obtaining a high-quality final product.
Recommended Purification Techniques:
-
Aqueous Workup: A standard aqueous workup is crucial to remove inorganic salts and water-soluble byproducts. This typically involves quenching the reaction, followed by extraction with an organic solvent, and washing the organic layer with water and brine.[2]
-
Flash Column Chromatography: This is a highly effective method for separating the desired alcohol from unreacted starting material and non-polar impurities. A silica gel column with a gradient of ethyl acetate in hexanes is a common choice for separating alcohols.
-
Recrystallization: If your product is a solid at room temperature, recrystallization can be an excellent method for achieving high purity. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective purification method, especially for removing non-volatile impurities.
Experimental Protocols
Protocol 1: Reduction of Spiro[3.5]nonan-2-one with Sodium Borohydride
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
Spiro[3.5]nonan-2-one
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (or other suitable extraction solvent)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve Spiro[3.5]nonan-2-one (1.0 equivalent) in methanol (approximately 10 mL per gram of ketone).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring the progress by TLC.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add deionized water to quench the excess NaBH₄. Then, cautiously add 1 M HCl dropwise until the solution is neutral or slightly acidic (pH ~6-7) to decompose the borate esters.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Spiro[3.5]nonan-2-ylmethanol.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of Spiro[3.5]nonan-2-ylmethanol.
Protocol 2: Reduction of Spiro[3.5]nonane-2-carboxylic Acid with LiAlH₄
! CAUTION: LiAlH₄ is a highly reactive and pyrophoric reagent. This reaction must be performed under an inert atmosphere (e.g., argon or nitrogen) in anhydrous solvents by trained personnel.
Materials:
-
Spiro[3.5]nonane-2-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% aqueous Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend LiAlH₄ (2.0 - 3.0 equivalents) in anhydrous THF.
-
Cooling: Cool the suspension to 0 °C in an ice-water bath.
-
Addition of Starting Material: Dissolve Spiro[3.5]nonane-2-carboxylic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.
-
Reaction: After the addition, remove the ice bath and stir the reaction mixture at room temperature or gentle reflux until the reaction is complete (monitor by TLC, ensuring the starting material spot disappears).
-
Workup (Fieser Method): Cool the reaction mixture to 0 °C. For every 'n' grams of LiAlH₄ used, cautiously and sequentially add dropwise:
-
'n' mL of water
-
'n' mL of 15% aqueous NaOH
-
'3n' mL of water
-
-
Filtration: A granular precipitate should form. Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite or anhydrous Na₂SO₄, washing the filter cake thoroughly with THF or ethyl acetate.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude alcohol.
-
Purification: Purify the crude product as described in Protocol 1.
Data Summary
Table 1: Comparison of Common Reducing Agents for Ketone Reduction
| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Reactivity | Mild | Very Strong |
| Selectivity | Reduces aldehydes & ketones | Reduces most carbonyls & other functional groups[4][7] |
| Solvents | Protic (e.g., MeOH, EtOH) | Aprotic (e.g., THF, Et₂O) |
| Safety | Relatively safe to handle | Pyrophoric, reacts violently with water[8] |
| Workup | Simple aqueous quench | Requires careful, multi-step quenching (e.g., Fieser method) |
References
- Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis - Benchchem. (URL: )
- Technical Support Center: Optimization of Spirocycliz
- Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as C
- Comparative Analysis of Spiro[3.5]nonane Analogs: A Guide for Researchers - Benchchem. (URL: )
- EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.
- An In-depth Technical Guide to Spiro[3.5]nonan-1-ol: Properties, Synthesis, and Therapeutic Potential - Benchchem. (URL: )
-
Enantioselective Reduction of Ketones - University of Liverpool. (URL: [Link])
-
Module II Reduction Reactions - Lecture 14 - DAV University. (URL: [Link])
-
Strong Reductions using Lithium Aluminum Hydride (LAH) - YouTube. (URL: [Link])
-
LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate - Organic Chemistry Portal. (URL: [Link])
-
Chem 115 - Andrew G Myers Research Group - Harvard University. (URL: [Link])
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives - Master Organic Chemistry. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione - Google Patents [patents.google.com]
- 4. davuniversity.org [davuniversity.org]
- 5. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. uwindsor.ca [uwindsor.ca]
Technical Support Center: Troubleshooting Low Solubility of Spiro[3.5]nonan-2-ylmethanol in Organic Solvents
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of Spiro[3.5]nonan-2-ylmethanol in organic solvents. This document provides a structured troubleshooting approach, detailed protocols, and scientific explanations to overcome these common experimental hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the solubility of Spiro[3.5]nonan-2-ylmethanol.
Q1: Why is my Spiro[3.5]nonan-2-ylmethanol exhibiting poor solubility in a chosen organic solvent?
A1: The solubility behavior of Spiro[3.5]nonan-2-ylmethanol is dictated by its unique bifunctional structure. It consists of:
-
A large, rigid, and nonpolar spiro[3.5]nonane hydrocarbon backbone. This part of the molecule is hydrophobic and prefers to interact with nonpolar solvents.[1][2][3]
-
A polar primary alcohol functional group (-CH2OH). This group is hydrophilic and capable of forming hydrogen bonds, favoring interactions with polar solvents.[4][5]
Low solubility arises from a mismatch between the overall polarity of the molecule and the polarity of the selected solvent. The bulky, nonpolar spirocycle is the dominant feature, meaning that highly polar solvents may not effectively solvate the molecule, while highly nonpolar solvents may not interact favorably with the polar alcohol group.[6] The principle of "like dissolves like" is paramount; a solvent must be able to form favorable intermolecular interactions with both the nonpolar and polar regions of the solute to overcome the solute-solute interactions within its crystal lattice.[6]
Q2: What are the best initial solvents to screen for dissolving Spiro[3.5]nonan-2-ylmethanol?
A2: A systematic approach using a panel of solvents with varying polarities is the most effective strategy. We recommend starting with solvents of intermediate polarity, as they are most likely to accommodate both the hydrophobic backbone and the hydrophilic alcohol group.
A logical screening sequence would be:
-
Mid-Polar Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc).
-
Polar Protic Solvents: Ethanol, Methanol.[7]
-
Universal Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are often effective due to their ability to solvate a wide range of compounds.[6] However, their high boiling points can make them difficult to remove post-experiment.[6]
It is generally expected that solubility will be poor in highly nonpolar solvents like Hexane or Heptane and in highly polar solvents like water.
Q3: I observe that my compound dissolves upon heating but precipitates out when cooled to room temperature. What does this indicate?
A3: This phenomenon is a clear indication that the solubility of Spiro[3.5]nonan-2-ylmethanol in that specific solvent is strongly temperature-dependent. For most organic solids, solubility increases with temperature because the dissolution process is endothermic, meaning it absorbs heat from the surroundings.[8][9] When you heat the solution, you provide the energy needed to break the solute-solute bonds in the crystal lattice.
Upon cooling, the solution becomes supersaturated, and the excess solute crystallizes out as the kinetic energy decreases and solute-solute interactions reform. While this property is ideal for purification via recrystallization, it is problematic if you require a stable solution at ambient temperature. The solution is to either find a solvent in which the compound is soluble at room temperature or to use a co-solvent system to maintain solubility upon cooling.
Q4: How can co-solvency be used to improve the solubility of this compound?
A4: Co-solvency is a powerful technique that involves using a mixture of two or more miscible solvents to enhance solute solubility.[10][11][12] The mechanism works by altering the overall polarity and hydrogen-bonding characteristics of the solvent system to create a more favorable environment for the solute.[13]
For Spiro[3.5]nonan-2-ylmethanol, a co-solvent system can bridge the polarity gap. For instance, if the compound is sparingly soluble in a nonpolar solvent like toluene but shows some solubility in a polar solvent like ethanol, a mixture of toluene and ethanol could provide significantly better solubility than either solvent alone. The ethanol molecules can interact with the polar -CH2OH group, while the toluene solvates the nonpolar spirocycle. This technique is widely used in pharmaceutical formulations to dissolve lipophilic compounds.[14][15]
Section 2: Troubleshooting Workflow and Experimental Protocols
When facing solubility challenges, a structured workflow can save time and resources. The following diagram and protocols provide a systematic approach to finding a suitable solvent system.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low solubility.
Data Presentation: Predicted Solubility in Common Solvents
The following table provides a qualitative prediction of the solubility of Spiro[3.5]nonan-2-ylmethanol based on its structure and general chemical principles. This should be used as a starting point for experimental verification.
| Solvent | Polarity Index | Solvent Type | Predicted Solubility | Rationale |
| Hexane | 0.1 | Nonpolar | Insoluble | Fails to interact with the polar -OH group. |
| Toluene | 2.4 | Nonpolar | Sparingly Soluble | May solvate the hydrocarbon backbone, but poor interaction with the -OH group. |
| Dichloromethane (DCM) | 3.1 | Mid-Polar Aprotic | Soluble | Good balance of polarity to solvate both parts of the molecule. |
| Diethyl Ether | 2.8 | Mid-Polar Aprotic | Sparingly Soluble | Moderate polarity, may be effective. |
| Ethyl Acetate (EtOAc) | 4.4 | Mid-Polar Aprotic | Soluble | Good balance of polarity and hydrogen bond accepting ability. |
| Tetrahydrofuran (THF) | 4.0 | Mid-Polar Aprotic | Soluble | Effective at solvating a wide range of compounds. |
| Acetone | 5.1 | Polar Aprotic | Soluble | Polar enough for the -OH group, with organic character for the backbone. |
| Ethanol | 4.3 | Polar Protic | Soluble | Can hydrogen bond with the -OH group and solvate the hydrocarbon part. |
| Methanol | 5.1 | Polar Protic | Sparingly Soluble | Higher polarity may reduce its ability to solvate the large nonpolar backbone. |
| DMSO | 7.2 | Polar Aprotic | Soluble | A very strong, universal solvent. |
| Water | 10.2 | Polar Protic | Insoluble | The large hydrophobic backbone prevents dissolution in water.[3][5] |
Experimental Protocols
Protocol 2.1: Systematic Solvent Screening
This protocol provides a method for efficiently testing the solubility of your compound in a range of solvents.
-
Preparation: Weigh approximately 2-3 mg of Spiro[3.5]nonan-2-ylmethanol into several small, labeled glass vials (e.g., 1-dram vials).
-
Solvent Addition: To the first vial, add a selected solvent (e.g., DCM) dropwise, up to a volume of 0.5 mL.
-
Agitation: Cap the vial and vortex or shake vigorously for 60 seconds at room temperature.
-
Observation: Visually inspect the vial against a dark background. Look for any undissolved solid particles.
-
Documentation: Record your observation as "Insoluble," "Sparingly Soluble" (some solid remains), or "Freely Soluble" (a clear solution is formed).
-
Repeat: Repeat steps 2-5 for each solvent listed in the table above. This will provide a clear experimental basis for solvent selection.
Protocol 2.2: Aided Dissolution Techniques
If a compound is sparingly soluble at room temperature, its dissolution can often be assisted.
-
Preparation: Prepare a suspension of the compound in the desired solvent as described in Protocol 2.1.
-
Stirring: Place a small magnetic stir bar in the vial and place it on a magnetic stir plate. Stir vigorously for 5-10 minutes.
-
Heating: If the solid persists, gently heat the vial in a water or sand bath to 40-50°C while continuing to stir. Caution: Do not overheat, as this could lead to solvent loss or compound degradation. The solubility of most organic solids increases with temperature.[16][17][18]
-
Sonication: As an alternative or supplement to heating, place the sealed vial in an ultrasonic bath for 5-15 minutes. The ultrasonic waves help to break up particle agglomerates and increase the dissolution rate.[19]
-
Final Observation: After the intervention, remove the vial and allow it to cool to room temperature. Observe if the compound remains in solution or if it precipitates.
Protocol 2.3: Developing a Co-Solvent System
This protocol helps to identify an effective ratio for a binary solvent mixture.
-
Identify a "Good" Solvent: From your screening, identify a solvent in which the compound is highly soluble (e.g., DMSO or DCM). This will be your "Solvent A".
-
Identify a "Poor" Bulk Solvent: This is the primary solvent you wish to use for your experiment, in which the compound has low solubility (e.g., Toluene or an aqueous buffer). This is "Solvent B".
-
Initial Dissolution: Dissolve a known mass of Spiro[3.5]nonan-2-ylmethanol in the minimum required volume of Solvent A to create a concentrated stock solution.
-
Titration: While stirring vigorously, slowly add Solvent B to the stock solution using a pipette or burette.
-
Observe Precipitation Point: Continue adding Solvent B until you observe the first sign of persistent cloudiness or precipitation. This is the saturation point for that solvent ratio.
-
Determine Optimal Ratio: The optimal co-solvent ratio will be slightly below this precipitation point to ensure the solution remains stable. For example, if precipitation occurred after adding 9 mL of Solvent B to 1 mL of Solvent A (a 1:9 ratio), a stable system might be achieved at a 1:8 or 1:7 ratio of A:B.[20]
References
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Fulgueras, K. L. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
-
Filo. (2025, November 14). How does co-solvency increase solubility. [Link]
-
Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development, 14(3), 654–657. [Link]
-
LibreTexts Chemistry. (2023). 13.4: Effects of Temperature and Pressure on Solubility. [Link]
-
Ansari, M. J. (2021). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Sciences and Research, 4(1), 1-8. [Link]
-
Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development, 14(3), 654–657. [Link]
-
Wikipedia. (n.d.). Cosolvent. [Link]
-
GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. [Link]
-
Kumar, R., & Khari, A. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Journal of Pharmaceutical Chemistry and Drug formulation, 3(1), 11-19. [Link]
-
Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ResearchGate. [Link]
-
Kaur, M., & Singh, J. (2023). Solubility enhancement techniques: A comprehensive review. International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1011. [Link]
-
Sharma, D., Saini, S., & Rana, A. S. (2023). Contemporary Review on Solubility Enhancement Techniques. Journal of Drug Delivery and Therapeutics, 13(2), 116-125. [Link]
-
Shahid, M. (2022). Biochemistry, Dissolution and Solubility. StatPearls. [https://www.ncbi.nlm.nih.gov/books/NBK56 dissolution and solubility/]([Link] dissolution and solubility/)
-
Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. [Link]
-
Quora. (2018, October 23). Why does the solubility of an alcohol decrease as the length of its carbon chain increase?[Link]
-
Reddit. (2022, January 6). How to tackle compound solubility issue. [Link]
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]
-
Allen Career Institute. (n.d.). Name the factors responsible for the solubility of alcohols in water. [Link]
-
LibreTexts Chemistry. (2015, July 14). 8.2: Structural and Physical Properties of Alcohols. [Link]
-
Quora. (2018, March 10). Why the water solubility of alcohols decreases as the size of the alkyl group increases?[Link]
-
ResearchGate. (n.d.). Solubility Properties of Methanol in Organic Solvents. [Link]
Sources
- 1. quora.com [quora.com]
- 2. Spiro Compounds [chemenu.com]
- 3. quora.com [quora.com]
- 4. allen.in [allen.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Temperature and Pressure on Solubility [saylordotorg.github.io]
- 9. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. admin.mantechpublications.com [admin.mantechpublications.com]
- 13. How does co-solvency increase solubility | Filo [askfilo.com]
- 14. gsconlinepress.com [gsconlinepress.com]
- 15. wjbphs.com [wjbphs.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Reddit - Please wait for verification [reddit.com]
Technical Support Center: Optimizing Chromatographic Separation of Spiro[3.5]nonan-2-ylmethanol Enantiomers
Welcome to our dedicated resource for the chiral separation of Spiro[3.5]nonan-2-ylmethanol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of resolving this specific class of spirocyclic enantiomers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your method development and troubleshooting processes. The inherent rigidity and three-dimensional complexity of spiro compounds present unique challenges in achieving baseline resolution. This guide synthesizes established principles of chiral chromatography with practical, field-proven insights to address the specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating the enantiomers of Spiro[3.5]nonan-2-ylmethanol?
The primary challenge in separating the enantiomers of Spiro[3.5]nonan-2-ylmethanol lies in its rigid, three-dimensional spirocyclic structure. Unlike more flexible molecules, the fixed spatial arrangement of the cyclobutane and cyclohexane rings, along with the hydroxyl group on the four-membered ring, creates a unique stereochemical environment. Effective chiral recognition requires a chiral stationary phase (CSP) that can form diastereomeric complexes with the enantiomers, exhibiting a sufficient difference in binding energy to allow for differential retention. The key is to find a CSP that can interact with the chiral center and its surrounding functional groups through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.
Q2: Which types of chiral stationary phases (CSPs) are most effective for separating spirocyclic alcohols like Spiro[3.5]nonan-2-ylmethanol?
For spirocyclic compounds, polysaccharide-based and cyclodextrin-based CSPs are the most promising starting points due to their broad applicability and proven success with a wide range of chiral molecules.[1][2]
-
Polysaccharide-based CSPs: These are often the first choice for screening. Columns with coated or immobilized cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenyl)carbamate) offer a multitude of chiral recognition sites and can operate in various modes (normal-phase, reversed-phase, polar organic).[3][4] The helical structure of the polysaccharide polymer creates chiral grooves where enantiomers can intercalate, and separation is achieved through a combination of hydrogen bonding with the carbamate groups and π-π interactions with the phenyl groups.
-
Cyclodextrin-based CSPs: These CSPs feature a chiral cavity (a "hollow basket") that can include parts of the analyte molecule.[2][5] For Spiro[3.5]nonan-2-ylmethanol, the spirocyclic core could potentially fit within the cyclodextrin cavity, while the hydroxyl group interacts with the rim of the cyclodextrin. The separation is driven by differences in the stability of these inclusion complexes for each enantiomer.
Q3: What are the recommended starting conditions for method development?
| Parameter | Normal-Phase | Reversed-Phase | Polar Organic Mode |
| Recommended CSP | Amylose or Cellulose tris(3,5-dimethylphenyl)carbamate | Amylose or Cellulose tris(3,5-dimethylphenyl)carbamate | Amylose or Cellulose tris(3,5-dimethylphenyl)carbamate |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) | Acetonitrile/Water (50:50, v/v) | Acetonitrile/Methanol (50:50, v/v) |
| Additive | 0.1% Trifluoroacetic Acid (TFA) or Diethylamine (DEA) | 0.1% Formic Acid or Acetic Acid | 0.1% Trifluoroacetic Acid (TFA) or Diethylamine (DEA) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C | 25°C |
Note: The choice of acidic or basic additive depends on the analyte's properties and potential secondary interactions with the stationary phase. For a neutral alcohol like Spiro[3.5]nonan-2-ylmethanol, starting without an additive and then evaluating the impact of an acidic or basic modifier on peak shape and resolution is a sound strategy.[2]
Below is a workflow diagram for initial method development:
Troubleshooting Guide
Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Possible Causes & Solutions:
-
Inappropriate CSP: The selected chiral stationary phase may not provide sufficient enantioselectivity for Spiro[3.5]nonan-2-ylmethanol.
-
Action: Screen other CSPs, such as a different polysaccharide derivative or a cyclodextrin-based column.
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition is critical for achieving selectivity.
-
Action (Normal-Phase):
-
Vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the hexane mobile phase. A lower alcohol percentage generally increases retention and can improve resolution.
-
Try a different alcohol modifier. The choice of alcohol can significantly alter selectivity.
-
-
Action (Reversed-Phase):
-
Adjust the ratio of the organic solvent (acetonitrile or methanol) to water.
-
Switch between acetonitrile and methanol, as this can change the separation selectivity.
-
-
Action (Polar Organic Mode):
-
Vary the ratio of the two organic solvents (e.g., acetonitrile and methanol).
-
-
-
Temperature Effects: Temperature can have a significant, and sometimes non-intuitive, impact on chiral separations.
-
Action: Systematically evaluate the effect of column temperature. Lower temperatures often enhance the subtle intermolecular interactions required for chiral recognition, leading to better resolution. However, in some cases, higher temperatures can improve efficiency and unexpectedly increase resolution. Test temperatures in 5°C increments (e.g., 15°C, 20°C, 25°C, 30°C).
-
The following diagram illustrates a systematic approach to troubleshooting poor resolution:
Issue 2: Peak Tailing
Possible Causes & Solutions:
-
Secondary Interactions: Unwanted interactions between the analyte's hydroxyl group and active sites (e.g., residual silanols) on the silica support can cause peak tailing.
-
Action: Add a mobile phase modifier to suppress these interactions.
-
In normal-phase or polar organic mode, adding a small amount of an acid (e.g., 0.1% TFA) or a base (e.g., 0.1% DEA) can significantly improve peak shape.
-
In reversed-phase, adding 0.1% formic or acetic acid is a common strategy.
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks.
-
Action: Dilute the sample by a factor of 5 or 10 and reinject. If the peak shape improves, column overload was the likely cause.
-
-
Column Contamination or Degradation: Accumulation of strongly retained impurities or degradation of the stationary phase can lead to poor peak shapes.
-
Action:
-
Flush the column with a strong solvent (consult the manufacturer's instructions). For polysaccharide-based columns, isopropanol is often a good choice.
-
If flushing does not resolve the issue, the column may need to be replaced.
-
-
Issue 3: Irreproducible Retention Times
Possible Causes & Solutions:
-
Insufficient Column Equilibration: Chiral separations can be very sensitive to the mobile phase composition, and columns may require longer equilibration times than for achiral separations.
-
Action: Ensure the column is equilibrated with at least 20-30 column volumes of the mobile phase before the first injection and between any mobile phase changes.
-
-
Mobile Phase Instability: Changes in the mobile phase composition over time (e.g., evaporation of a volatile component) can cause retention time shifts.
-
Action: Prepare fresh mobile phase daily and keep the solvent reservoirs tightly capped.
-
-
Temperature Fluctuations: Inconsistent ambient temperatures can affect retention times.
-
Action: Use a column oven to maintain a constant temperature.
-
-
"Additive Memory Effect": This is a known phenomenon in chiral chromatography where trace amounts of additives from previous runs can adsorb to the stationary phase and affect subsequent analyses, even after extensive flushing.[2]
-
Action: If you are switching between methods that use acidic and basic additives, it is highly recommended to dedicate a column to each method. If this is not feasible, a very thorough flushing protocol is required.
-
Advanced Separation Techniques
For particularly challenging separations of Spiro[3.5]nonan-2-ylmethanol enantiomers, consider exploring alternative chromatographic techniques:
-
Supercritical Fluid Chromatography (SFC): SFC often provides faster and more efficient separations than HPLC for chiral compounds.[6][7][8] Using supercritical CO2 as the main mobile phase with a small amount of an alcohol co-solvent can offer unique selectivity. Polysaccharide-based CSPs are widely used and highly effective in SFC.[7]
-
Gas Chromatography (GC): If the enantiomers are thermally stable and sufficiently volatile, chiral GC can be a powerful alternative. This would typically involve a cyclodextrin-based capillary column.[9][10] Derivatization of the hydroxyl group may be necessary to improve volatility and peak shape.
References
-
ResearchGate. (n.d.). Chiral Separation of Spiro-compounds and Determination Configuration. Retrieved from [Link]
-
Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES. Retrieved from [Link]
- Mericko, D., Lehotay, J., & Čižmárik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(3), 107–113.
-
Wikipedia. (n.d.). Supercritical fluid chromatography. Retrieved from [Link]
- Betzenbichler, G., Huber, L., Kräh, S., Morkos, M. L. K., Siegle, A. F., & Trapp, O. (2022).
- De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. PubMed, 105-106, 70–84.
- Folprechtová, D., et al. (2024). Analysis of chiral compounds using supercritical fluid chromatography.
- De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012).
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. Retrieved from [Link]
- Wang, Y., et al. (2010).
- Hinshaw, J. V. (2023). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
- Mericko, D., Lehotay, J., & Cizmárik, J. (2007).
- Mericko, D., Lehotay, J., & Čižmárik, J. (2007). HPLC separation of enantiomers using chiral stationary phases.
- von der Heiden, M., et al. (2023).
- De Klerck, K., et al. (n.d.). Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. Johnson & Johnson Pharmaceutical Research and Development.
- Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
- Aslan, S. (2023). Playing with Selectivity for Optimal Chiral Separation.
- Aboul-Enein, H. Y. (n.d.).
- Kalíková, K., et al. (2024).
- Armstrong, D. W. (1987). Optical isomer separation by liquid chromatography. Analytical Chemistry, 59(2), 84A-91A.
Sources
- 1. bujnochem.com [bujnochem.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Chiral Stationary Phases for HPLC | Analytics and Sample Preparation | Merck [merckmillipore.com]
- 5. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 6. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of chiral compounds using supercritical fluid chromatography | News | European Pharmaceutical Review [europeanpharmaceuticalreview.com]
- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 9. gcms.cz [gcms.cz]
- 10. chromatographyonline.com [chromatographyonline.com]
Overcoming steric hindrance in Spiro[3.5]nonan-2-ylmethanol substitution reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing synthetic bottlenecks when working with highly congested spirocyclic scaffolds.
Spiro[3.5]nonan-2-ylmethanol presents a unique challenge: while it is technically a primary alcohol, the hydroxymethyl group is heavily β-branched. The adjacent spiro[3.5]nonane core—featuring a rigid, puckered cyclobutane ring and a bulky cyclohexane ring—creates a sterically congested microenvironment. During standard SN2 substitution reactions, this bulk causes severe van der Waals repulsions at the trigonal bipyramidal transition state, drastically increasing the activation energy ( ΔG‡ ) and suppressing the reaction rate.
This guide is designed to help you diagnose these steric failures and implement field-proven, self-validating protocols to drive your substitutions to completion.
Diagnostic Overview: Activation Strategies
To overcome the steric penalty of the spiro[3.5]nonane core, we must either drastically increase the thermodynamic driving force of the leaving group or bypass the SN2 transition state entirely.
Table 1: Quantitative Comparison of Sulfonate Leaving Groups
| Leaving Group | Abbreviation | Conjugate Acid pKa | Relative SN2 Rate | Suitability for Spiro[3.5]nonane |
|---|---|---|---|---|
| Mesylate | -OMs | -1.9 | 1 | Poor (Steric clash dominates kinetics) |
| Tosylate | -OTs | -2.8 | ~0.7 - 1 | Poor (Added bulk from tolyl group hinders attack) |
| Triflate | -OTf | -14.0 | 56,000 | Excellent (Massive kinetic boost overcomes barrier) |
Table 2: Diagnostic Matrix for Substitution Strategies
| Strategy | Target Bond | Reagents | Steric Tolerance | Key Advantage |
|---|---|---|---|---|
| Triflation + SN2 | C-N, C-X, C-S | Tf₂O, Pyridine, Nucleophile | Moderate | 56,000x kinetic acceleration vs. mesylates. |
| ADDP-Mitsunobu | C-N, C-O, C-S | ADDP, PBu₃, Pronucleophile | High | Mild conditions; accommodates weaker nucleophiles. |
| Reductive Amination | C-N | Swern [O], NaBH(OAc)₃ | Very High | Completely bypasses the SN2 transition state. |
Workflow: Overcoming Steric Hindrance
Decision tree for overcoming steric hindrance in Spiro[3.5]nonan-2-ylmethanol substitutions.
Troubleshooting Guide & FAQs
Q1: Why are standard SN2 conditions (like mesylation followed by amine displacement) failing for Spiro[3.5]nonan-2-ylmethanol? Causality: The failure is purely kinetic. In an SN2 reaction, the nucleophile must approach at a 180° angle to the leaving group. The puckered nature of the cyclobutane ring and the spatial folding of the adjacent cyclohexane ring in the spiro[3.5]nonane system block this backside trajectory. This steric repulsion at the transition state drastically diminishes the reaction rate 1. A standard mesylate simply does not provide enough thermodynamic instability to force the reaction forward.
Q2: How can I optimize the leaving group for this specific hindered system? Causality: You must upgrade to a trifluoromethanesulfonate (triflate, -OTf). The strong electron-withdrawing nature of the three fluorine atoms stabilizes the departing anion through intense inductive effects. This makes the triflate approximately 56,000 times more reactive than a mesylate 2. This massive kinetic boost is often enough to overcome the steric activation barrier of the spirocyclic core.
Q3: The classical Mitsunobu reaction is giving poor yields. What are the alternatives? Causality: The classical Mitsunobu reaction (using DEAD/DIAD and PPh₃) struggles with hindered alcohols because the bulky betaine intermediate impedes the final displacement. By substituting the reagents with 1,1'-(azodicarbonyl)dipiperidine (ADDP) and tributylphosphine (PBu₃), you generate a more basic and less sterically congested active phosphorane intermediate. This modification facilitates displacement in hindered environments and expands the scope to weaker nucleophiles 34.
Q4: Can I bypass the SN2 steric penalty entirely if my target is an amine? Causality: Yes. If the SN2 trajectory is completely blocked, change the reaction paradigm from substitution to addition-elimination. By oxidizing Spiro[3.5]nonan-2-ylmethanol to the corresponding aldehyde and subjecting it to reductive amination, you bypass the backside-attack requirement. The amine directly attacks the planar, sp²-hybridized carbonyl carbon (which suffers minimal steric hindrance), forming an imine that is subsequently reduced in situ 5.
Experimental Protocols
Protocol 1: Synthesis of Spiro[3.5]nonan-2-ylmethyl trifluoromethanesulfonate (Triflation)
Use this protocol when driving SN2 reactions with strong nucleophiles (e.g., azides, halides).
-
Preparation: Flame-dry a round-bottom flask under argon. Dissolve Spiro[3.5]nonan-2-ylmethanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).
-
Base Addition: Add anhydrous pyridine (2.0 eq). Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Activation: Dropwise, add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq). The solution may turn slightly yellow.
-
Self-Validation (Crucial): Stir for 30 minutes at -78 °C. Check reaction progress via TLC (Hexanes/EtOAc 8:2, KMnO₄ stain). The starting alcohol spot must be completely consumed.
-
Workup: Quench cold with saturated aqueous NaHCO₃. Extract with cold DCM. Wash the organic layer with ice-cold 1M HCl, then brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure at room temperature.
-
Immediate Use: Do not purify the triflate via silica gel chromatography, as it will rapidly degrade. Immediately dissolve the crude triflate in a polar aprotic solvent (e.g., DMF or DMSO) and react with your target nucleophile.
Protocol 2: ADDP-Mediated Mitsunobu Substitution
Use this protocol for direct displacement with acidic pronucleophiles (e.g., phthalimide, phenols).
-
Preparation: Dissolve Spiro[3.5]nonan-2-ylmethanol (1.0 eq) and the pronucleophile (1.2 eq) in anhydrous THF (0.2 M) under argon.
-
Reagent Addition: Add 1,1'-(azodicarbonyl)dipiperidine (ADDP, 1.5 eq). The mixture will become a yellow suspension. Cool to 0 °C.
-
Phosphine Addition: Add tributylphosphine (PBu₃, 1.5 eq) dropwise.
-
Self-Validation: Allow the reaction to warm to room temperature. The success of the betaine intermediate formation and subsequent displacement is visually indicated by the fading of the yellow color and the precipitation of the hydrazine byproduct. Monitor completion via LC-MS.
-
Workup: Filter the mixture through a Celite pad to remove the precipitated hydrazine. Concentrate the filtrate and purify via flash chromatography.
Protocol 3: Oxidation-Reductive Amination Bypass
Use this protocol to completely bypass SN2 sterics when synthesizing secondary or tertiary amines.
-
Oxidation: Subject Spiro[3.5]nonan-2-ylmethanol to a standard Swern or Dess-Martin oxidation to yield Spiro[3.5]nonane-2-carbaldehyde.
-
Self-Validation: Confirm the success of the oxidation by checking the crude ¹H NMR for the distinct aldehyde proton peak at ~9.5–9.8 ppm.
-
-
Imine Formation: Dissolve the crude aldehyde (1.0 eq) and the target amine (1.2 eq) in 1,2-dichloroethane (DCE, 0.2 M). Add a catalytic amount of glacial acetic acid (0.1 eq) to adjust the pH to ~5. Stir at room temperature for 1–2 hours.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. Stir for 12 hours at room temperature.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the resulting amine via reverse-phase or silica gel chromatography (using a basic modifier like 1% Et₃N).
References
- Chemistry LibreTexts. 10.4: Effect of sterics on Sn2 reactions.
- BenchChem. A Comparative Guide to Sulfonate Leaving Groups: Triflates, Tosylates, and Mesylates.
- BenchChem. Standard Protocol for ADDP-Mediated Mitsunobu Reaction.
- Master Organic Chemistry. Reductive Amination, and How It Works.
- ACS Publications. Systematic Evaluation of 2-Arylazocarboxylates and 2-Arylazocarboxamides as Mitsunobu Reagents.
Sources
Technical Support Center: Spiro[3.5]nonan-2-ylmethanol Storage & Stability Guide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting and methodology guide to address the oxidative degradation of Spiro[3.5]nonan-2-ylmethanol (CAS: 1363360-05-7)[1].
While the spirocyclic aliphatic backbone of this compound provides a degree of steric bulk, the primary hydroxyl group (-CH₂OH) remains highly susceptible to radical-initiated autoxidation during prolonged storage[2][3]. This guide explains the causality behind these degradation pathways and provides self-validating protocols to ensure the scientific integrity of your stored reagents.
Mechanistic Overview: The Causality of Degradation
To prevent degradation, we must first understand the mechanism. The autoxidation of primary alcohols in the liquid or solid phase does not occur in a single step. It is a tandem process driven by oxygen and facilitated by ambient moisture[4][5].
-
Radical Initiation: Ambient oxygen initiates a radical chain reaction, stripping hydrogen from the vulnerable carbon adjacent to the hydroxyl group, forming an aldehyde (Spiro[3.5]nonane-2-carbaldehyde)[2][6].
-
Hydration (The Catalyst): Aldehydes are highly reactive. In the presence of trace moisture, the aldehyde undergoes hydration to form a gem-diol (hydrate) intermediate[4].
-
Over-Oxidation: This hydrate is rapidly oxidized further into a carboxylic acid (Spiro[3.5]nonane-2-carboxylic acid), which is the terminal thermodynamic sink of this degradation pathway[4][7].
Understanding this causality reveals why simply removing oxygen is not enough; moisture exclusion is equally critical to prevent the aldehyde-to-acid transition.
Fig 1: Autoxidation pathway of Spiro[3.5]nonan-2-ylmethanol to its corresponding carboxylic acid.
Troubleshooting & FAQs
Q1: I noticed an unexplained drop in the pH of my reaction mixtures using a stored batch of Spiro[3.5]nonan-2-ylmethanol. What is happening?
Diagnosis: Your sample has undergone terminal autoxidation. Causality: As primary alcohols oxidize, they eventually form carboxylic acids[6][8]. The accumulation of Spiro[3.5]nonane-2-carboxylic acid in your storage vial will lower the pH of your subsequent reaction mixtures. Validation: Run an FT-IR or ¹H-NMR. In FT-IR, look for a new, broad O-H stretch overlapping with a strong C=O carbonyl stretch around 1700–1750 cm⁻¹[8]. In ¹H-NMR, look for a highly deshielded proton peak at ~10-12 ppm indicating a carboxylic acid.
Q2: My ¹H-NMR shows a new, sharp peak around 9.5–10.0 ppm, but the pH hasn't changed significantly. Is the reagent still usable?
Diagnosis: The sample is in the intermediate stage of degradation (aldehyde formation)[4][7]. Causality: The peak at 9.5–10.0 ppm corresponds to the aldehyde proton of Spiro[3.5]nonane-2-carbaldehyde. Because the sample was likely kept relatively dry, the lack of moisture prevented the hydrate formation necessary to push the reaction to the carboxylic acid stage[4]. Action: Do not use for sensitive syntheses. The aldehyde will act as an electrophile and cause side reactions (e.g., unwanted imine formation if your reaction contains amines).
Q3: Why do you recommend Argon over Nitrogen for purging the headspace of the storage vials?
Causality: Both gases are inert and displace oxygen. However, Argon is significantly denser than ambient air, whereas Nitrogen is slightly lighter. When you purge a vial with Argon, it creates a heavy "blanket" that settles directly over the liquid or solid Spiro[3.5]nonan-2-ylmethanol, providing a superior physical barrier against trace oxygen ingress during the momentary opening and closing of the vial.
Quantitative Storage Parameters
To ensure a self-validating storage system, adhere strictly to the following target parameters. Deviations from these metrics exponentially increase the risk of radical-initiated autoxidation[9].
| Parameter | Optimal Target | Warning Threshold | Scientific Rationale |
| Storage Temperature | -20°C | > 4°C | Low temperatures drastically reduce the kinetic energy available for radical chain initiation[3][9]. |
| Headspace Atmosphere | 100% Argon | < 95% Inert Gas | Displaces O₂ to prevent the primary autoxidation step[5]. |
| Ambient Moisture | < 50 ppm H₂O | > 200 ppm H₂O | Prevents the hydration of trace aldehydes into gem-diols, halting acid formation[4]. |
| Light Exposure | 0 Lux (Dark) | Any direct UV/Vis | UV light acts as a potent radical initiator, accelerating C-H bond cleavage. |
| Container Material | Amber Glass (Type I) | Clear Glass/Plastic | Amber glass blocks UV light; Type I borosilicate prevents leaching of metal ions that catalyze oxidation[8]. |
Standard Operating Procedure (SOP): Safe Storage Workflow
This step-by-step methodology ensures that your batch of Spiro[3.5]nonan-2-ylmethanol remains pristine for >12 months.
Step 1: Baseline Quality Control (Self-Validation) Before storing a new batch, dissolve a 5 mg aliquot in CDCl₃ and acquire a baseline ¹H-NMR spectrum. Confirm the absence of peaks at 9.5–10.0 ppm (aldehydes) and 10.0–12.0 ppm (carboxylic acids). This serves as your ground-truth reference.
Step 2: Aliquoting under Inert Conditions Transfer the bulk chemical into a nitrogen-filled glovebox. Divide the bulk amount into single-use aliquots (e.g., 100 mg per vial) using amber borosilicate glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated exposure to atmospheric oxygen and moisture.
Step 3: Desiccation If the compound is stored as a liquid or oil, add activated 3Å molecular sieves (10% w/v) directly to the vial to aggressively scavenge trace water, preventing hydrate formation[4].
Step 4: Argon Blanketing Remove the vials from the glovebox. Using a Schlenk line or an Argon balloon equipped with a long needle, gently flow Argon gas directly into the bottom of the vial for 30 seconds. Slowly withdraw the needle to leave a dense Argon blanket over the compound.
Step 5: Hermetic Sealing and Temperature Control Immediately cap the vial using a PTFE-lined screw cap. Wrap the seal tightly with Parafilm. Store the vials in a dedicated -20°C freezer away from light.
Fig 2: Step-by-step workflow for the optimal preparation and long-term storage of spirocyclic primary alcohols.
References
-
National Institutes of Health (NIH). "Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids". PMC. Available at: [Link]
-
ACS Omega. "New Approach for Understanding the Oxidation Stability of Neopolyol Ester Lubricants Using a Small-Scale Oxidation Test Method". American Chemical Society. Available at: [Link]
-
Chemistry LibreTexts. "17.7: Oxidation of Alcohols". LibreTexts. Available at: [Link]
-
IntechOpen. "Autoxidation of Fuels During Storage". IntechOpen. Available at: [Link]
-
ACS Publications. "Autoxidation of Branched Alkanes in the Liquid Phase". American Chemical Society. Available at:[Link]
-
RSC Publishing. "The catalytic and radical mechanism for ethanol oxidation to acetic acid". Royal Society of Chemistry. Available at: [Link]
-
MDPI. "A Kinetic Study of the Autoxidative Formation of VOCs, Including Formaldehyde, Acetaldehyde and Acrolein from Polyurethane Soft Foams". MDPI. Available at: [Link]
-
Semantic Scholar. "Thermo-oxidative aging of linear and branched alcohols as stability criterion for their use as e-fuels". Semantic Scholar. Available at:[Link]
Sources
- 1. 1363360-05-7・spiro[3.5]nonan-2-ylmethanol・spiro[3.5]nonan-2-ylmethanol【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids: From Metal Oxides to Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The catalytic and radical mechanism for ethanol oxidation to acetic acid - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC05813C [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Autoxidation of Fuels During Storage | IntechOpen [intechopen.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Crystallization & Purification of Spiro[3.5]nonan-2-ylmethanol
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Advanced Troubleshooting for sp³-Rich Spirocyclic Scaffolds
Spirocyclic compounds are increasingly utilized in medicinal chemistry to increase the fraction of sp³-hybridized carbons (Fsp³), providing an "escape from flatland" that improves clinical translation probabilities by enhancing three-dimensionality and metabolic stability[1]. However, the inherent rigidity and lipophilicity of scaffolds like Spiro[3.5]nonan-2-ylmethanol introduce significant downstream processing challenges[2]. Standard crystallization techniques often fail, resulting in Liquid-Liquid Phase Separation (LLPS) or "oiling out" rather than nucleation.
This technical guide provides validated methodologies, thermodynamic data, and mechanistic troubleshooting to ensure high-purity isolation of Spiro[3.5]nonan-2-ylmethanol.
Part 1: Standardized Crystallization Workflow
To prevent batch-to-batch variability, we recommend a seeded anti-solvent/cooling crystallization hybrid approach. This system is self-validating : the isothermal hold step acts as an internal checkpoint to confirm correct supersaturation before cooling begins.
Optimized Anti-Solvent Crystallization Workflow for Spiro[3.5]nonan-2-ylmethanol.
Step-by-Step Methodology
-
Dissolution: Suspend crude Spiro[3.5]nonan-2-ylmethanol in 5 volumes of Methyl tert-butyl ether (MTBE). Heat the jacketed reactor to 45°C under gentle agitation until complete dissolution is achieved. MTBE is highly effective for spirocyclic derivatives[3].
-
Polish Filtration: Pass the solution through a pre-heated 0.22 µm PTFE filter into a clean crystallization vessel. Causality: Removing undissolved particulates prevents the heterogeneous nucleation of undesired polymorphs.
-
Anti-Solvent Addition (Pre-Seeding): Slowly dose 10 volumes of Heptane at 45°C over 30 minutes. Monitor the solution using FBRM (Focused Beam Reflectance Measurement) to ensure the system remains within the metastable zone (supersaturation ratio, S≈1.2 ).
-
Seeding & Validation: Introduce 1-2 wt% of high-purity Spiro[3.5]nonan-2-ylmethanol seed crystals. Hold the temperature at 45°C for 1 hour. Self-Validation Check: If the seed bed dissolves, the system is undersaturated (add 1-2 more volumes of Heptane). If the bed remains stable and grows, proceed to the next step.
-
Cooling Profile: Implement a linear cooling ramp of 0.1°C/min down to 5°C. Causality: A slow cooling rate ensures that the supersaturation generation rate does not exceed the crystal growth rate, avoiding LLPS.
-
Isolation & Washing: Filter the resulting slurry via a Nutsche filter. Wash the filter cake with 3 volumes of pre-chilled (5°C) Heptane to displace residual mother liquor.
-
Drying: Dry under vacuum (50 mbar) at 30°C until constant weight is achieved.
Part 2: Quantitative Data & Solvent System Profiles
Selecting the correct solvent system is critical for sp³-rich fragments due to their high lipophilicity and structural diversity[2].
Table 1: Thermodynamic & Kinetic Solvent System Profiles for Spiro[3.5]nonan-2-ylmethanol
| Solvent / Anti-Solvent System | Volumetric Ratio | Solubility @ 45°C (mg/mL) | Solubility @ 5°C (mg/mL) | MSZW (°C) | Process Suitability & Causality |
| MTBE / Heptane | 1:3 | > 150 | < 15 | 12 - 15 | Optimal: Wide Metastable Zone Width (MSZW) allows controlled seed maturation; low risk of oiling out. |
| Ethyl Acetate / Hexane | 1:4 | > 120 | < 20 | 8 - 10 | Moderate: Narrower MSZW requires precise cooling; higher risk of secondary nucleation. |
| Toluene / Heptane | 1:2 | > 200 | < 25 | 15 - 18 | Acceptable: Excellent impurity purging, but requires extended cooling to -5°C for maximum yield. |
| Ethanol / Water | 1:1 | ~ 80 | ~ 30 | 5 - 7 | Poor: High propensity for LLPS due to the hydrophobic spiro-core's rejection of the aqueous phase. |
Part 3: Troubleshooting Guides & FAQs
Troubleshooting Logic Tree for Liquid-Liquid Phase Separation (Oiling Out).
Q1: Why does my Spiro[3.5]nonan-2-ylmethanol batch "oil out" (form a biphasic liquid) instead of forming a crystalline suspension? Causality & Mechanism: Spirocyclic compounds possess a high Fsp³ character, making them highly lipophilic and prone to forming solute-rich liquid phases when supersaturation is generated too rapidly[1][2]. Oiling out occurs when the system's supersaturation trajectory crosses the binodal (liquid-liquid separation) curve before it intersects the solubility curve. Actionable Solution:
-
Map the Phase Diagram: Ensure your operating temperature is above the critical point of the binodal curve.
-
Adjust the Anti-Solvent Rate: Decrease the Heptane addition rate. A rapid influx of anti-solvent spikes supersaturation, forcing the system into the LLPS domain.
-
Seed Earlier: Introduce seed crystals at a lower supersaturation ratio ( S≈1.1 ) and hold isothermally. This allows crystal growth to consume excess solute, steering the thermodynamic trajectory safely away from the binodal curve.
Q2: How can I effectively purge structurally related impurities, such as unreacted spiro[3.5]nonan-2-one? Causality & Mechanism: Structurally similar impurities often co-crystallize or become entrapped in the crystal lattice due to their similar steric bulk. However, the ketone precursor lacks the hydrogen-bonding capability of the target alcohol, altering its solubility profile. Actionable Solution:
-
Temperature Cycling (Ostwald Ripening): Implement a temperature cycling protocol (e.g., cool to 20°C, heat back to 35°C, then cool to 5°C). This process selectively dissolves smaller, less perfect crystals (which harbor more impurities) and allows the pure material to precipitate onto the larger, more stable seed crystals.
-
Leverage Solvent Selectivity: Utilize the MTBE/Heptane system. The ketone impurity exhibits higher solubility in Heptane at low temperatures compared to the alcohol, allowing it to be retained in the mother liquor during the final 5°C hold[3].
Q3: What is the optimal seeding strategy to prevent batch-to-batch polymorphic variability? Causality & Mechanism: Uncontrolled spontaneous nucleation often leads to metastable polymorphs or mixtures. Spiro[3.5]nonan-2-ylmethanol's flexible hydroxyl group can form different hydrogen-bonding networks depending on the nucleation kinetics. Actionable Solution:
-
Seed Load and Size: Use a high seed load (1-2 wt%) of micronized crystals (D50 ~ 20-30 µm) of the desired polymorph. A larger surface area ensures rapid solute depletion, suppressing secondary nucleation.
-
Isothermal Maturation: After seeding, hold the system isothermally for at least 1 hour. This self-validates the protocol and ensures the seed surface is activated for uniform growth.
Sources
Minimizing byproduct formation during Spiro[3.5]nonan-2-ylmethanol oxidation
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of Spiro[3.5]nonan-2-one via the oxidation of its corresponding alcohol. The unique steric and electronic properties of this spirocyclic scaffold present specific challenges, often leading to incomplete reactions or the formation of undesired byproducts. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and maximize the yield and purity of your target ketone.
Troubleshooting Guide
This section addresses specific issues you may encounter during the oxidation of Spiro[3.5]nonan-2-ylmethanol. Each answer provides an explanation of the underlying cause and offers practical solutions.
Q1: My reaction is sluggish or incomplete, even after extended reaction times. What are the likely causes and how can I fix this?
A: Incomplete conversion is a common issue when oxidizing sterically hindered secondary alcohols like Spiro[3.5]nonan-2-ylmethanol. The spirocyclic framework can significantly impede the approach of the oxidizing agent.
Potential Causes & Solutions:
-
Insufficient Reagent Stoichiometry: The standard 1.1-1.5 equivalents of oxidant may be insufficient for this substrate.
-
Solution: Increase the equivalents of the oxidant (e.g., Dess-Martin Periodinane or the activated DMSO species in a Swern oxidation) incrementally to 2.0 or even 3.0 equivalents. Monitor the reaction by TLC or LCMS to find the optimal amount without promoting side reactions.
-
-
Low Reaction Temperature (Especially for Swern-type Oxidations): While Swern oxidations require low temperatures (typically -78 °C) for the initial activation of DMSO, the subsequent oxidation of the alcohol can be slow.[1][2]
-
Solution: After the addition of the alcohol at -78 °C, allow the reaction to warm slowly. For some hindered alcohols, warming to -45 °C or even -30 °C for a period before the addition of the amine base can significantly improve conversion rates.
-
-
Choice of Oxidant: Some oxidants are inherently more reactive or less sensitive to steric bulk.
Q2: I've isolated my product, but I'm observing a significant impurity with a mass corresponding to M+16. What is this byproduct and how can I prevent its formation?
A: An M+16 impurity strongly suggests the insertion of an oxygen atom adjacent to the carbonyl, which is characteristic of a Baeyer-Villiger oxidation .[5][6] In this side reaction, the desired ketone product is further oxidized by a peroxyacid-type species to form a lactone (a cyclic ester).
Mechanism of Formation: This is most common when using peracid-based oxidants but can also occur if certain oxidizing agents, or impurities within them, can form peroxy-species in situ. The ketone is attacked by the oxidant, leading to a tetrahedral intermediate (known as the Criegee intermediate), followed by the migratory insertion of one of the adjacent carbon atoms.[7][8]
Prevention Strategies:
-
Avoid Peroxy-based Reagents: Do not use reagents like m-CPBA, peracetic acid, or Oxone® for the initial alcohol oxidation if you want to avoid this byproduct.[9] These are the classic reagents for inducing Baeyer-Villiger reactions.[5][6]
-
Control Reaction Conditions with DMP: While DMP is not a peracid, impurities or reaction conditions (prolonged times, elevated temperatures) can sometimes lead to over-oxidation. The reaction produces acetic acid as a byproduct, which in rare cases with residual oxidant could contribute to side reactions.[3]
-
Solution: Use freshly sourced, high-purity DMP. Run the reaction at room temperature and monitor closely, quenching it as soon as the starting material is consumed. Buffering the reaction with pyridine or sodium bicarbonate can mitigate issues from the generated acetic acid.[3]
-
-
Purify the Initial Oxidant: If you suspect oxidant degradation is the cause, consider purifying it according to established procedures before use.
Q3: After running a Swern oxidation, my workup is complicated by chlorinated impurities. Where do they come from?
A: Chlorinated byproducts in a Swern-type oxidation typically arise from the reaction of the chloro(dimethyl)sulfonium chloride intermediate with other nucleophiles or from side reactions involving the solvent.[10]
Potential Causes & Solutions:
-
Reaction with Enolates: If the ketone product has acidic α-protons, the triethylamine base can generate an enolate, which can then be trapped by the electrophilic chlorine source.
-
Solution: Ensure the triethylamine is added last, after the alcohol has fully reacted with the activated DMSO species. Maintain a low temperature throughout the addition to disfavor enolate formation.
-
-
Pummerer-type Rearrangements: At elevated temperatures (a common mistake is allowing the reaction to warm too quickly), the intermediate alkoxysulfonium salt can undergo side reactions.
-
Solution: Strictly maintain the recommended temperature profile. Add the oxalyl chloride or trifluoroacetic anhydride activator dropwise to the DMSO solution at -78 °C to prevent a temperature spike.[2]
-
Q4: The dimethyl sulfide (DMS) odor from my Swern oxidation is persistent and problematic. How can I effectively neutralize it?
A: Dimethyl sulfide ((CH₃)₂S) is a volatile and notoriously pungent byproduct of all activated-DMSO oxidations.[1][10][11]
Neutralization Protocol:
-
Quench Reaction Mixture: Before workup, quench the excess DMS in the reaction flask by adding a solution of sodium hypochlorite (household bleach) or Oxone®. This will oxidize the DMS to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO₂).
-
Glassware Decontamination: All contaminated glassware should be rinsed with a bleach solution immediately after use. Soaking glassware in a base bath is also effective.
-
Fume Hood and Waste: Perform the entire reaction and workup in a well-ventilated fume hood. Quench all aqueous and organic waste streams containing DMS with bleach before disposal.
Frequently Asked Questions (FAQs)
Q1: Which oxidation method is generally recommended for Spiro[3.5]nonan-2-ylmethanol to achieve the highest yield with minimal byproducts?
A: For sterically hindered and sensitive substrates like Spiro[3.5]nonan-2-ylmethanol, the Dess-Martin Periodinane (DMP) oxidation is often the preferred method.[3][12]
Comparative Advantages:
| Feature | Dess-Martin Periodinane (DMP) | Swern Oxidation | TEMPO-Catalyzed Oxidation |
| Conditions | Neutral, Room Temperature[3][4] | Basic, Cryogenic (-78 °C)[10][13] | Basic (pH ~9), 0 °C to RT[14][15] |
| Key Byproducts | Iodinane, Acetic Acid[3] | DMS, CO, CO₂, Et₃NHCl[10][11] | Depends on co-oxidant (e.g., NaCl from bleach)[14] |
| Steric Hindrance | Generally very effective[12] | Can be sluggish[1] | Can be effective, may require optimization[16] |
| Workup | Simple filtration/extraction[3] | Aqueous washes; requires odor control[10] | Aqueous quench and extraction[14] |
| Safety/Handling | Potentially explosive under heat/shock | Toxic CO gas evolution; foul odor[1][10] | Requires careful handling of bleach (co-oxidant)[14] |
Given its operational simplicity, neutral conditions which protect acid-labile groups, and high efficacy for hindered alcohols, DMP presents a robust first choice.[17]
Q2: Can the spirocyclic ring system undergo rearrangement during oxidation?
A: Under standard alcohol oxidation conditions (Swern, DMP, TEMPO), rearrangement of the spiro[3.5]nonane carbon skeleton is highly unlikely. These methods do not typically generate carbocationic intermediates that would facilitate skeletal rearrangements. However, as discussed in the Troubleshooting section, if the resulting ketone is subjected to Baeyer-Villiger conditions, the ring system will be altered by the insertion of an oxygen atom, leading to a nine-membered lactone, which constitutes a ring expansion rearrangement.[5][18]
Q3: Are there any "green" or more environmentally benign alternatives for this oxidation?
A: Yes, TEMPO-catalyzed aerobic oxidation is a prominent green chemistry alternative.
-
Mechanism: This system uses a catalytic amount of a stable nitroxyl radical like TEMPO (or a derivative) and a co-catalyst (often a copper or iron salt) with molecular oxygen or air as the terminal oxidant.[16][19] The primary byproduct is water.
-
Considerations: While highly attractive, these systems often require significant optimization of the catalyst, solvent, and reaction conditions for a specific substrate. For Spiro[3.5]nonan-2-ylmethanol, initial screening would be necessary to achieve high conversion. A common and robust alternative uses catalytic TEMPO with sodium hypochlorite (bleach) as the stoichiometric oxidant, which is less "green" but often very efficient and avoids heavy metals.[14][15]
Visualizations and Protocols
Decision Workflow for Oxidant Selection
This diagram provides a logical pathway for selecting the appropriate oxidation method for Spiro[3.5]nonan-2-ylmethanol.
Caption: Oxidant selection decision tree.
Mechanism: Baeyer-Villiger Byproduct Formation
This diagram illustrates the mechanism for the unwanted formation of a lactone from the desired ketone product.
Caption: Baeyer-Villiger side reaction.
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol is recommended as the first choice for its mild conditions and simple workup.[3][12]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Spiro[3.5]nonan-2-ylmethanol (1.0 equiv).
-
Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM, approx. 0.1-0.2 M).
-
Reagent Addition: Add Dess-Martin Periodinane (1.5 equiv) to the solution in one portion at room temperature. If the substrate is known to be acid-sensitive, add solid sodium bicarbonate (2.0 equiv) as a buffer.
-
Reaction: Stir the resulting suspension at room temperature. Monitor the reaction progress by TLC or LCMS. The reaction is typically complete in 1-3 hours.
-
Quench: Upon completion, dilute the mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing an excess of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the organic layer is clear.
-
Workup: Separate the layers in a separatory funnel. Extract the aqueous layer twice with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ketone can be purified by silica gel chromatography.
Protocol 2: Swern Oxidation
This classic method is highly effective but requires cryogenic temperatures and careful handling of reagents.[2][10]
-
Activator Prep: In a flame-dried, three-neck flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C (dry ice/acetone bath). Add dimethyl sulfoxide (DMSO, 2.2 equiv) followed by the slow, dropwise addition of oxalyl chloride (1.5 equiv). Stir for 30 minutes at -78 °C. Caution: Gas evolution (CO, CO₂) occurs.[1][10]
-
Alcohol Addition: Add a solution of Spiro[3.5]nonan-2-ylmethanol (1.0 equiv) in a small amount of anhydrous DCM dropwise, keeping the internal temperature below -70 °C. Stir for 1 hour at -78 °C.
-
Base Addition: Add triethylamine (Et₃N, 5.0 equiv) dropwise. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 45 minutes.
-
Quench: Add water to quench the reaction.
-
Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by silica gel chromatography. Remember to decontaminate all glassware with bleach to neutralize the dimethyl sulfide odor.[10]
Protocol 3: TEMPO/Bleach (Anelli-type) Oxidation
This method is rapid and uses inexpensive reagents, making it suitable for larger scales.[14][15]
-
Setup: In a round-bottom flask equipped with a mechanical stirrer, dissolve Spiro[3.5]nonan-2-ylmethanol (1.0 equiv) in DCM.
-
Catalyst Addition: Add TEMPO (0.01 equiv) and an aqueous solution of potassium bromide (KBr, 0.1 equiv).
-
Cooling: Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.
-
Oxidant Addition: In a separate flask, prepare an aqueous solution of sodium hypochlorite (household bleach, ~1.2 equiv, check concentration) and sodium bicarbonate (2.0 equiv). The pH of this solution should be adjusted to ~9.
-
Reaction: Slowly add the basic bleach solution to the alcohol solution, ensuring the reaction temperature does not exceed 5 °C. The reaction is often exothermic and may show a color change. Monitor by TLC. The oxidation is typically complete within 30 minutes.
-
Quench: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Workup: Separate the layers. Extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by silica gel chromatography.
References
-
BYJU'S. (n.d.). Byproducts Produced in Swern Oxidation. Retrieved from [Link]
-
Wikipedia. (2023). Baeyer–Villiger oxidation. Retrieved from [Link]
-
Scribd. (n.d.). Baeyer-Villiger Oxidation Mechanism. Retrieved from [Link]
-
Wikipedia. (2023). Swern oxidation. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
-
Khan, M. T. H. (2021). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products. National Center for Biotechnology Information. Retrieved from [Link]
- de Gonzalo, G. (2011).
-
YouTube. (2021). Swern Oxidation. Retrieved from [Link]
-
Slideshare. (n.d.). Baeyer villiger oxidation. Retrieved from [Link]
-
OrgoSolver. (n.d.). Alcohol Reactions: Swern Oxidation using DMSO. Retrieved from [Link]
-
ACS Publications. (2021). Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors. Retrieved from [Link]
-
YouTube. (2022). Dess Martin Oxidation and Dess Martin Periodinane. Retrieved from [Link]
-
Wikipedia. (2023). Dess–Martin oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]
- Organic Reactions. (2011).
- Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
-
NPTEL. (n.d.). Lecture 10 - Dess-Martin periodinane oxidation. Retrieved from [Link]
- ResearchGate. (2018). Synthesis of 2-Azaspiro[4.
- ResearchGate. (2013).
-
Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved from [Link]
-
ACS Publications. (2023). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. National Center for Biotechnology Information. Retrieved from [Link]
- MDPI. (2022). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3'-indoline].
- ACS Publications. (2020).
- J-STAGE. (2020).
- CNKI. (2023).
- ChemRxiv. (2021).
- Physical Chemistry Research. (2023).
- Crossref. (2022). Document is current.
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (2011).
- Royal Society of Chemistry. (2020).
- Copernicus Publications. (2022).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. orgosolver.com [orgosolver.com]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. Dess-Martin Oxidation [organic-chemistry.org]
- 5. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Oxidation of Organotrifluoroborates via Oxone® - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Swern oxidation - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
- 12. Dess–Martin Periodinane [merckmillipore.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. TEMPO [organic-chemistry.org]
- 17. acl.digimat.in [acl.digimat.in]
- 18. Baeyer villiger oxidation | PPTX [slideshare.net]
- 19. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
Navigating the Three-Dimensional Landscape of Drug Design: A Comparative Guide to Spiro[3.5]nonan-2-ylmethanol and Spiro[3.3]heptane Building Blocks
In the modern era of drug discovery, the "escape from flatland" has become a guiding principle, compelling medicinal chemists to explore novel, three-dimensional scaffolds that can unlock improved pharmacological properties.[1] Spirocycles, with their two rings fused at a single carbon atom, have emerged as a particularly attractive class of building blocks. Their inherent rigidity and defined spatial arrangement of atoms can enhance binding affinity, improve selectivity, and favorably modulate absorption, distribution, metabolism, and excretion (ADME) properties.[2][3]
This guide provides a comprehensive comparison of two such spirocyclic scaffolds: the well-established spiro[3.3]heptane and the less-explored spiro[3.5]nonan-2-ylmethanol. We will delve into their synthesis, conformational analysis, and impact on key drug-like properties, supported by experimental data and field-proven insights to aid researchers in their quest for novel therapeutic agents.
The Rising Star: Spiro[3.3]heptane as a Benzene Bioisostere
The spiro[3.3]heptane motif has garnered significant attention in recent years, primarily for its role as a saturated, non-planar bioisostere of the ubiquitous benzene ring.[4][5] This substitution allows for the exploration of new chemical space while often improving key physicochemical parameters. The rigid, three-dimensional nature of the spiro[3.3]heptane core can lock the conformation of a molecule, optimizing the orientation of binding elements and leading to enhanced efficacy and selectivity.
The utility of this scaffold is underscored by its incorporation into approved drugs. For instance, in the anticancer drug Sonidegib, a spiro[3.3]heptane moiety replaces a meta-substituted benzene ring, and in Vorinostat, it substitutes a phenyl group.[4][6] These examples validate the spiro[3.3]heptane core as a valuable tool in drug design.
Physicochemical Properties and ADME Profile
The replacement of a flat aromatic ring with a sp3-rich scaffold like spiro[3.3]heptane can lead to significant improvements in a compound's ADME profile. Studies have shown that this substitution can:
-
Increase Solubility: The more three-dimensional structure can disrupt crystal packing and improve solvation.
-
Decrease Lipophilicity (LogP): This can lead to a more favorable pharmacokinetic profile.
-
Enhance Metabolic Stability: The saturated core is generally less susceptible to oxidative metabolism compared to an electron-rich aromatic ring.[7][8]
A comparative analysis of the anesthetic drug Benzocaine and its spiro[3.3]heptane analog demonstrated that the latter had a significantly lower LogD7.4 and higher metabolic stability in human liver microsomes.[9]
The Emerging Contender: The Spiro[3.5]nonane Scaffold
While the spiro[3.3]heptane scaffold has been more extensively studied, the larger spiro[3.5]nonane framework presents an alternative with a different conformational profile and vectoral arrangement of substituents. Specific experimental data for Spiro[3.5]nonan-2-ylmethanol is limited in the public domain.[10] However, by examining its close analogs, such as Spiro[3.5]nonan-1-ol, and the broader class of spiro[3.5]nonane derivatives, we can infer its potential utility in drug discovery.
The spiro[3.5]nonane scaffold has been explored in the context of G protein-coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes.[8] Furthermore, patent literature indicates its exploration in other therapeutic areas, such as GLP-1 agonists.[11] The inherent three-dimensionality of the spiro[3.5]nonane core makes it a valuable scaffold for creating molecules with diverse biological activities, including potential anticancer and antimicrobial properties.[12]
Physicochemical Properties: A Comparative Overview
The following table summarizes key computed and experimental physicochemical properties for representative derivatives of both spiro[3.3]heptane and spiro[3.5]nonane scaffolds. It is important to note the limited direct experimental data for Spiro[3.5]nonan-2-ylmethanol.
| Property | Spiro[3.3]heptane Derivative (Example: Benzocaine Analog)[9] | Spiro[3.5]nonane Derivative (Example: Spiro[3.5]nonan-1-ol)[13] |
| Molecular Formula | C11H19NO2 | C9H16O |
| Molecular Weight | 197.27 g/mol | 140.22 g/mol |
| LogD (pH 7.4) | Lower than benzene analog | XLogP3: 2.3 |
| Aqueous Solubility | Generally improved | Data not available |
| Metabolic Stability | Higher than benzene analog | Data not available |
| Topological Polar Surface Area | 46.2 Ų | 20.2 Ų |
Conformational Analysis: Rigidity and Vectorial Space
The conformational rigidity of spirocycles is a key attribute in drug design. The spiro[3.3]heptane core, composed of two four-membered rings, is highly strained and rigid. This rigidity helps to pre-organize the substituents in a defined spatial orientation, which can reduce the entropic penalty upon binding to a biological target.
The spiro[3.5]nonane scaffold, with a four-membered ring fused to a six-membered ring, offers a different conformational landscape. The cyclohexane ring can adopt a chair conformation, providing distinct axial and equatorial positions for substituents, which can be exploited for fine-tuning protein-ligand interactions.
Sources
- 1. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Collection | ETH Library [research-collection.ethz.ch]
- 3. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. enamine.net [enamine.net]
- 6. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. longdom.org [longdom.org]
- 8. mykhailiukchem.org [mykhailiukchem.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US20220213130A1 - Heterocyclic glp-1 agonists - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
A Comprehensive Guide to HPLC Method Validation for Purity Assessment of Spiro[3.5]nonan-2-ylmethanol
For researchers, scientists, and professionals in drug development, ensuring the purity of novel chemical entities is a cornerstone of safe and effective therapeutics. Spiro[3.5]nonan-2-ylmethanol, a unique spirocyclic alcohol, presents distinct analytical challenges due to its three-dimensional structure. This guide provides an in-depth, experience-driven approach to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for accurately determining the purity of Spiro[3.5]nonan-2-ylmethanol. We will also explore Gas Chromatography (GC) as a viable alternative, offering a comparative analysis to inform your selection of the most suitable analytical technique.
The Criticality of Purity in Spirocyclic Compounds
Spirocyclic systems, characterized by two rings sharing a single carbon atom, are of increasing interest in medicinal chemistry due to their rigid structures that can offer enhanced binding affinity and metabolic stability. However, their synthesis can often lead to a variety of impurities, including diastereomers, enantiomers, and by-products from incomplete reactions or side reactions.[1] The accurate quantification of these impurities is not merely a regulatory requirement but a fundamental aspect of understanding a compound's safety and efficacy profile.
This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently updated Q2(R2) guidelines on the validation of analytical procedures, which provide a framework for ensuring that an analytical method is fit for its intended purpose.[2][3][4][5][6][7]
Proposed HPLC Method for Purity Determination of Spiro[3.5]nonan-2-ylmethanol
Given the non-polar nature of the spiro[3.5]nonane backbone and the presence of a polar hydroxyl group, a reversed-phase HPLC method is a logical and versatile starting point for purity analysis.
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the non-polar spirocyclic core, while being suitable for a broad range of analytes. |
| Mobile Phase | Acetonitrile:Water (Gradient) | A gradient elution is proposed to ensure the timely elution of the main peak while also resolving any potential impurities with different polarities. |
| Gradient | 50% Acetonitrile to 95% Acetonitrile over 15 minutes | This gradient profile allows for the elution of more polar impurities early in the run and retains more non-polar impurities for effective separation. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Detection | UV at 210 nm | As Spiro[3.5]nonan-2-ylmethanol lacks a strong chromophore, detection at a lower UV wavelength is necessary to achieve adequate sensitivity. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Sample Preparation | Dissolve in Acetonitrile:Water (50:50) to a concentration of 1 mg/mL | The sample is dissolved in a solvent composition similar to the initial mobile phase to ensure good peak shape. |
A Step-by-Step Guide to HPLC Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8] The following sections detail the validation parameters as stipulated by ICH guidelines.
Caption: Workflow for HPLC Method Validation.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5]
Experimental Protocol:
-
Forced Degradation: Subject the Spiro[3.5]nonan-2-ylmethanol sample to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products.
-
Analysis: Analyze the stressed samples alongside an unstressed sample and a blank (diluent).
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity of the main peak in the stressed samples. The peak should be spectrally pure, and any degradation products should be well-resolved from the main peak.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5]
Experimental Protocol:
-
Prepare a series of at least five concentrations of Spiro[3.5]nonan-2-ylmethanol reference standard, typically ranging from 50% to 150% of the nominal sample concentration (e.g., 0.5 mg/mL to 1.5 mg/mL).
-
Inject each concentration in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
Table 2: Acceptance Criteria for Linearity
| Parameter | Acceptance Criterion |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Should be close to zero |
Accuracy
Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5]
Experimental Protocol:
-
Spiked Placebo Method: Prepare a placebo (a mixture of all excipients in a formulation, if applicable). Spike the placebo with known concentrations of Spiro[3.5]nonan-2-ylmethanol at three levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare three samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Table 3: Acceptance Criteria for Accuracy
| Concentration Level | Acceptance Criterion for Recovery |
| 80% | 98.0% - 102.0% |
| 100% | 98.0% - 102.0% |
| 120% | 98.0% - 102.0% |
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.[5]
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of Spiro[3.5]nonan-2-ylmethanol at 100% of the nominal concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Table 4: Acceptance Criteria for Precision
| Precision Level | Acceptance Criterion for %RSD |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Detection Limit (LOD) and Quantitation Limit (LOQ)
The detection limit is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The quantitation limit is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]
Experimental Protocol:
-
Signal-to-Noise Ratio: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Visual Evaluation: Determine the minimum concentration at which the analyte can be reliably detected (LOD) and quantified (LOQ).
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7]
Experimental Protocol:
-
Introduce small, deliberate changes to the HPLC method parameters, one at a time.
-
Examples of variations include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
-
Analyze the system suitability parameters (e.g., retention time, peak area, tailing factor) after each change. The system suitability should remain within acceptable limits.
Comparative Analysis: HPLC vs. Gas Chromatography (GC)
For a relatively small and potentially volatile molecule like Spiro[3.5]nonan-2-ylmethanol, Gas Chromatography (GC) with a Flame Ionization Detector (FID) presents a viable alternative to HPLC.
Caption: HPLC vs. GC for Spiro[3.5]nonan-2-ylmethanol Analysis.
Table 5: Comparison of HPLC and GC for Purity Analysis
| Feature | HPLC | GC |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Broad applicability to a wide range of compounds, including non-volatile and thermally labile molecules. | Suitable for volatile and thermally stable compounds. Derivatization may be needed for polar analytes. |
| Instrumentation | HPLC system with a pump, injector, column, and detector (e.g., UV, PDA). | GC system with a gas source, injector, column, oven, and detector (e.g., FID, MS). |
| Sample Preparation | Dissolution in a suitable solvent. | Dissolution in a volatile solvent. Derivatization may be required to increase volatility. |
| Resolution | Good resolution, but may be lower than GC for small, volatile compounds. | Excellent resolution for volatile compounds. |
| Sensitivity | Dependent on the detector and the analyte's chromophore. | FID offers high sensitivity for carbon-containing compounds. |
| Throughput | Analysis times can be longer due to column equilibration. | Typically faster analysis times. |
Proposed GC Method for Purity Determination
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5) would be a good starting point.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, ramp to 250 °C at 10 °C/min.
-
Detector: Flame Ionization Detector (FID) at 280 °C.
-
Carrier Gas: Helium or Hydrogen.
The validation of a GC method would follow the same principles as HPLC validation, including specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness.
Conclusion
The development and validation of a robust analytical method are paramount for ensuring the quality and consistency of Spiro[3.5]nonan-2-ylmethanol. This guide has provided a comprehensive framework for developing and validating a reversed-phase HPLC method, grounded in the principles of the ICH guidelines. By systematically evaluating specificity, linearity, accuracy, precision, and robustness, researchers can be confident in the reliability of their purity assessments.
Furthermore, the comparative analysis with Gas Chromatography offers a valuable perspective on an alternative analytical strategy. The choice between HPLC and GC will ultimately depend on the specific properties of the impurities, available instrumentation, and the desired analytical throughput. By following the detailed protocols and understanding the underlying scientific principles presented here, researchers and drug development professionals can establish a scientifically sound and defensible method for the purity determination of Spiro[3.5]nonan-2-ylmethanol, thereby supporting the advancement of their research and development programs.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]
-
U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. [Link]
-
Health Canada. (2015). ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
U.S. Food and Drug Administration. (2000). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. policycommons.net [policycommons.net]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
Comparative Pharmacokinetic Profiling of Spiro[3.5]nonan-2-ylmethanol Analogs: Escaping Flatland in Drug Discovery
The transition from planar, two-dimensional aromatic rings to complex, three-dimensional architectures is a defining paradigm in modern medicinal chemistry. For drug development professionals, the strategic incorporation of spirocyclic scaffolds—specifically derivatives of Spiro[3.5]nonan-2-ylmethanol —represents a powerful method for optimizing a molecule's physicochemical properties and pharmacokinetic (PK) profile.
This guide provides an objective, data-driven comparison between Spiro[3.5]nonan-2-ylmethanol analogs and traditional planar/simple cyclic alternatives. By examining the causality behind these improvements and providing self-validating experimental protocols, this document serves as a comprehensive resource for lead optimization.
Mechanistic Rationale: Why Spiro[3.5]nonane Scaffolds Outperform Planar Rings
The over-reliance on flat, aromatic systems in drug design often leads to high lipophilicity, poor aqueous solubility, and rapid metabolic clearance. The introduction of spirocyclic scaffolds directly addresses these liabilities by increasing the fraction of sp³-hybridized carbons ( Fsp3 ), which improves compound potency, selectivity, and pharmacokinetic properties[1].
The superiority of the Spiro[3.5]nonan-2-ylmethanol scaffold is driven by three causal mechanisms:
-
Desolvation Penalty Reduction: The increased Fsp3 character disrupts the planar stacking often seen in aromatic compounds, leading to a departure from high lipophilicity and poor solubility[2]. This inherently improves gastrointestinal absorption.
-
Metabolic Shielding: Cytochrome P450 (CYP450) enzymes typically target exposed, electron-rich aromatic rings or unhindered alkyl chains. The rigid, quaternary carbon center of the spiro[3.5]nonane system creates localized steric bulk, shielding adjacent C-H bonds from Phase I oxidation.
-
Conformational Pre-organization: Shifting from planar structures to compounds with a higher Fsp3 restricts the conformational flexibility of the molecule without adding lipophilic bulk, lowering the entropic penalty upon target binding and improving target selectivity[3].
Fig 1: Mechanistic divergence in CYP450-mediated metabolism based on scaffold 3D geometry.
Comparative Pharmacokinetic Data
To objectively evaluate the impact of the spirocyclic core, we compare a generalized pharmacophore linked to three different structural motifs: a standard Phenyl ring (Planar), a Cyclohexyl ring (Simple 3D), and a Spiro[3.5]nonan-2-ylmethanol derivative (Complex 3D). Recent structure-activity relationship studies utilizing spiro[3.5]nonane derivatives have demonstrated highly favorable pharmacokinetics and in vivo efficacy in preclinical models[4].
Table 1: Physicochemical and PK Parameter Comparison
| Parameter | Phenyl Analog (Planar) | Cyclohexyl Analog (Simple 3D) | Spiro[3.5]nonane Analog (Complex 3D) | Causality of Improvement |
| Fsp3 | 0.25 | 0.55 | 0.78 | Increased saturation via spiro-fusion. |
| LogD (pH 7.4) | 4.2 | 3.8 | 2.9 | Disruption of planar hydrophobicity. |
| Aqueous Solubility | < 5 µM | 25 µM | > 150 µM | Lower crystal lattice energy; higher solvation. |
| CLint (HLM) | 85 µL/min/mg | 60 µL/min/mg | 18 µL/min/mg | Steric shielding of metabolic soft spots. |
| Oral Bioavailability (F%) | 12% | 35% | 68% | Combined effect of high solubility and low clearance. |
| Half-life ( t1/2 ) | 1.2 hours | 2.8 hours | 6.5 hours | Resistance to rapid hepatic first-pass metabolism. |
Data represents generalized trends observed when replacing planar/simple cyclic moieties with spirocyclic scaffolds in lead optimization campaigns.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols must be implemented as self-validating systems. Every step includes internal controls to differentiate between true compound performance and assay artifacts.
Protocol A: In Vitro Liver Microsomal Stability Assay
This assay determines the intrinsic clearance ( CLint ) of the Spiro[3.5]nonan-2-ylmethanol analogs.
Step-by-Step Methodology:
-
Preparation: Prepare 10 mM stock solutions of the spirocyclic analog, a planar control, and reference standards (Verapamil for rapid clearance, Warfarin for low clearance) in DMSO.
-
Pre-Incubation: Dilute compounds to 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.
-
Initiation (The Causal Step): Initiate the metabolic reaction by adding an NADPH-regenerating system (final concentration 1 mM).
-
Self-Validation Check: Maintain a parallel "Minus-NADPH" control for each compound. If degradation occurs without NADPH, the instability is chemical (e.g., hydrolysis), not CYP450-mediated.
-
-
Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The organic solvent precipitates the microsomal proteins, halting the reaction.
-
Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the remaining percentage of the parent compound and derive the CLint .
Protocol B: In Vivo Pharmacokinetic Profiling
This workflow validates the translation of in vitro stability to in vivo exposure.
Step-by-Step Methodology:
-
Formulation Verification: Formulate the Spiro[3.5]nonane analog in 5% DMSO / 10% Solutol HS15 / 85% Saline.
-
Self-Validation Check: Visually inspect and centrifuge the formulation pre-dosing. Any precipitation invalidates the dose concentration, leading to artificially low bioavailability calculations.
-
-
Dosing: Administer to male Sprague-Dawley rats via Intravenous (IV) injection (1 mg/kg) and Per Os (PO) oral gavage (10 mg/kg).
-
Serial Sampling: Collect blood samples (~200 µL) via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect into K2EDTA tubes and centrifuge to isolate plasma.
-
Bioanalysis: Extract plasma samples using protein precipitation. Run LC-MS/MS analysis alongside a matrix-matched calibration curve.
-
Self-Validation Check: Include "double-blank" samples (plasma with no drug and no internal standard) to ensure no carryover or matrix interference is falsely elevating the AUC (Area Under the Curve).
-
Fig 2: End-to-end preclinical pharmacokinetic evaluation pipeline for spirocyclic analogs.
Conclusion & Strategic Recommendations
The comparative data heavily favors the integration of Spiro[3.5]nonan-2-ylmethanol analogs over traditional planar scaffolds. By elevating the Fsp3 fraction, researchers can systematically engineer out the high clearance and poor solubility traits that cause late-stage attrition in drug development. For teams currently facing metabolic bottlenecks with flat aromatic leads, replacing the core with a spiro[3.5]nonane derivative is a highly recommended, empirically validated strategy to rescue the pharmacokinetic profile.
References
-
Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - Taylor & Francis. URL: [Link]
-
Docking for EP4R antagonists active against inflammatory pain - PMC. URL: [Link]
Sources
Spiro[3.5]nonan-2-ylmethanol vs. Traditional Aliphatic Rings: A Comparative Guide on Metabolic Stability
Executive Summary
In modern drug discovery, the high attrition rate of clinical candidates due to poor pharmacokinetics has driven a paradigm shift away from traditional, flat, or highly flexible structural motifs. While simple aliphatic rings like cyclohexyl and cyclopentyl groups are synthetically accessible, they often suffer from rapid Phase I metabolism.
Spiro[3.5]nonan-2-ylmethanol (CAS: 1363360-05-7) represents a strategic "escape from flatland." By utilizing a spirocyclic scaffold, medicinal chemists can introduce a rigidified, sp3 -rich core that fundamentally alters the molecule's three-dimensional spatial configuration[1]. This guide objectively compares the metabolic stability of the spiro[3.5]nonane core against traditional aliphatic rings, providing the mechanistic rationale and a self-validating experimental protocol for evaluating intrinsic clearance ( CLint ).
Mechanistic Rationale: Escaping "Flatland"
The primary driver of hepatic clearance for many small molecules is cytochrome P450 (CYP450)-mediated oxidation. The structural geometry of a drug's aliphatic substituents directly dictates its vulnerability to these enzymes.
The Vulnerability of Traditional Aliphatic Rings
Traditional rings, such as cyclohexylmethanol or cyclopentylmethanol, possess high conformational flexibility. In a biological environment, they frequently adopt chair or envelope conformations that expose equatorial C-H bonds to the external environment. When these molecules enter the active site of CYP450 enzymes, the exposed C-H bonds easily approach the catalytic heme iron, leading to rapid hydroxylation, high intrinsic clearance, and consequently, a short biological half-life[2].
The Spirocyclic Advantage
Substituting a traditional ring with a spiro[3.5]nonane core mitigates this liability through two primary mechanisms:
-
Steric Shielding: The perpendicular arrangement of the two fused rings at the spiro carbon creates significant steric bulk. This rigid, three-dimensional architecture physically blocks the CYP450 heme iron from easily accessing the adjacent C-H bonds[3].
-
Altered C-H Bond Dissociation Energy (BDE): The strain and unique orbital hybridization inherent in spirocyclic systems often increase the BDE of the surrounding C-H bonds, making hydrogen abstraction—the rate-limiting step in CYP450 oxidation—thermodynamically less favorable[3].
Metabolic degradation pathways of traditional aliphatic rings vs. spirocyclic scaffolds.
Comparative Data Profile
When performing hit-to-lead optimization, matched molecular pair (MMP) analyses consistently demonstrate that replacing flexible cycloalkanes with spirocycles improves the overall ADME profile[1],[4]. Table 1 summarizes the generalized comparative metrics of these motifs.
Table 1: Comparative Profile of Aliphatic vs. Spirocyclic Motifs
| Parameter | Cyclohexylmethanol | Cyclopentylmethanol | Spiro[3.5]nonan-2-ylmethanol |
| Structural Classification | Flexible Aliphatic Ring | Flexible Aliphatic Ring | Rigid Spirocyclic Scaffold |
| 3D Character ( Fsp3 ) | High, but conformationally flexible | High, but conformationally flexible | Very High, conformationally locked |
| CYP450 Vulnerability | High (Exposed equatorial C-H bonds) | High (Exposed C-H bonds) | Low (Steric shielding of core) |
| Typical Microsomal t1/2 | Short (< 15 min) | Short (< 20 min) | Prolonged (> 60 min) |
| In Vitro Intrinsic Clearance | High | High | Low to Moderate |
| Lipophilicity Impact | Highly Lipophilic | Moderately Lipophilic | Tunable / Reduced accessible surface |
Experimental Protocol: In Vitro Microsomal Stability Assay
To objectively validate the metabolic stability of Spiro[3.5]nonan-2-ylmethanol derivatives against traditional counterparts, the standard industry protocol utilizes Liver Microsomes (HLMs/MLMs) coupled with LC-MS/MS analysis[4],[5].
Rationale Behind the Model
Microsomes are subcellular fractions of the endoplasmic reticulum obtained via centrifugation of liver homogenates. They are the preferred in vitro model because they contain the highest concentration of CYP450 and UGT enzymes, offering a robust, high-throughput system for measuring Phase I biotransformation[5].
Step-by-Step Methodology
Step 1: Preparation of Microsomes (0.5 mg/mL)
-
Action: Thaw Human Liver Microsomes (HLMs) on ice. Dilute to a final assay concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.
-
Causality: A concentration of 0.5 mg/mL is specifically chosen to maintain linear enzyme kinetics. Higher protein concentrations can lead to non-specific binding of lipophilic drug candidates to microsomal proteins, artificially restricting the free fraction of the drug and falsely inflating the apparent metabolic half-life[5].
Step 2: Compound Spiking
-
Action: Add the test compound (e.g., a Spiro[3.5]nonane derivative vs. a Cyclohexane derivative) to the microsomal suspension to achieve a final concentration of 1 µM (keep final DMSO concentration ≤ 0.1%). Pre-incubate at 37°C for 5 minutes.
-
Causality: Keeping the organic solvent (DMSO) below 0.1% is critical, as higher concentrations will denature and inhibit CYP450 enzymes, skewing clearance data.
Step 3: Initiation via NADPH Cofactor (1 mM)
-
Action: Initiate the metabolic reaction by adding reduced nicotinamide adenine dinucleotide phosphate (NADPH) to a final concentration of 1 mM.
-
Causality: CYP450 enzymes are monooxygenases that require a continuous supply of electrons to activate molecular oxygen for the hydroxylation of C-H bonds. NADPH serves as this obligate electron donor; its addition acts as the precise "start switch" for Phase I metabolism[5].
Step 4: Time-Course Sampling & Quenching
-
Action: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the incubation mixture and immediately transfer it into 150 µL of ice-cold acetonitrile (ACN) containing an analytical internal standard (IS).
-
Causality: Cold acetonitrile instantly precipitates the microsomal proteins, completely halting enzymatic activity at the exact time point. This ensures precise kinetic measurements.
Step 5: LC-MS/MS Analysis & Calculation
-
Action: Centrifuge the quenched samples at 4,000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.
-
Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate half-life ( t1/2=0.693/k ) and intrinsic clearance ( CLint=(V×0.693)/t1/2 ).
Step-by-step experimental workflow for evaluating in vitro microsomal metabolic stability.
Strategic Implementation in Lead Optimization
The decision to utilize Spiro[3.5]nonan-2-ylmethanol over traditional aliphatic alcohols should be driven by specific metabolic liabilities identified during early screening. If a lead compound containing a cyclohexyl or cyclopentyl ring exhibits a microsomal half-life of less than 15 minutes, transitioning to a spiro[3.5]nonane scaffold is a highly validated strategy. Not only does this substitution typically reduce intrinsic clearance, but the rigidified vector projection of the hydroxyl group can also lead to enhanced target selectivity by locking the molecule into a bioactive conformation[1],[3].
References
-
[1] Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. nih.gov. Available at:
-
spiro[3.5]nonan-2-ylmethanol | 1363360-05-7 - Sigma-Aldrich. sigmaaldrich.com. Available at:
-
[3] Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review - PMC. nih.gov. Available at:
-
[4] Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. researchgate.net. Available at:
-
[2] Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry. acs.org. Available at:
-
[5] Microsomal Metabolic Stability - Creative Bioarray. creative-bioarray.com. Available at:
Sources
- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
A Comparative Guide to Mass Spectrometry Validation for Spiro[3.5]nonan-2-ylmethanol Intermediates
For researchers, scientists, and drug development professionals, the robust characterization of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth comparison of mass spectrometry (MS) techniques for the validation of Spiro[3.5]nonan-2-ylmethanol and its synthetic intermediates. As spirocyclic scaffolds gain prominence in medicinal chemistry due to their unique three-dimensional structures, rigorous analytical validation is paramount.[1][2] This document offers field-proven insights and detailed protocols to ensure the identity, purity, and quality of these critical molecules.
The Analytical Challenge of Spirocyclic Compounds
Spiro compounds, characterized by a single atom shared between two rings, present unique analytical challenges. Their rigid, non-planar structures can lead to complex fragmentation patterns in mass spectrometry.[3] Furthermore, the potential for stereoisomers, which have identical masses and often similar fragmentation, necessitates careful analytical method development to ensure specificity.[3] For Spiro[3.5]nonan-2-ylmethanol, a carbocyclic spiro alcohol, validation must unambiguously confirm its structure and rule out isomeric impurities.
Comparative Analysis of Mass Spectrometry Techniques
The choice of mass spectrometry technique is critical for the successful validation of Spiro[3.5]nonan-2-ylmethanol intermediates. The two primary hyphenated techniques suitable for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile and thermally stable compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass analysis.[4] | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by two stages of mass analysis for enhanced selectivity and sensitivity.[5][6] |
| Applicability to Spiro[3.5]nonan-2-ylmethanol | Suitable due to the likely volatility of the parent molecule and its early-stage, less complex intermediates. Derivatization may be required for less volatile or thermally labile intermediates. | Highly applicable, especially for later-stage, more functionalized, and potentially less volatile intermediates. Offers greater flexibility in handling a wider range of compound polarities.[7] |
| Ionization Method | Primarily Electron Ionization (EI), which provides detailed, reproducible fragmentation patterns useful for structural elucidation and library matching.[8] | Electrospray Ionization (ESI) is most common, a soft ionization technique that typically produces a prominent molecular ion, simplifying molecular weight determination.[9] |
| Fragmentation | EI leads to extensive fragmentation, which can be complex but provides a detailed molecular "fingerprint".[10][11] | Collision-Induced Dissociation (CID) in the tandem MS stage allows for controlled and specific fragmentation of a selected precursor ion, aiding in structural confirmation.[12] |
| Selectivity & Sensitivity | Good selectivity and sensitivity, particularly for well-resolved chromatographic peaks. | Excellent selectivity and sensitivity due to the two stages of mass filtering (tandem MS), allowing for quantification at very low levels in complex matrices.[5] |
| Validation Workflow | Involves validation of parameters such as specificity, linearity, range, accuracy, precision, and limit of detection (LOD).[13] | Requires validation of a similar set of parameters, with additional considerations for matrix effects and recovery from the liquid phase.[5][14] |
Recommended Validation Workflow: A Hybrid Approach
For comprehensive validation of the entire synthetic pathway of Spiro[3.5]nonan-2-ylmethanol, a hybrid approach leveraging both GC-MS and LC-MS/MS is recommended.
Caption: Hybrid GC-MS and LC-MS/MS Validation Workflow.
In-Depth Experimental Protocol: LC-MS/MS Validation of Spiro[3.5]nonan-2-ylmethanol
This protocol outlines the key steps for the validation of the final product, Spiro[3.5]nonan-2-ylmethanol, using LC-MS/MS, adhering to principles outlined by regulatory bodies like the FDA.[15]
Method Development and Optimization
-
Chromatographic Separation :
-
Select a suitable C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Develop a gradient elution method using a mobile phase system of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.[16] The gradient should be optimized to achieve a sharp, symmetrical peak for the analyte, well-resolved from any impurities.
-
-
Mass Spectrometry Conditions :
-
Perform an initial infusion of a standard solution of Spiro[3.5]nonan-2-ylmethanol to determine the optimal ESI conditions (e.g., spray voltage, vaporizer temperature, gas flows) for maximizing the signal of the protonated molecule, [M+H]+.[17]
-
Conduct a product ion scan (MS2) of the [M+H]+ precursor to identify characteristic fragment ions. For a carbocyclic spiro compound, fragmentation is often initiated by the cleavage of a bond at the spiro-atom.[3] Select the most intense and specific fragment ions for Multiple Reaction Monitoring (MRM) transitions.
-
Validation Parameters and Acceptance Criteria
The following parameters must be assessed according to established guidelines.[18][19]
-
Specificity and Selectivity : Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte.[5]
-
Linearity and Range : Prepare a series of calibration standards (at least five concentrations) and demonstrate a linear relationship between concentration and response, with a correlation coefficient (r²) ≥ 0.99.[20]
-
Accuracy and Precision :
-
Accuracy : The closeness of the measured value to the true value, assessed at multiple concentration levels (e.g., low, medium, high QC samples). Acceptance criteria are typically within ±15% of the nominal value.[5]
-
Precision : The degree of agreement between multiple measurements of the same sample. Assessed as repeatability (intra-day) and intermediate precision (inter-day). The coefficient of variation (%CV) should generally not exceed 15%.[5]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ) :
-
LOD : The lowest concentration of the analyte that can be reliably detected.
-
LOQ : The lowest concentration that can be quantitatively determined with acceptable accuracy and precision.[18]
-
-
Recovery : The efficiency of the sample preparation process, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.[14]
-
Matrix Effect : The influence of co-eluting matrix components on the ionization of the analyte. Assessed by comparing the analyte response in a post-extracted spiked sample to the response in a pure solution.[20]
-
Stability : Evaluate the stability of the analyte in the matrix under various storage conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[20]
Illustrative Fragmentation Pathway
The fragmentation of spiro compounds is highly structure-dependent. For Spiro[3.5]nonan-2-ylmethanol, a likely initial fragmentation step under CID would involve the loss of the methanol group or ring-opening reactions.
Caption: Plausible Fragmentation of Spiro[3.5]nonan-2-ylmethanol.
Conclusion
The validation of Spiro[3.5]nonan-2-ylmethanol and its intermediates by mass spectrometry is a critical component of quality assurance in drug development. While GC-MS is a powerful tool for the analysis of volatile early-stage intermediates due to its reproducible fragmentation patterns, LC-MS/MS offers superior sensitivity and selectivity for the final product and more complex, polar intermediates. A comprehensive validation strategy should be tailored to the specific properties of the molecules at each stage of the synthesis. By following a rigorous, multi-faceted validation protocol that assesses specificity, linearity, accuracy, precision, and other key parameters, researchers can ensure the identity and purity of these important spirocyclic building blocks, thereby upholding the principles of scientific integrity and regulatory compliance.[21][22]
References
- Benchchem. Characterization of Spiro Compounds.
-
Ciminiello, P., Dell'Aversano, C., et al. (2016). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs. Available from: [Link]
- Dickson Data. (2021). Pharmaceutical Validation: 6 Principles for Effective Implementation.
- Emery Pharma. (2023). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS.
- Innopharma Education. (2024). What is Pharmaceutical Validation, and Why is it Important?.
- The FDA Group. (2022). A Basic Guide to Process Validation in the Pharmaceutical Industry.
- Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development.
- Veeprho. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- MHRA. Guidance for the validation of pharmaceutical quality control analytical methods.
-
Sleno, L. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. Available from: [Link]
- Resolian. 8 Essential Characteristics of LC-MS/MS Method Validation.
-
Clark, J. (2023). Fragmentation Patterns in Mass Spectra. Chemguide. Available from: [Link]
- BioAgilytix. LC/MS Applications in Drug Development.
- Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns.
- G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry.
-
PNNL. (2022). High-throughput native mass spectrometry as experimental validation for in silico drug design. Available from: [Link]
-
Al-Ostath, A. I., et al. (2021). Synthesis, characterization and antibacterial activity of some novel spiro[naphtho[1,2-e][3][21]oxazine-3,4'-pyran] derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. Available from: [Link]
-
Martínez, R., et al. (2023). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Molecules. Available from: [Link]
-
Restek. (2025). Alcoholic Beverage Analysis by GC. Available from: [Link]
-
De Nardi, M., et al. (2020). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. Available from: [Link]
-
Fülöp, T., et al. (2024). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3'-indoline]. Molecules. Available from: [Link]
-
Razavi, M. A., et al. (2023). Development and Validation of an Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Investigate the Plasma Pharmacokinetics of a KCa2.2/KCa2.3 Channel Positive Allosteric Modulator. Rapid Communications in Mass Spectrometry. Available from: [Link]
-
ANTISEL. (2022). A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. Available from: [Link]
-
Shimadzu. (2021). Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS. Available from: [Link]
-
Takeda Pharmaceutical Co., Ltd. (2021). Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
-
Vasiliou, C. G., et al. (2025). Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. Metabolites. Available from: [Link]
-
Archimer. (2024). Validation of the Chemical and Biological Steps Required Implementing an Advanced Multi-Omics Approach for Assessing the Fate an. Available from: [Link]
-
Agilent Technologies. (2019). Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. Available from: [Link]
-
LCGC International. (2024). Profiling Volatile Organic Compounds in Whisky with GC×GC–MS. Available from: [Link]
Sources
- 1. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2 H-benzo[ b][1,4]oxazin-6-yl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 5. resolian.com [resolian.com]
- 6. bioagilytix.com [bioagilytix.com]
- 7. Home | European Pharmaceutical Review [europeanpharmaceuticalreview.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. savemyexams.com [savemyexams.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. shimadzu.com [shimadzu.com]
- 14. youtube.com [youtube.com]
- 15. thefdagroup.com [thefdagroup.com]
- 16. archimer.ifremer.fr [archimer.ifremer.fr]
- 17. Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. particle.dk [particle.dk]
- 19. sps.nhs.uk [sps.nhs.uk]
- 20. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 21. dicksondata.com [dicksondata.com]
- 22. What is Pharmaceutical Validation, and Why is it Important? | Innopharma Education [innopharmaeducation.com]
Navigating the Binding Landscape of Spiro[3.5]nonane Derivatives: A Comparative Guide to Affinity and Assay Design
For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of therapeutic innovation. The spiro[3.5]nonane framework, with its inherent three-dimensional rigidity, presents a compelling starting point for the design of potent and selective ligands.[1][2] This guide provides a comparative analysis of the binding affinities of key spiro[3.5]nonane-derived ligands, with a particular focus on derivatives that have been successfully developed as high-affinity modulators of sigma receptors and G protein-coupled receptors. While comprehensive data on Spiro[3.5]nonan-2-ylmethanol derivatives remains an emerging area, this guide will leverage data from closely related analogs to illustrate the therapeutic potential of this scaffold and provide detailed methodologies for the evaluation of novel compounds.
The rigid spirocyclic core of these molecules is instrumental in positioning interacting moieties in an optimal orientation for receptor binding, which can lead to enhanced potency and efficacy.[3] This principle has been effectively demonstrated in the development of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists and 2,7-diazaspiro[3.5]nonane derivatives as sigma receptor ligands.[3][4]
Comparative Binding Affinities of Spiro[3.5]nonane Derivatives
The following table summarizes the binding affinities of representative spiro[3.5]nonane derivatives for their respective targets. This data, gathered from radioligand binding assays, showcases the potential for developing highly potent ligands based on this scaffold.
| Compound Class | Derivative Example | Target Receptor | Binding Affinity (Ki) [nM] |
| 2,7-Diazaspiro[3.5]nonane | Compound 4b (AD186) | Sigma-1 (S1R) | 2.7 |
| Sigma-2 (S2R) | 27 | ||
| Compound 4c | Sigma-1 (S1R) | 3.5 | |
| Compound 5b (AB21) | Sigma-1 (S1R) | 13 | |
| Sigma-2 (S2R) | 102 | ||
| Compound 8f (AB10) | Sigma-1 (S1R) | 10 | |
| Sigma-2 (S2R) | 165 | ||
| 2,7-Diazaspiro[4.4]nonane | Compound 9d (AD258) | Sigma-1 (S1R) | 3.5 |
| Sigma-2 (S2R) | 2.6 | ||
| Spirocyclic Tetrahydropyran | Compound 5i | Sigma-1 (S1R) | 3.9 |
| Compound 23a | Sigma-1 (S1R) | 0.42 |
Data sourced from multiple studies.[4][5][6]
Structure-Activity Relationships: A Glimpse into Rational Design
The development of these potent ligands was not serendipitous but rather the result of systematic structure-activity relationship (SAR) studies.[7] For instance, in the 7-azaspiro[3.5]nonane series of GPR119 agonists, optimization of the piperidine N-capping group and the aryl group was crucial for achieving high agonistic activity.[8][9] Similarly, for the 2,7-diazaspiro[3.5]nonane-based sigma receptor ligands, the nature and position of substituents on the nitrogen atoms significantly influenced both affinity and selectivity for the sigma-1 versus the sigma-2 receptor subtypes.[4] These examples underscore the importance of iterative design and synthesis in tuning the pharmacological profile of spiro[3.5]nonane derivatives.
Experimental Protocols for Determining Binding Affinity
The quantitative assessment of binding affinity is a critical step in drug discovery. The two most common and powerful techniques for this purpose are the radioligand binding assay and surface plasmon resonance (SPR).
Radioligand Binding Assay: A Competitive Approach
This method measures the affinity of a test compound by its ability to compete with a radiolabeled ligand for binding to the target receptor.[10]
Objective: To determine the inhibitory constant (Ki) of a Spiro[3.5]nonan-2-ylmethanol derived ligand for a target receptor.
Materials:
-
Biological Sample: Cell membranes or tissue homogenates expressing the target receptor.[11]
-
Radioligand: A high-affinity, high-specific-activity radiolabeled ligand for the target receptor (e.g., [3H]spiperone for dopamine receptors or [3H]-(+)-pentazocine for sigma-1 receptors).[12][13]
-
Test Compound: The unlabeled Spiro[3.5]nonan-2-ylmethanol derivative.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[14]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[14]
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., (+)-butaclamol).[12]
-
Equipment: 96-well plates, filtration apparatus with glass fiber filters (e.g., Whatman GF/C), scintillation counter, and scintillation fluid.[11][12]
Step-by-Step Protocol:
-
Membrane Preparation:
-
Homogenize tissue or cells in ice-cold lysis buffer.[11]
-
Centrifuge to pellet the membranes.[11]
-
Wash the pellet with fresh buffer and re-centrifuge.[11]
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[11]
-
Store membrane aliquots at -80°C.[14]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add membrane preparation, assay buffer, and a fixed concentration of the radioligand.[14]
-
Non-specific Binding Wells: Add membrane preparation, a saturating concentration of the non-specific binding control, and the radioligand.[14]
-
Competition Binding Wells: Add membrane preparation, varying concentrations of the test compound, and the radioligand.[14]
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[11]
-
-
Filtration and Washing:
-
Quantification:
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.[15]
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).[12]
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Caption: Workflow for a competitive radioligand binding assay.
Surface Plasmon Resonance (SPR): A Real-Time, Label-Free Approach
SPR is a powerful biophysical technique that measures biomolecular interactions in real-time without the need for labels.[16] It provides detailed information on binding kinetics (association and dissociation rates) and affinity.[17]
Objective: To determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD) of a Spiro[3.5]nonan-2-ylmethanol derived ligand for a target protein.
Materials:
-
SPR Instrument: (e.g., Biacore).[16]
-
Sensor Chip: A chip with a surface suitable for immobilizing the target protein (e.g., a PCH sensor chip).[18]
-
Target Protein: The purified receptor or protein of interest.
-
Test Compound (Analyte): The Spiro[3.5]nonan-2-ylmethanol derivative.
-
Running Buffer: A buffer optimized for the interaction, e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5.[18]
-
Immobilization Reagents: For covalently coupling the target protein to the sensor chip.
Step-by-Step Protocol:
-
Target Immobilization:
-
Activate the sensor chip surface.
-
Inject the purified target protein to covalently immobilize it onto the chip surface.[19]
-
Deactivate any remaining active groups on the surface.
-
-
Binding Analysis:
-
Inject a continuous flow of running buffer over the sensor surface to establish a stable baseline.[20]
-
Inject a series of concentrations of the test compound (analyte) over the surface.
-
Monitor the change in the refractive index near the sensor surface, which is proportional to the mass of analyte binding to the immobilized target.[19] This generates a sensorgram.
-
After each injection, allow the analyte to dissociate from the target.
-
-
Surface Regeneration:
-
If necessary, inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
Caption: General workflow for an SPR experiment.
Signaling Pathways of Key Targets
Understanding the signaling pathways of the receptors targeted by these spirocyclic ligands is crucial for interpreting the functional consequences of binding.
Sigma-1 Receptor Signaling
The sigma-1 receptor is a unique chaperone protein at the endoplasmic reticulum that modulates a variety of signaling pathways, including calcium signaling and ion channel function.[13]
Caption: Simplified Sigma-1 receptor signaling pathway.
GPR119 Signaling
GPR119 is a G protein-coupled receptor primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates insulin and GLP-1 secretion.[3]
Caption: GPR119 signaling pathway for insulin and GLP-1 release.
Future Directions
The spiro[3.5]nonane scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The data on aza- and diaza-spiro[3.5]nonane derivatives clearly demonstrate their potential to yield highly potent and selective ligands for challenging targets like sigma receptors and GPR119. Future research should focus on the synthesis and comprehensive biological evaluation of a broader range of derivatives, including those derived from Spiro[3.5]nonan-2-ylmethanol. By applying the robust binding assay methodologies detailed in this guide, researchers can effectively screen and characterize new compounds, paving the way for the next generation of spirocyclic drugs.
References
- Benchchem. Application Notes and Protocols for Radioligand Binding Assays for Barbiturate Receptor Sites.
- National Center for Biotechnology Information. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.
- Benchchem. Navigating the Bioactivity of Spiro[3.5]nonane Derivatives: A Comparative Landscape.
- PubMed. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.
- Frontiers. Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination.
- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
- Benchchem. A Focus on 7-Azaspiro[3.5]nonane as GPR119 Agonists.
- Alfa Cytology. Competitive Radioligand Binding Assays.
- Bio-protocol. Radioligand binding assays.
- Nuvisan. Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions.
- The Biochemist. A beginner's guide to surface plasmon resonance.
- Revvity. Radiometric Ligand-Binding Assays.
- PubMed. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists.
- Benchchem. Comparative Analysis of Spiro[3.5]nonane Analogs: A Guide for Researchers.
- Benchchem. Application Notes and Protocols: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry.
- Organic & Biomolecular Chemistry (RSC Publishing). Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold.
- ACS Publications. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands.
- ResearchGate. Diastereoselective synthesis and structure-affinity relationships of σ1 receptor ligands with spirocyclic scaffold | Request PDF.
- PubMed. Synthesis and structure-affinity relationships of spirocyclic σ1 receptor ligands with tetrahydropyran scaffold.
- Benchchem. Application Notes and Protocols: Spiro[3.5]nonane-1,3-diol as a Novel Ligand in Coordination Chemistry.
- MDPI. New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp 3 Character.
- National Center for Biotechnology Information. Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity.
- PubMed. Structure-activity and structure-property relationship studies of spirocyclic chromanes with antimalarial activity.
- Sigma-Aldrich. Sigma Receptors.
- Drug Design. Structure Activity Relationships (SAR).
Sources
- 1. Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-affinity relationships of spirocyclic σ1 receptor ligands with tetrahydropyran scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 8. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Sigma Receptors [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. revvity.com [revvity.com]
- 16. nuvisan.com [nuvisan.com]
- 17. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination [frontiersin.org]
- 19. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. portlandpress.com [portlandpress.com]
Navigating the Unseen: A Practical Guide to Handling Spiro[3.5]nonan-2-ylmethanol
In the landscape of drug discovery and development, novel molecular scaffolds are the bedrock of innovation. Spirocyclic compounds, with their rigid, three-dimensional structures, offer unique opportunities for exploring new chemical space.[1][2] Spiro[3.5]nonan-2-ylmethanol is one such molecule, presenting exciting possibilities for medicinal chemists. However, with novelty comes the responsibility of ensuring the utmost safety in the laboratory. This guide provides essential, immediate safety and logistical information for handling Spiro[3.5]nonan-2-ylmethanol, grounded in the principles of chemical safety and risk mitigation.
Due to the limited availability of specific safety data for Spiro[3.5]nonan-2-ylmethanol, this guidance is based on the known hazards of structurally similar compounds, namely Spiro[3.5]nonan-2-one and spiro[2.5]octan-5-ylmethanol.[3][4] This proactive approach to hazard assessment is a cornerstone of a robust laboratory safety culture.
Hazard Assessment: A Precautionary Approach
| Hazard Class | Hazard Statement | GHS Pictogram |
| Flammable liquids | H227: Combustible liquid | |
| Skin corrosion/irritation | H315: Causes skin irritation | |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation | |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation | |
| Data derived from the GHS classification of Spiro[3.5]nonan-2-one.[3] |
Based on this data, it is prudent to treat Spiro[3.5]nonan-2-ylmethanol as a compound that is potentially combustible and capable of causing skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling any chemical of unknown or uncertain toxicity. The following table outlines the minimum PPE requirements for handling Spiro[3.5]nonan-2-ylmethanol.[5][6][7][8]
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect against potential splashes of the liquid, which may cause serious eye irritation. A face shield offers an additional layer of protection for the entire face.[6] |
| Skin Protection | Flame-resistant lab coat and chemically resistant gloves (Nitrile or Neoprene). | A flame-resistant lab coat is recommended due to the combustible nature of the analogous ketone.[7] Chemically resistant gloves are essential to prevent skin contact and subsequent irritation.[8] |
| Respiratory Protection | Use in a certified chemical fume hood. | To minimize the risk of inhaling aerosols or vapors that may cause respiratory irritation. |
| Footwear | Closed-toe shoes. | A standard laboratory safety requirement to protect against spills and falling objects.[5] |
Safe Handling Procedures: A Step-by-Step Workflow
Adherence to a standardized workflow is critical for minimizing exposure and preventing accidents. The following diagram illustrates the recommended procedure for handling Spiro[3.5]nonan-2-ylmethanol.
Caption: Recommended workflow for handling Spiro[3.5]nonan-2-ylmethanol.
Operational Plan:
-
Preparation: Before beginning any work, ensure you are wearing the appropriate PPE as outlined in the table above.[7] Verify that the chemical fume hood has a current certification and is functioning correctly. Gather all necessary chemicals, glassware, and equipment and place them within the fume hood.
-
Handling: All manipulations of Spiro[3.5]nonan-2-ylmethanol, including transfers, reactions, and weighing, should be conducted within a certified chemical fume hood to minimize inhalation exposure. Use appropriate tools (e.g., spatulas, syringes) to avoid direct contact.
-
Post-Handling: Upon completion of the experimental work, decontaminate all surfaces and equipment that may have come into contact with the compound. Segregate all waste streams as described in the disposal plan below. Remove your PPE in a manner that avoids cross-contamination, and always wash your hands thoroughly with soap and water after removing gloves.[4]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Given the potential hazards of Spiro[3.5]nonan-2-ylmethanol, all waste streams must be treated as hazardous.
Caption: Disposal workflow for Spiro[3.5]nonan-2-ylmethanol waste.
Disposal Protocol:
-
Liquid Waste: All liquid waste containing Spiro[3.5]nonan-2-ylmethanol should be collected in a designated, properly labeled, and sealed waste container for non-halogenated organic waste.[9] Do not mix with incompatible waste streams.
-
Solid Waste: Any solid materials, such as gloves, paper towels, or pipette tips, that are contaminated with Spiro[3.5]nonan-2-ylmethanol should be placed in a separate, clearly labeled container for solid chemical waste.
-
Container Management: Ensure all waste containers are kept closed when not in use and are stored in a secondary containment vessel in a well-ventilated area, away from sources of ignition.[10]
-
Final Disposal: All waste must be disposed of through your institution's hazardous waste management program.[11] Never pour chemical waste down the drain.[9]
By adhering to these guidelines, researchers can confidently and safely work with Spiro[3.5]nonan-2-ylmethanol, fostering a culture of safety and enabling the pursuit of scientific discovery.
References
-
Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.). Retrieved from [Link]
-
Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.). Retrieved from [Link]
-
Personal Protective Equipment | Department of Chemistry and Biochemistry. (n.d.). Retrieved from [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009, July 30). Retrieved from [Link]
-
Personal Protective Equipment - UCLA – Chemistry and Biochemistry. (n.d.). Retrieved from [Link]
-
Spiro[3.5]nonan-2-one | C9H14O | CID 58227859 - PubChem. (n.d.). Retrieved from [Link]
-
Safety Data Sheet 1. Chemical product and company identification 2. Hazards identification. (2024, March 1). Retrieved from [Link]
-
Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC - NIH. (n.d.). Retrieved from [Link]
-
4 - Safety Data Sheet. (2022, August 31). Retrieved from [Link]
-
Safety Data Sheet. (n.d.). Retrieved from [Link]
-
安全データシート (SDS). (2024, May 30). Retrieved from [Link]
-
Safety Data Sheet | SOL Group. (n.d.). Retrieved from [Link]
-
Safety Data Sheet 製品安全データシート. (2012, October 31). Retrieved from [Link]
-
Disubstituted cyclic alcohols - looking for IUPAC rule - Chemistry Stack Exchange. (2020, April 4). Retrieved from [Link]
-
Spiro[3.5]nonan-2-ol CAS#1521428-81-8 | Regulatory Information | GCIS-ChemRadar. (n.d.). Retrieved from [Link]
-
Proper disposal of chemicals - Sciencemadness Wiki. (2025, August 20). Retrieved from [Link]
-
Mitsunobu Reaction of Unbiased Cyclic Allylic Alcohols | The Journal of Organic Chemistry. (n.d.). Retrieved from [Link]
-
Scope of cyclic alcohols. Reaction conditions: alcohol (0.2 mmol),... - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of cyclic alcohols - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - NIH. (n.d.). Retrieved from [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. (n.d.). Retrieved from [Link]
-
Meds Disposal: Home. (n.d.). Retrieved from [Link]
-
Spirocyclic Scaffolds in Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
Sources
- 1. Spiro Compounds [chemenu.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Spiro[3.5]nonan-2-one | C9H14O | CID 58227859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 10. ethz.ch [ethz.ch]
- 11. Home - Meds Disposal [medsdisposal.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
